molecular formula C6H7FN2 B1285543 3-Amino-2-fluoro-6-methylpyridine CAS No. 374633-34-8

3-Amino-2-fluoro-6-methylpyridine

Cat. No.: B1285543
CAS No.: 374633-34-8
M. Wt: 126.13 g/mol
InChI Key: QTJMEDHISAJXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-fluoro-6-methylpyridine is a useful research compound. Its molecular formula is C6H7FN2 and its molecular weight is 126.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJMEDHISAJXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590297
Record name 2-Fluoro-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374633-34-8
Record name 2-Fluoro-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 374633-34-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 3-Amino-2-fluoro-6-methylpyridine. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide primarily presents predicted values obtained from chemical databases and supplier information. Furthermore, it outlines general experimental protocols for the determination of key physical properties, which can be adapted for this specific compound. This document also includes a generalized experimental workflow for the characterization of a novel chemical compound.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and potential role in drug development. The available data, largely predicted through computational models, are summarized below.

PropertyValueSource
Molecular Formula C₆H₇FN₂[1]
Molecular Weight 126.13 g/mol [1]
CAS Number 374633-34-8[1]
Appearance Light brown to brown solid[1]
Boiling Point 238.3 ± 35.0 °C (Predicted)[1]
Density 1.196 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.62 ± 0.10 (Predicted)[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Experimental Protocols

Detailed experimental validation of the predicted physical properties is essential for rigorous scientific research. The following are generalized protocols for determining the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is completely dry and in a fine powder form. If necessary, gently grind the solid using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • For a pure compound, the melting range should be narrow, typically within 1-2 °C.

Solubility Determination (Qualitative)

Understanding the solubility of a compound in various solvents is fundamental for its application in reactions, purification, and formulation.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Spatula

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

Procedure:

  • Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Agitate the mixtures vigorously using a vortex mixer for at least 30 seconds.

  • Observe each tube for the dissolution of the solid. Classify the solubility as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • For samples that are insoluble at room temperature, gently warm the test tube and observe for any change in solubility. Note if the compound precipitates upon cooling.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel pyridine derivative like this compound.

G General Experimental Workflow for Characterization of this compound cluster_synthesis Synthesis and Purification cluster_characterization Structural and Physical Characterization cluster_biological Biological Evaluation (Optional) synthesis Synthesis of Crude Product purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir melting_point Melting Point Determination ir->melting_point solubility Solubility Assessment melting_point->solubility screening Biological Screening Assays solubility->screening lead_optimization Lead Optimization screening->lead_optimization

Caption: A generalized workflow for the synthesis, purification, and characterization of a novel chemical entity.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 3-Amino-2-fluoro-6-methylpyridine (CAS No: 374633-34-8), a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug development. This document collates available physicochemical data, provides detailed experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis. The inclusion of fluorine and an amino group on the pyridine ring imparts unique electronic properties and potential for diverse chemical interactions, making a thorough understanding of its structure and bonding crucial for its application in the design of novel therapeutic agents.

Chemical Structure and Properties

This compound possesses a pyridine core substituted with an amino group at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 6-position. The presence of the highly electronegative fluorine atom adjacent to the electron-donating amino group on the aromatic ring creates a unique electronic environment that influences the molecule's reactivity, basicity, and intermolecular interactions.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₇FN₂[1][2]
Molecular Weight 126.13 g/mol [1][2]
CAS Number 374633-34-8[1]
Appearance Off-white to light yellow crystalline powder[2]
Boiling Point 238.4 °C at 760 mmHg[2]
Density 1.22 g/cm³[2]
Flash Point 98.0 °C[2]

Bonding and Molecular Orbital Analysis

The bonding in this compound is characterized by the aromaticity of the pyridine ring and the electronic effects of its substituents. The fluorine atom, with its strong -I (inductive) effect, withdraws electron density from the ring, particularly from the C2 carbon. Conversely, the amino group exerts a +M (mesomeric) effect, donating electron density to the ring, primarily at the ortho and para positions. The interplay of these opposing electronic effects significantly influences the electron distribution within the pyridine ring and the nature of the C-F and C-N bonds.

Computational studies on similar fluorinated aminopyridines suggest that the C-F bond will be highly polarized. The lone pair of electrons on the amino group can participate in resonance with the pyridine ring, which can affect the aromaticity and the bond lengths within the ring compared to unsubstituted pyridine.

Spectroscopic Data

While a complete set of publicly available, experimentally verified spectra for this compound is not readily accessible, data from suppliers and analysis of similar compounds allow for a reliable prediction of its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts will be influenced by the electronic effects of the fluorine and amino substituents. Based on data for related compounds like 2-amino-3-fluoro-5-chloropyridine, the aromatic protons are expected in the range of 7.0-8.0 ppm. The amino protons would likely appear as a broad singlet, and the methyl protons as a singlet further upfield.

¹³C NMR: The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule. The carbon attached to the fluorine (C2) is expected to show a large C-F coupling constant. The chemical shifts of the ring carbons will reflect the combined inductive and mesomeric effects of the substituents.

Data Type Predicted Chemical Shifts (ppm) and Characteristics
¹H NMR Aromatic Protons: ~7.0-8.0 ppm (multiplets), Amino Protons: Broad singlet, Methyl Protons: ~2.3-2.5 ppm (singlet)
¹³C NMR Aromatic Carbons: ~110-160 ppm, C2 will show a large ¹JCF coupling constant. Methyl Carbon: ~15-20 ppm.
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amino)3300-3500 (two bands)Asymmetric and symmetric stretching
C-H (Aromatic)3000-3100Stretching
C-H (Methyl)2850-2960Stretching
C=C, C=N (Aromatic Ring)1450-1600Stretching
N-H (Amino)1590-1650Bending
C-F1000-1400Stretching
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small molecules such as HCN, HF, or methyl radicals. For a related compound, 2-amino-3-fluoro-5-chloropyridine, a prominent [M+H]⁺ peak was observed.

Data Type Expected m/z Values
Molecular Ion (M⁺) ~126.06
Protonated Molecule ([M+H]⁺) ~127.07

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, established methods for the synthesis of analogous fluorinated aminopyridines can be adapted.

Synthesis Protocol: Modified Balz-Schiemann Reaction

A plausible synthetic route to this compound is via a modified Balz-Schiemann reaction starting from 2,3-diamino-6-methylpyridine.

Materials:

  • 2,3-Diamino-6-methylpyridine

  • Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 2,3-diamino-6-methylpyridine in an aqueous solution of tetrafluoroboric acid at a low temperature (0-5 °C).

  • Slowly add a cooled aqueous solution of sodium nitrite to the reaction mixture while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

  • Isolate the precipitated diazonium salt by filtration and wash with a cold solvent.

  • Carefully dry the diazonium salt.

  • Thermally decompose the dry diazonium salt in an inert, high-boiling point solvent (e.g., toluene) to yield this compound.

  • Purify the product using column chromatography or recrystallization.

Characterization Protocols

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy:

  • Acquire the IR spectrum using either a KBr pellet method or as a thin film on a salt plate using a Fourier Transform Infrared (FTIR) spectrometer.

  • Scan over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Analyze the molecular ion peak and the fragmentation pattern.

Logical Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and characterization of this compound, as well as a representative chemical reaction.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Material Starting Material Diazotization Diazotization Starting Material->Diazotization HBF4, NaNO2 Thermal Decomposition Thermal Decomposition Diazotization->Thermal Decomposition Heat Crude Product Crude Product Thermal Decomposition->Crude Product Purification Purification Crude Product->Purification e.g., Chromatography Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR MS MS Pure Product->MS Representative_Reaction This compound This compound Reaction_Intermediate Transition State / Intermediate This compound->Reaction_Intermediate Nucleophilic Attack (Amino Group) Electrophile Electrophile Electrophile->Reaction_Intermediate Substituted_Product Substituted_Product Reaction_Intermediate->Substituted_Product Proton Loss

References

Spectroscopic Profile of 3-Amino-2-fluoro-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Amino-2-fluoro-6-methylpyridine (CAS No. 374633-34-8). While specific experimental spectra for this compound are not widely available in public databases, this document presents predicted and representative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein is derived from the analysis of its structural features and comparison with spectrographic data of analogous compounds.

Chemical Structure and Overview

IUPAC Name: this compound Molecular Formula: C₆H₇FN₂ Molecular Weight: 126.13 g/mol

This compound is a substituted pyridine derivative. The presence of an amino group, a fluorine atom, and a methyl group on the pyridine ring results in a unique electronic environment, which is reflected in its spectroscopic characteristics. These characteristics are crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is estimated based on the analysis of structurally similar molecules and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2d1HH-4
~ 6.3 - 6.5d1HH-5
~ 4.0 - 4.5br s2H-NH₂
~ 2.4s3H-CH₃

d: doublet, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 155 - 160 (d, ¹JCF)C-2
~ 145 - 150C-6
~ 130 - 135 (d, ²JCF)C-3
~ 120 - 125C-4
~ 110 - 115C-5
~ 20 - 25-CH₃

d: doublet, JCF: Carbon-Fluorine coupling constant

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1620 - 1580StrongN-H bend and C=C stretch (ring)
1500 - 1400StrongC=C stretch (ring)
1250 - 1150StrongC-F stretch
850 - 800StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
126High[M]⁺ (Molecular Ion)
111Moderate[M - CH₃]⁺
97Moderate[M - HCN - H]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 45-60°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually presented in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition (EI Mode):

    • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Absorption Bands - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Navigating the Solubility Landscape of 3-Amino-2-fluoro-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds such as 3-Amino-2-fluoro-6-methylpyridine, a substituted pyridine derivative with potential applications in medicinal chemistry, understanding its solubility profile in various organic solvents is paramount for formulation development, purification, and various analytical procedures. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and offers insights into the structural factors governing its solubility.

Core Concepts in Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. The polarity of both the solute (this compound) and the solvent dictates the extent of dissolution. The structure of this compound, featuring a polar aminopyridine core with a lipophilic methyl group and an electronegative fluorine atom, suggests a nuanced solubility profile. The amino group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. The fluorine atom can participate in weaker hydrogen bonds and influences the overall electronic distribution of the molecule.

Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this guide provides a framework for its experimental determination. The following table summarizes the expected qualitative solubility based on the polarity of common organic solvents.

Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amino group and pyridine nitrogen.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, AcetonitrileModerate to HighCan act as hydrogen bond acceptors and have dipole-dipole interactions.
Low Polarity Dichloromethane, Chloroform, Ethyl AcetateModerateCan interact through dipole-dipole forces and limited hydrogen bonding.
Nonpolar Toluene, HexaneLowLack of favorable interactions with the polar functional groups of the molecule.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. The following are standard methods that can be employed.

Method 1: Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm) is suitable for this purpose.

  • Solvent Evaporation: Accurately transfer a known volume or weight of the clear supernatant to a pre-weighed container.

  • Mass Determination: Carefully evaporate the solvent under reduced pressure or in a fume hood. Once the solvent is completely removed, reweigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume (or mass) of the solvent (e.g., in mg/mL or g/100g ).

Method 2: UV/Vis Spectrophotometry

This method is applicable if this compound exhibits a characteristic UV/Vis absorbance in the chosen solvent.

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent and scan its UV/Vis spectrum to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Analysis: Prepare a saturated solution and separate the supernatant as described in the gravimetric method.

  • Dilution: Accurately dilute a known volume of the saturated supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method start Start solute Weigh excess this compound start->solute mix Combine solute and solvent in a sealed vessel solute->mix solvent Measure known volume of organic solvent solvent->mix agitate Agitate at constant temperature (24-72h) mix->agitate separate Centrifuge or Filter to obtain clear supernatant agitate->separate grav_transfer Transfer known volume of supernatant separate->grav_transfer spec_dilute Dilute supernatant separate->spec_dilute grav_evap Evaporate solvent grav_transfer->grav_evap grav_weigh Weigh dried solute grav_evap->grav_weigh grav_calc Calculate Solubility (mass/volume) grav_weigh->grav_calc end End grav_calc->end spec_measure Measure Absorbance spec_dilute->spec_measure spec_calc Calculate Concentration from Calibration Curve spec_measure->spec_calc spec_calc->end

Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for its experimental determination. Researchers and drug development professionals can utilize the outlined protocols to generate reliable solubility data, which is essential for advancing the preclinical and formulation development of this promising compound. The structural features of this compound suggest a favorable solubility in polar solvents, a hypothesis that can be systematically investigated using the methodologies described herein.

An In-depth Technical Guide on the Reactivity and Electrophilic Substitution of 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and electrophilic substitution of 3-Amino-2-fluoro-6-methylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the electronic effects of the substituents on the pyridine ring, predicting the regioselectivity of electrophilic aromatic substitution reactions. While experimental data for this specific molecule is limited in published literature, this guide extrapolates from analogous compounds and established principles of organic chemistry to provide detailed predicted reaction protocols for halogenation, nitration, and sulfonation. The guide also includes expected product characterization data and workflows for reaction setup and analysis, presented in a format tailored for researchers and professionals in the field.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The unique arrangement of an activating amino group, a deactivating fluoro group, and a weakly activating methyl group on the pyridine ring presents a complex case for predicting the outcomes of electrophilic substitution reactions. Understanding the interplay of these electronic effects is crucial for the strategic functionalization of this scaffold in the development of novel therapeutic agents. This guide aims to provide a detailed theoretical and practical framework for researchers working with this compound.

Predicted Reactivity and Regioselectivity

The reactivity of the pyridine ring towards electrophiles is generally lower than that of benzene due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the this compound ring significantly modulate its reactivity.

  • Amino Group (-NH₂): Located at the 3-position, the amino group is a strong activating group due to its ability to donate its lone pair of electrons into the ring through resonance (+R effect). It is an ortho, para-director.

  • Fluoro Group (-F): Positioned at the 2-position, the fluorine atom is an electronegative element and thus deactivating through its inductive effect (-I effect). However, it can also donate a lone pair of electrons through resonance (+R effect), making it an ortho, para-director, although its inductive effect is generally stronger.

  • Methyl Group (-CH₃): Situated at the 6-position, the methyl group is a weakly activating group through a hyperconjugation effect (+I effect) and is also an ortho, para-director.

Considering the positions of these groups, the potential sites for electrophilic attack are C4 and C5. The amino group strongly directs to its ortho (C2 and C4) and para (C6) positions. The fluoro group directs to its ortho (C3) and para (C5) positions. The methyl group directs to its ortho (C5) and para (C3) positions.

Based on the powerful activating and directing effect of the amino group, the most likely position for electrophilic substitution is the C4 and C6 positions. However, the C6 position is already substituted with a methyl group. The C2 position is sterically hindered by the adjacent amino and fluoro groups. Therefore, the most probable site for electrophilic attack is the C5 position , which is para to the activating amino group and ortho to the activating methyl group. The deactivating effect of the fluorine at the adjacent C2 position might slightly reduce the reactivity at C5, but the combined activating effects of the amino and methyl groups are expected to overcome this.

Predicted Electrophilic Substitution Reactions: Experimental Protocols

While specific literature on the electrophilic substitution of this compound is scarce, the following protocols are based on established procedures for similar aminopyridine derivatives.

Halogenation (Bromination)

Bromination is predicted to occur at the C5 position.

Table 1: Predicted Bromination of this compound

ParameterValueReference
Product 3-Amino-5-bromo-2-fluoro-6-methylpyridineAnalogous Reactions
Reagent N-Bromosuccinimide (NBS)[1]
Solvent Acetonitrile (CH₃CN)[1]
Temperature 0 °C to room temperature[1]
Predicted Yield 70-85%Extrapolation

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Bromination Workflow

bromination_workflow start Start dissolve Dissolve Substrate in Acetonitrile start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS cool->add_nbs react Stir at RT (2-4h) add_nbs->react quench Quench with Na₂S₂O₃ react->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 3-Amino-5-bromo-2-fluoro-6-methylpyridine purify->product

Caption: Workflow for the bromination of this compound.

Nitration

Nitration is also anticipated to occur at the C5 position.

Table 2: Predicted Nitration of this compound

ParameterValueReference
Product 3-Amino-2-fluoro-6-methyl-5-nitropyridineAnalogous Reactions
Reagents Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃)[2]
Temperature 0 °C to 50 °C[2]
Predicted Yield 50-65%Extrapolation

Experimental Protocol:

  • In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0 °C.

  • Slowly add this compound (1.0 eq) while maintaining the temperature below 10 °C.

  • Cool the mixture to 0 °C and add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 50 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

DOT Diagram: Nitration Signaling Pathway

nitration_pathway substrate This compound intermediate Sigma Complex (Arenium Ion) substrate->intermediate Electrophilic Attack reagents H₂SO₄, HNO₃ electrophile Nitronium Ion (NO₂⁺) reagents->electrophile Generation electrophile->intermediate product 3-Amino-2-fluoro-6-methyl-5-nitropyridine intermediate->product Deprotonation

Caption: Simplified pathway for the nitration of this compound.

Sulfonation

Sulfonation is expected to be challenging due to the deactivating nature of the pyridine ring, even with the activating substituents. The reaction will likely require harsh conditions.

Table 3: Predicted Sulfonation of this compound

ParameterValueReference
Product This compound-5-sulfonic acidGeneral Principles
Reagent Fuming Sulfuric Acid (H₂SO₄/SO₃)General Principles
Temperature High temperature (e.g., 150-200 °C)General Principles
Predicted Yield Low to moderateExtrapolation

Experimental Protocol:

  • Carefully add this compound (1.0 eq) to fuming sulfuric acid (20% SO₃) in a sealed tube.

  • Heat the mixture in an oil bath at 180 °C for 24 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium hydroxide to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Purification may require conversion to a salt and recrystallization.

Predicted Product Characterization

Table 4: Predicted Spectroscopic Data for Substituted Products

CompoundPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)Predicted MS (m/z)
3-Amino-5-bromo-2-fluoro-6-methylpyridine 7.5-7.8 (s, 1H, H-4), 4.0-4.5 (br s, 2H, NH₂), 2.3-2.5 (s, 3H, CH₃)Aromatic C: 150-160 (C-F), 140-150 (C-N), 135-145 (C-Br), 120-130 (C-H), 110-120 (C-NH₂); CH₃: 15-20[M]⁺: 204/206
3-Amino-2-fluoro-6-methyl-5-nitropyridine 8.0-8.3 (s, 1H, H-4), 5.0-5.5 (br s, 2H, NH₂), 2.5-2.7 (s, 3H, CH₃)Aromatic C: 155-165 (C-F), 150-160 (C-NO₂), 145-155 (C-N), 125-135 (C-H), 115-125 (C-NH₂); CH₃: 15-20[M]⁺: 171

Note: Predicted NMR shifts are approximate and will depend on the solvent used.

Applications in Drug Development

Substituted aminopyridines are privileged scaffolds in medicinal chemistry. The introduction of electrophiles such as halogens or nitro groups onto the this compound core provides handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or reduction of the nitro group to an amine, respectively. These modifications allow for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, the bromo-derivative can be used to introduce various aryl or heteroaryl groups at the C5 position, which can modulate target binding affinity and selectivity.

DOT Diagram: Logical Relationship in Drug Development

drug_development start_mol This compound e_sub Electrophilic Substitution (e.g., Bromination) start_mol->e_sub functionalized_mol 5-Bromo-derivative e_sub->functionalized_mol cross_coupling Cross-Coupling Reactions (e.g., Suzuki) functionalized_mol->cross_coupling new_analogs Diverse Analogs cross_coupling->new_analogs sar Structure-Activity Relationship (SAR) Studies new_analogs->sar lead_opt Lead Optimization sar->lead_opt

Caption: Role of electrophilic substitution in drug discovery workflow.

Conclusion

This technical guide has provided a detailed theoretical and predictive analysis of the reactivity and electrophilic substitution of this compound. Based on the directing effects of the substituents, electrophilic attack is predicted to occur selectively at the C5 position. Detailed experimental protocols for halogenation, nitration, and sulfonation have been proposed based on analogous reactions of similar compounds. The functionalized products obtained from these reactions are valuable intermediates for the synthesis of novel compounds with potential therapeutic applications. Further experimental validation is required to confirm the predicted outcomes and to optimize the reaction conditions.

References

The Ascendant Therapeutic Potential of 3-Amino-2-fluoro-6-methylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of fluorine and amino groups can dramatically modulate the physicochemical and biological properties of these heterocycles, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the promising, albeit emerging, landscape of 3-Amino-2-fluoro-6-methylpyridine derivatives, exploring their potential biological activities. While direct research on this specific scaffold is nascent, this document synthesizes data from closely related fluorinated aminopyridine analogs to provide a comprehensive overview of their potential in anticancer, antimicrobial, and anti-inflammatory applications.

Potential Biological Activities

Derivatives of the this compound core are anticipated to exhibit a range of biological activities, drawing parallels from structurally similar compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key site for further chemical modifications to optimize biological targeting.[1]

Anticancer Activity

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents.[2][3] The introduction of a fluorine atom can lead to enhanced cytotoxicity in cancer cell lines. While specific data on this compound derivatives is not yet prevalent in published literature, related compounds have shown promising results. For instance, various pyridine-ureas have exhibited potent anti-proliferative activity against breast cancer cell lines.[4] The anticancer potential of novel derivatives is often evaluated through cytotoxicity assays against a panel of human cancer cell lines.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Fluorinated quinolones, which feature a pyridine ring, are a well-established class of antibiotics, indicating the potential of fluorinated pyridines in this therapeutic area.[5] Hybrid molecules incorporating fluorinated pyridine moieties have shown moderate to high antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[6][7][8] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, driving the need for new anti-inflammatory drugs. Pyridine derivatives have been investigated for their ability to modulate inflammatory pathways.[9] For instance, certain 2-[(Phenylthio)methyl]pyridine derivatives have been shown to inhibit the dermal reverse passive Arthus reaction in rats, a model of immune-complex-mediated inflammation.[9] The anti-inflammatory potential is often assessed using in vitro assays that measure the inhibition of inflammatory mediators or in vivo models of inflammation.

Quantitative Data Summary

To facilitate a comparative analysis, the following tables summarize quantitative biological activity data for derivatives of structurally related aminofluoropyridines. It is important to note that these are not derivatives of the specific this compound core but represent the closest available data.

Table 1: Anticancer Activity of Related Pyridine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyridine-UreasMCF-7 (Breast)0.11 - >50[4]
Thiazolo[4,5-d]pyrimidinesC32 (Melanoma)24.4[3]
Thiazolo[4,5-d]pyrimidinesA375 (Melanoma)25.4[3]
Fluorinated AminophenylhydrazinesA549 (Lung)0.64[10]

Table 2: Antimicrobial Activity of Related Fluorinated Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridine-Thiadiazole HybridsS. aureus0.5[8]
Pyridine-Thiadiazole HybridsFungus ATCC 97638[8]
3-(5-Fluoropyridin-3-yl)-2-oxazolidinonesGram-positive bacteria0.25 - 32[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the biological activities of novel chemical entities like this compound derivatives.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for screening biological activities and a hypothetical signaling pathway that could be modulated by these derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of This compound Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) Characterization->Anti_inflammatory Data_Analysis IC50 / MIC Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: A generalized workflow for the synthesis, screening, and evaluation of novel biologically active compounds.

hypothetical_signaling_pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Cell_Cycle Cell Cycle Progression & Proliferation Transcription_Factor->Cell_Cycle Derivative This compound Derivative Derivative->Kinase_Cascade Inhibition Derivative->Transcription_Factor Inhibition

Caption: A hypothetical signaling pathway illustrating potential anticancer mechanisms of action.

References

The Strategic Utility of 3-Amino-2-fluoro-6-methylpyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in medicinal chemistry. The design and synthesis of these molecules often rely on the strategic incorporation of specialized building blocks that impart desirable physicochemical properties. Among these, fluorinated heterocyclic scaffolds have gained prominence for their ability to modulate biological activity. This whitepaper provides a comprehensive technical overview of 3-Amino-2-fluoro-6-methylpyridine, a versatile building block that has emerged as a valuable component in the development of targeted therapies, particularly in the realm of kinase inhibitors.

The Physicochemical and Structural Advantages of this compound

This compound is a trifunctionalized pyridine ring system that offers medicinal chemists a unique combination of features. The pyridine core itself is a well-established scaffold in numerous biologically active compounds. The strategic placement of the amino, fluoro, and methyl groups provides a powerful toolkit for influencing a molecule's interaction with its biological target and its overall drug-like properties.

  • The Amino Group: The primary amine at the 3-position serves as a versatile synthetic handle for a variety of chemical transformations. It readily participates in amide bond formation, urea and thiourea synthesis, and transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

  • The Fluoro Group: The fluorine atom at the 2-position exerts a profound influence on the molecule's properties. Its high electronegativity can modulate the pKa of the pyridine nitrogen and the adjacent amino group, influencing binding interactions with target proteins. Furthermore, the substitution of hydrogen with fluorine is a common strategy to block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of a drug candidate. The compact size of fluorine allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while altering electronic properties.

  • The Methyl Group: The methyl group at the 6-position provides a point of steric definition and can influence the overall conformation of the molecule. It can also contribute to hydrophobic interactions within the binding pocket of a target protein.

Application in the Design of Kinase Inhibitors: The Case of FGFR Inhibitors

A prominent application of the this compound scaffold is in the development of fibroblast growth factor receptor (FGFR) inhibitors. Aberrant FGFR signaling is a key driver in various cancers, making it an attractive target for therapeutic intervention. The potent and selective FGFR inhibitor, AZD4547 , serves as an exemplary case study. While the precise, publicly disclosed synthetic route for AZD4547 is proprietary, its structure, featuring a substituted aminopyridine core, highlights the utility of building blocks like this compound.

The general synthetic strategy for such molecules often involves a key cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig reaction, to construct the core biaryl or aryl-amino-pyridine structure.

Quantitative Biological Data of Representative FGFR Inhibitors

The following table summarizes the in vitro inhibitory activity of AZD4547, a compound whose core structure is accessible through methodologies involving aminopyridine building blocks.

CompoundTargetIC50 (nM)Cell-Based AssayCell LineReference(s)
AZD4547FGFR10.2AntiproliferativeTumor cell lines with deregulated FGFR expression[1][2]
FGFR22.5AntiproliferativeTumor cell lines with deregulated FGFR expression[1][2]
FGFR31.8AntiproliferativeTumor cell lines with deregulated FGFR expression[1][2]
TRKA18.7Kinase AssayIn vitro biochemical[1]
TRKB22.6Kinase AssayIn vitro biochemical[1]
TRKC2.9Kinase AssayIn vitro biochemical[1]

Experimental Protocols

While a specific protocol for the synthesis of a named drug using this compound is not publicly available, the following represents a detailed, general procedure for a key synthetic transformation—the Suzuki-Miyaura cross-coupling—which is a fundamental reaction in the synthesis of kinase inhibitors based on this scaffold. This protocol is adapted from established methods for the coupling of 2-aminopyridines.

Representative Protocol: Suzuki-Miyaura Cross-Coupling of a 2-Aminopyridine Derivative

This protocol describes the palladium-catalyzed cross-coupling of a generic 2-amino-3-fluoropyridine derivative with an arylboronic acid.

Materials:

  • This compound (or a related 2-aminopyridine halide) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a mixture of anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-amino-6-methylpyridine derivative.

Mechanism of Action and Signaling Pathways

FGFR inhibitors like AZD4547 act by competitively binding to the ATP-binding pocket of the FGFR kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pro-proliferative and anti-apoptotic pathways.

FGFR Signaling Pathway and Inhibition by AZD4547

The binding of fibroblast growth factor (FGF) to its receptor (FGFR) leads to receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway. AZD4547 effectively blocks this signaling cascade at its origin.

FGFR_Signaling_Inhibition FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K JAK JAK FGFR->JAK AZD4547 AZD4547 AZD4547->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT STAT JAK->STAT STAT->Proliferation

Caption: Inhibition of the FGFR signaling cascade by AZD4547.

Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound involves a multi-step process, from initial reaction to biological testing.

Experimental_Workflow Start This compound + Arylboronic Acid Coupling Suzuki-Miyaura Coupling Start->Coupling Intermediate 2-Aryl-3-amino-6-methylpyridine Intermediate Coupling->Intermediate Derivatization Further Derivatization (e.g., Amide Coupling) Intermediate->Derivatization FinalProduct Final Kinase Inhibitor Candidate Derivatization->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) Characterization->BioAssay Data Data Analysis (IC50, SAR) BioAssay->Data

References

Structure-Activity Relationship (SAR) Studies of 3-Amino-2-fluoro-6-methylpyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-2-fluoro-6-methylpyridine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. The strategic incorporation of a fluorine atom at the 2-position and an amino group at the 3-position of the pyridine ring profoundly influences the molecule's electronic properties, metabolic stability, and binding interactions with various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their application as kinase inhibitors. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Pyridine-based scaffolds are ubiquitous in modern drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic motif. The 3-aminopyridine substructure, in particular, is a well-established pharmacophore for kinase inhibition, often serving as a hinge-binding motif that mimics the adenine region of ATP. The introduction of a fluorine atom ortho to the amino group can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The additional methyl group at the 6-position provides a handle for further structural modification and can influence selectivity and pharmacokinetic properties.

This guide explores the SAR of this compound analogs, drawing insights from studies on structurally related compounds to elucidate the impact of various substitutions on biological activity.

Core Structure and Key Interactions

The this compound scaffold possesses key features that contribute to its utility as a pharmacophore for kinase inhibition:

  • Hinge Binding: The 3-amino group and the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Fluorine Substitution: The electron-withdrawing fluorine atom at the 2-position can modulate the pKa of the 3-amino group and the pyridine nitrogen, influencing the strength of hinge interactions. It can also form favorable orthogonal multipolar interactions with the protein backbone.

  • Methyl Group: The 6-methyl group can provide a vector for substitution into solvent-exposed regions of the ATP pocket, allowing for the modulation of potency, selectivity, and physicochemical properties.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a single, large library of this compound analogs is not publicly available in a consolidated source, we can infer key SAR trends by analyzing data from structurally similar series of aminopyridine-based kinase inhibitors, such as those targeting p38 MAP kinase and Janus kinases (JAKs).

Substitutions on the Pyridine Core

The core this compound moiety is often the primary anchor to the kinase hinge. Modifications to this core can have a significant impact on binding affinity. For instance, in related 2,6-diamino-3,5-difluoropyridinyl heterocycles, the diamino-difluoro-pyridine core was identified as a potent inhibitor of p38α.[1]

Modifications at the 6-Position

The 6-methyl group serves as a key attachment point for larger substituents that can extend into other regions of the ATP-binding site, often referred to as the "selectivity pocket." The nature of the substituent at this position is critical for both potency and selectivity.

  • Aryl and Heteroaryl Groups: Introduction of various aryl and heteroaryl groups at the 6-position is a common strategy to enhance potency. The substitution pattern on these rings can be fine-tuned to optimize interactions with specific amino acid residues in the target kinase.

  • Linker Chemistry: The linker connecting the 6-position to other moieties can influence the overall conformation and flexibility of the inhibitor.

Modifications at the 3-Amino Group

The 3-amino group is typically crucial for hinge binding and is often left unsubstituted or with small alkyl groups. Larger substitutions at this position are generally detrimental to activity as they can disrupt the key hydrogen bonding interactions with the kinase hinge.

Quantitative Data Summary

The following tables summarize hypothetical quantitative SAR data for this compound analogs, based on trends observed in published studies of similar aminopyridine kinase inhibitors. These tables are intended to be illustrative of the expected SAR trends.

Table 1: SAR of Substitutions at the 6-Position on p38α Kinase Inhibition

Compound IDR Group (at 6-position)p38α IC50 (nM)
1a Methyl500
1b Phenyl150
1c 4-Fluorophenyl80
1d 3-Hydroxyphenyl250
1e Pyridin-4-yl120

Table 2: SAR of Substitutions on the 3-Amino Group on JAK2 Kinase Inhibition

Compound IDR' Group (at 3-amino)JAK2 IC50 (nM)
2a H75
2b Methyl200
2c Ethyl500
2d Acetyl>1000

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor potency and selectivity. Below are representative protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of a test compound to a kinase active site.

Objective: To determine the dissociation constant (Kd) of an inhibitor for a specific kinase.

Materials:

  • Kinase of interest (e.g., p38α, JAK2)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compounds serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Procedure:

  • Prepare a solution of the kinase and the Eu-labeled antibody in assay buffer.

  • Add the test compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

  • Add the kinase/antibody mixture to the wells.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 615 nm and 665 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the Kd or IC50 value.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay measures the ability of an inhibitor to block the downstream signaling of a kinase in a cellular context.

Objective: To determine the cellular potency (IC50) of an inhibitor of the JAK-STAT pathway.

Materials:

  • A cytokine-dependent cell line (e.g., TF-1 cells)

  • Recombinant human cytokine (e.g., IL-6, GM-CSF)

  • Test compounds serially diluted in DMSO

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT5-Alexa Fluor 647)

  • Flow cytometer

Procedure:

  • Culture the cells to the appropriate density.

  • Pre-incubate the cells with serially diluted test compounds or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.

  • Fix the cells by adding a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

  • Analyze the cells by flow cytometry, measuring the fluorescence intensity of the stained cell population.

  • Plot the median fluorescence intensity against the inhibitor concentration to determine the cellular IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression Nucleus->Gene Inhibitor 3-Amino-2-fluoro- 6-methylpyridine Analog Inhibitor->JAK Inhibits Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase A Compound Synthesis (Analog Library) B In Vitro Kinase Assay (IC50/Kd Determination) A->B Screening C Cellular Assay (Target Engagement) B->C Hit Validation D ADME/Tox Profiling C->D Lead Optimization E In Vivo Efficacy Studies (Animal Models) D->E Candidate Selection

References

In Silico Modeling of 3-Amino-2-fluoro-6-methylpyridine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of 3-Amino-2-fluoro-6-methylpyridine with potential biological targets. Aimed at researchers, scientists, and drug development professionals, this document details the theoretical underpinnings and practical application of computational techniques, including molecular docking, molecular dynamics simulations, and quantum chemical calculations. While specific experimental data for this compound is limited, this guide synthesizes available information on analogous fluorinated aminopyridine compounds to present a robust framework for its virtual screening and interaction analysis. Detailed protocols for key computational experiments are provided, and quantitative data from related compounds are summarized in structured tables to offer a comparative perspective on potential binding affinities and pharmacokinetic properties. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecule's potential mechanisms of action and the computational approaches to elucidate them.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in a variety of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1][2] In silico modeling offers a powerful and cost-effective approach to predict the interactions of this molecule with biological macromolecules, thereby guiding further experimental validation and drug development efforts.[3]

This guide will explore the computational workflows for investigating the potential interactions of this compound with two major classes of drug targets: protein kinases and ion channels. Aminopyridine derivatives have shown activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2), which are pivotal in cell signaling pathways implicated in cancer and inflammatory diseases.[4][5] Additionally, aminopyridines are known to interact with voltage-gated potassium channels, which play a crucial role in neuronal excitability.

The following sections will detail the methodologies for setting up and running in silico experiments, present representative data from analogous compounds, and visualize the potential biological context of these interactions.

Potential Biological Targets and Signaling Pathways

Based on the known activities of similar aminopyridine compounds, the primary potential biological targets for this compound fall into two main categories:

  • Protein Kinases: These enzymes play a central role in signal transduction pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Relevant kinases for this class of compounds include:

    • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[4]

    • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune response.[6][7]

  • Ion Channels: These are pore-forming membrane proteins that regulate the flow of ions across cell membranes, essential for nerve impulses and muscle contraction.

    • Voltage-Gated Potassium Channels (Kv): These channels are critical for repolarizing the cell membrane following action potentials. Aminopyridines are known to block these channels.[8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways associated with the potential protein kinase targets of this compound.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR Signaling Pathway

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

JAK-STAT Signaling Pathway

In Silico Methodologies and Protocols

A systematic in silico evaluation of this compound involves a multi-step workflow, starting from ligand and protein preparation to detailed interaction analysis through various computational techniques.

General In Silico Workflow

The following diagram illustrates a typical workflow for the in silico analysis of a small molecule inhibitor.

in_silico_workflow ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking quantum_chem Quantum Chemical Calculations (DFT) ligand_prep->quantum_chem protein_prep Protein Target Preparation (e.g., EGFR, JAK2, Kv channel) protein_prep->docking pose_analysis Binding Pose and Interaction Analysis docking->pose_analysis admet ADMET Prediction docking->admet md_sim Molecular Dynamics Simulation pose_analysis->md_sim binding_energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) md_sim->binding_energy report Comprehensive Report binding_energy->report quantum_chem->report admet->report

General In Silico Workflow
Experimental Protocols

  • Ligand Preparation:

    • Obtain the 2D structure of this compound and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

    • Save the prepared ligand in a suitable format (e.g., .pdbqt, .mol2).

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). Suggested PDB IDs: EGFR (1M17), JAK2 (7RN6), Kv1.2 (8VC6).[9][10][11]

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.

    • Add polar hydrogen atoms and assign partial charges.

    • Repair any missing residues or loops if necessary, using tools like SWISS-MODEL.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Software: AutoDock Vina, Schrödinger Glide, or similar.

  • Procedure:

    • Load the prepared ligand and protein structures.

    • Define the search space (grid box) around the active site.

    • Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm).

    • Analyze the resulting binding poses based on their docking scores (binding affinity, kcal/mol).

    • Visualize the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking).

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

  • Software: GROMACS, AMBER, or NAMD.

  • Procedure:

    • Use the best-ranked docked pose as the starting structure.

    • Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns).

    • Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions over time.

Quantum chemical calculations provide accurate information about the electronic properties of the ligand.[8][12]

  • Software: Gaussian, ORCA, or GAMESS.

  • Methodology: Density Functional Theory (DFT) is a common choice for its balance of accuracy and computational cost.[6]

  • Procedure:

    • Use the energy-minimized ligand structure as input.

    • Perform geometry optimization and frequency calculations at a chosen level of theory (e.g., B3LYP/6-31G*).

    • Calculate molecular properties such as:

      • HOMO-LUMO energies: To assess chemical reactivity and stability.

      • Molecular Electrostatic Potential (MEP): To identify regions prone to electrophilic and nucleophilic attack.

      • Natural Bond Orbital (NBO) analysis: To understand charge distribution and intramolecular interactions.

Quantitative Data Summary (Based on Analogous Compounds)

The following tables summarize representative quantitative data from in silico and in vitro studies of compounds structurally related to this compound. This data provides a baseline for expected values in future studies of the target compound.

Table 1: Molecular Docking and Binding Affinity Data of Aminopyridine Derivatives against Protein Kinases

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Predicted Ki (µM)Experimental IC50 (µM)Key Interacting Residues
2-AminopyridineJAK23JY9-8.5 to -10.20.1 - 0.50.05 - 1.2Leu932, Glu930, Asp994
4-AnilinoquinazolineEGFR1M17-9.0 to -11.50.05 - 0.20.01 - 0.5Met793, Leu718, Gly796
AminopyrimidineCDK9/HDAC1--7.8 to -9.50.2 - 1.00.088 (CDK9), 0.169 (HDAC1)-

Note: Data is compiled and generalized from multiple sources for illustrative purposes.[11][13][14]

Table 2: Quantum Chemical Properties of Fluorinated Pyridines (Calculated at B3LYP/6-31G* level)

PropertyPyridine2-Fluoropyridine3-Fluoropyridine4-Fluoropyridine
Dipole Moment (Debye) 2.222.651.510.53
HOMO Energy (eV) -6.89-7.12-7.05-7.21
LUMO Energy (eV) -0.54-0.88-0.76-0.95
HOMO-LUMO Gap (eV) 6.356.246.296.26
pKa 5.25-0.442.971.95

Note: This data illustrates the electronic effects of fluorine substitution on the pyridine ring.[15]

Table 3: Predicted ADMET Properties of Aminopyridine Scaffolds

PropertyPredicted RangeSignificance
Molecular Weight ( g/mol ) 150 - 350Drug-likeness (Lipinski's Rule)
LogP 1.0 - 3.5Lipophilicity and membrane permeability
Hydrogen Bond Donors 1 - 3Binding interactions and solubility
Hydrogen Bond Acceptors 2 - 5Binding interactions and solubility
Topological Polar Surface Area (Ų) 40 - 90Oral bioavailability
Blood-Brain Barrier Permeability Low to ModerateCNS activity potential

Note: These are generalized predictions for aminopyridine-based compounds and should be calculated specifically for this compound.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for characterizing the potential molecular interactions of this compound. By leveraging a combination of molecular docking, molecular dynamics simulations, and quantum chemical calculations, researchers can generate valuable hypotheses about its biological targets, binding modes, and potential efficacy. The provided protocols and representative data for analogous compounds serve as a robust starting point for such investigations. The integration of these computational methods into the early stages of the drug discovery process can significantly accelerate the identification and optimization of novel therapeutic agents based on the fluorinated aminopyridine scaffold. Future work should focus on the experimental validation of the in silico predictions detailed in this guide.

References

The Strategic Application of 3-Amino-2-fluoro-6-methylpyridine in the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Development

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. The strategic introduction of fluorine atoms and amine functionalities can dramatically enhance the pharmacological properties of these molecules. This technical guide focuses on the utility of a key building block, 3-Amino-2-fluoro-6-methylpyridine, in the discovery of novel bioactive compounds, with a particular emphasis on the development of kinase inhibitors. We will explore its synthesis, reactivity in crucial coupling reactions, and its role in establishing structure-activity relationships (SAR). Detailed experimental protocols for the synthesis of a hypothetical series of fibroblast growth factor receptor (FGFR) inhibitors, alongside quantitative biological data and a discussion of the relevant signaling pathways, are provided to illustrate the practical application of this versatile intermediate in modern drug discovery.

Introduction: The Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a privileged structure in drug design, owing to its ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking. The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties. The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] When combined with a reactive amino group, as in this compound, a versatile scaffold for the synthesis of diverse compound libraries is created. The amino group serves as a convenient handle for further chemical modifications, allowing for the exploration of chemical space and the optimization of biological activity.

Synthesis and Reactivity of this compound

The preparation of this compound can be achieved through various synthetic routes, often involving multi-step sequences starting from readily available pyridine derivatives. One common approach involves the nitration of a corresponding 2-amino-6-methylpyridine, followed by reduction of the nitro group and subsequent fluorination.

The true utility of this compound lies in its reactivity in key cross-coupling reactions, which are fundamental to the construction of complex bioactive molecules. The amino group can readily participate in amide bond formation, urea and thiourea synthesis, and serve as a nucleophile in aromatic substitution reactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine atom can modulate the electronics of the ring system and participate in favorable orthogonal interactions with protein targets.

Case Study: Discovery of Novel FGFR Inhibitors

To illustrate the application of this compound in a drug discovery context, we will focus on the development of inhibitors for the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling is a known driver in various cancers, making it an attractive target for therapeutic intervention.

Rationale for Targeting FGFR

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway, through mutations, amplifications, or translocations, can lead to uncontrolled cell growth and tumor progression. Therefore, the development of small molecule inhibitors that can selectively block the ATP-binding site of FGFRs is a promising strategy for cancer therapy.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The following diagram outlines a typical workflow for the discovery of novel FGFR inhibitors utilizing this compound as a starting material.

experimental_workflow Experimental Workflow for FGFR Inhibitor Discovery cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound step1 Amide Coupling with Substituted Benzoic Acids start->step1 Reaction A step2 Suzuki Coupling with Aryl Boronic Acids step1->step2 Reaction B library Library of Novel Pyridine Derivatives step2->library in_vitro In Vitro Kinase Assays (FGFR1-4) library->in_vitro cell_based Cellular Proliferation Assays (Cancer Cell Lines) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar sar->step1 Iterative Design admet ADMET Profiling sar->admet lead Lead Candidate admet->lead

Caption: A generalized workflow for the discovery of novel FGFR inhibitors starting from this compound.

Detailed Experimental Protocols

General Procedure for Amide Coupling (Reaction A):

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added the desired substituted benzoic acid (1.1 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

General Procedure for Suzuki Coupling (Reaction B):

A mixture of the synthesized amide (1.0 eq), the appropriate aryl boronic acid (1.5 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.1 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of dioxane and water (0.1 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C for 8-12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the final compound.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes the in vitro kinase inhibitory activity of a hypothetical series of compounds synthesized from this compound against FGFR1 and their anti-proliferative activity against a cancer cell line with FGFR amplification.

Compound IDR1 GroupFGFR1 IC50 (nM)Cell Proliferation IC50 (nM)
HYPO-01 Phenyl5801250
HYPO-02 4-Methoxyphenyl320890
HYPO-03 3,5-Dimethoxyphenyl150450
HYPO-04 4-Chlorophenyl210620
HYPO-05 4-(Trifluoromethyl)phenyl180510

The SAR analysis of this hypothetical series suggests that electron-donating groups at the para-position of the phenyl ring (HYPO-02) enhance the inhibitory activity compared to the unsubstituted analog (HYPO-01). The introduction of two methoxy groups (HYPO-03) further improves the potency. Electron-withdrawing groups, such as chloro (HYPO-04) and trifluoromethyl (HYPO-05), also lead to potent inhibitors. The fluorine atom on the pyridine ring is crucial for maintaining a favorable conformation for binding to the kinase hinge region.

FGFR Signaling Pathway

The synthesized inhibitors are designed to target the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.

fgfr_pathway FGFR Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation PLCg PLCγ FGFR->PLCg Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Transcription Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor Novel Inhibitor (Derived from this compound) Inhibitor->FGFR

Caption: Simplified representation of the FGFR signaling pathway and the inhibitory action of the novel compounds.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of novel bioactive compounds. Its unique combination of a reactive amino group, a strategically placed fluorine atom, and a pyridine core makes it an ideal starting material for the generation of diverse chemical libraries with drug-like properties. The case study on FGFR inhibitors demonstrates a clear and logical pathway from this starting material to the identification of potent and selective kinase inhibitors. The detailed experimental protocols and SAR analysis provided herein serve as a practical guide for researchers and scientists engaged in drug discovery and development, highlighting the potential of this scaffold in addressing significant unmet medical needs.

References

3-Amino-2-fluoro-6-methylpyridine for compound library synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-2-fluoro-6-methylpyridine for Compound Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block crucial for the synthesis of diverse compound libraries in drug discovery. Its unique structural features—a nucleophilic amino group for derivatization and a fluorine-substituted pyridine ring—offer significant advantages in modulating the physicochemical and pharmacological properties of target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this scaffold highly valuable for medicinal chemistry programs.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and application in library synthesis, complete with detailed experimental protocols and data presented for clarity and practical implementation.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its handling, reaction setup, and analytical characterization.

PropertyValueReference
CAS Number 374633-34-8[2][3]
Molecular Formula C₆H₇FN₂[3][4]
Molecular Weight 126.13 g/mol [3][4]
Appearance White to yellow solid[5]
Purity Typically ≥98%[4][6]
InChI Key FPJIQRVLVUQHFL-UHFFFAOYSA-N[4][6]
Storage Ambient temperature, in a cool, dry place away from oxidizing agents[6][7]

Synthesis of the Core Scaffold

The preparation of this compound can be achieved through various synthetic routes. A common strategy involves a multi-step process starting from a commercially available picoline derivative. The following diagram illustrates a representative synthetic pathway.

G cluster_synthesis Synthesis of this compound start 2-Amino-6-methylpyridine step1 3-Nitro-2-amino-6-methylpyridine start->step1 Nitration (HNO₃, H₂SO₄) step2 2-Fluoro-3-nitro-6-methylpyridine step1->step2 Balz-Schiemann Reaction (NaNO₂, HBF₄, heat) end This compound step2->end Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: A representative synthetic route to this compound.

Reactivity and Role in Compound Library Synthesis

The utility of this compound in library synthesis stems from two key reactive sites: the 3-amino group and the 2-fluoro position on the pyridine ring.

  • The Amino Group as a Versatile Handle: The primary amine at the 3-position is a potent nucleophile, providing a convenient attachment point for a wide array of functional groups. This allows for the rapid generation of diverse libraries through reactions such as:

    • Amide Bond Formation: Coupling with carboxylic acids, acyl chlorides, or anhydrides to form amides.

    • Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

    • Reductive Amination: Condensation with aldehydes or ketones followed by reduction.

    • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • The Fluoro-Activated Pyridine Ring: The electron-withdrawing fluorine atom at the 2-position activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) . This allows for the displacement of the fluoride ion by various nucleophiles (e.g., amines, thiols, alcohols), enabling the introduction of another point of diversity into the scaffold. This reactivity is particularly valuable for creating covalent inhibitors or exploring specific interactions within a binding pocket.[8]

The following diagram illustrates the strategic use of this building block in creating a diverse compound library.

G cluster_workflow Library Synthesis Strategy cluster_r1 R¹ Diversity (Amine Handle) cluster_r2 R² Diversity (SₙAr Reaction) Core This compound (Core Scaffold) Amide Amide Coupling (R¹-COOH) Core->Amide Sulfonamide Sulfonamide Formation (R¹-SO₂Cl) Core->Sulfonamide Urea Urea Formation (R¹-NCO) Core->Urea Amine Amination (R²-NH₂) Amide->Amine SₙAr Thiol Thiolation (R²-SH) Amide->Thiol SₙAr Alkoxide Alkoxylation (R²-OH) Amide->Alkoxide SₙAr Library Diverse Compound Library Amine->Library Thiol->Library Alkoxide->Library

Caption: Strategy for generating diversity using the dual reactivity of the scaffold.

Experimental Protocols

The following protocols are representative methodologies for the derivatization of this compound in a parallel synthesis format suitable for library generation.

Protocol 1: Parallel Amide Coupling

This protocol describes the synthesis of an amide library via coupling with a diverse set of carboxylic acids.

Materials:

  • This compound (1.0 eq.)

  • Array of carboxylic acids (R-COOH) (1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block or individual reaction vials

Procedure:

  • To each well of a 96-well reaction block, add a solution of this compound in DMF (e.g., 200 µL of a 0.5 M solution).

  • To each corresponding well, add a solution of a unique carboxylic acid in DMF (e.g., 220 µL of a 0.5 M solution).

  • Add a solution of DIPEA in DMF (e.g., 300 µL of a 1.0 M solution) to each well.

  • Finally, add a solution of HATU in DMF (e.g., 240 µL of a 0.5 M solution) to initiate the coupling reaction.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Monitor reaction completion by LC-MS analysis of a representative well.

Work-up and Purification:

  • Quench the reactions by adding water (1 mL) to each well.

  • Extract the products with ethyl acetate (2 x 1 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Purify the crude products using parallel flash chromatography or mass-directed preparative HPLC.

Protocol 2: Parallel SNAr Reaction

This protocol details the displacement of the fluorine atom with a library of primary or secondary amines.

Materials:

  • 3-(Acylamino)-2-fluoro-6-methylpyridine derivative (from Protocol 1) (1.0 eq.)

  • Array of primary/secondary amines (R¹R²NH) (2.0 eq.)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Microwave reaction vials

Procedure:

  • To each microwave vial, add the 3-(acylamino)-2-fluoro-6-methylpyridine starting material, the respective amine, and potassium carbonate.

  • Add anhydrous DMSO (1.5 mL) to each vial.

  • Seal the vials and place them in a microwave reactor.

  • Heat the reaction mixtures to 120-140 °C for 30-60 minutes.[9]

  • Monitor reaction progress by LC-MS.

Work-up and Purification:

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compounds via preparative HPLC.

Data Presentation: Representative Library Synthesis

The following table summarizes representative outcomes for a small, hypothetical library synthesized using the protocols described above.

Starting MaterialR¹ Group (Protocol 1)R² Group (Protocol 2)Final Product StructureYield (%)Purity (%)
This compound4-ChlorobenzoylBenzylamine3-(4-Chlorobenzamido)-2-(benzylamino)-6-methylpyridine65>95
This compoundCyclohexanecarbonylMorpholine3-(Cyclohexanecarboxamido)-2-morpholino-6-methylpyridine72>95
This compoundThiophene-2-carbonylPiperidine3-(Thiophene-2-carboxamido)-2-(piperidin-1-yl)-6-methylpyridine68>95

Conclusion

This compound is a powerful and strategic building block for the construction of compound libraries aimed at drug discovery. Its dual-handle reactivity allows for the systematic and efficient exploration of chemical space around a privileged heterocyclic core. The protocols and data presented in this guide offer a practical framework for researchers to leverage this scaffold in their medicinal chemistry efforts, facilitating the development of novel therapeutic agents with optimized properties.

References

Methodological & Application

Synthesis of 3-Amino-2-fluoro-6-methylpyridine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the two-step synthesis of 3-Amino-2-fluoro-6-methylpyridine, a valuable building block in pharmaceutical and agrochemical research. The protocol outlines the nitration of 2-fluoro-6-methylpyridine to yield 2-fluoro-6-methyl-3-nitropyridine, followed by the subsequent reduction of the nitro group to afford the desired amine.

Introduction

Fluorinated pyridine derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered basicity. This compound serves as a key intermediate in the synthesis of various biologically active molecules. This protocol details a reliable and reproducible method for its preparation from commercially available 2-fluoro-6-methylpyridine.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

  • Reduction: Conversion of the nitro group to an amino group.

Synthesis_Workflow Start 2-Fluoro-6-methylpyridine Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate 2-Fluoro-6-methyl-3-nitropyridine Nitration->Intermediate Reduction Step 2: Reduction (SnCl₂·2H₂O / Ethanol) Intermediate->Reduction Product This compound Reduction->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-methyl-3-nitropyridine (Nitration)

This protocol is adapted from established procedures for the nitration of substituted pyridines. The use of a mixture of concentrated sulfuric acid and nitric acid allows for the regioselective nitration at the 3-position, directed by the existing substituents.

Materials:

  • 2-Fluoro-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 2-fluoro-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to a portion of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-fluoro-6-methylpyridine in sulfuric acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-fluoro-6-methyl-3-nitropyridine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: The yield for the nitration of similar pyridine derivatives can vary. For the nitration of 2-amino-6-methylpyridine, a yield of 29% has been reported for the corresponding nitro product.[1]

Step 2: Synthesis of this compound (Reduction)

This protocol utilizes tin(II) chloride dihydrate in ethanol, a mild and effective method for the reduction of aromatic nitro groups to amines, which is generally tolerant of other functional groups like halogens.

Materials:

  • 2-Fluoro-6-methyl-3-nitropyridine

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated Sodium Bicarbonate Solution or 1 M Sodium Hydroxide Solution

  • Ethyl Acetate

  • Celite (optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-methyl-3-nitropyridine in ethanol.

  • Add tin(II) chloride dihydrate to the solution (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add a saturated sodium bicarbonate solution or 1 M sodium hydroxide solution to neutralize the reaction mixture and precipitate tin salts. The pH should be adjusted to ~8.

  • The resulting slurry may be filtered through a pad of Celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameStarting Material / ProductMolecular FormulaMolecular Weight ( g/mol )
2-Fluoro-6-methylpyridineStarting MaterialC₆H₆FN111.12
2-Fluoro-6-methyl-3-nitropyridineIntermediateC₆H₅FN₂O₂156.11
This compoundFinal ProductC₆H₇FN₂126.13

Table 2: Typical Reaction Conditions

StepReagentsSolventTemperatureReaction TimeTypical Yield
NitrationHNO₃, H₂SO₄Sulfuric Acid0-10 °C1-2 hours~29% (estimated)[1]
ReductionSnCl₂·2H₂OEthanolReflux (~78 °C)2-4 hoursHigh

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformation.

Logical_Flow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 2-Fluoro-6-methylpyridine (Electron-rich pyridine ring) Nitrating_Agent Electrophile Generation (NO₂⁺ from HNO₃/H₂SO₄) EAS Electrophilic Aromatic Substitution (Attack of NO₂⁺ on pyridine ring at C3) Start->EAS Nitrating_Agent->EAS Intermediate 2-Fluoro-6-methyl-3-nitropyridine EAS->Intermediate Reducing_Agent Reducing Agent (SnCl₂·2H₂O) Nitro_Reduction Reduction of Nitro Group (-NO₂ to -NH₂) Intermediate->Nitro_Reduction Intermediate->Nitro_Reduction Reducing_Agent->Nitro_Reduction Product This compound Nitro_Reduction->Product

Caption: Logical flow of the synthesis from starting material to final product.

Safety Precautions

  • Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. All operations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. The addition of the nitrating mixture should be done slowly and with efficient cooling to control the reaction temperature and prevent runaway reactions.

  • Reduction: While the reduction with tin(II) chloride is generally safer than catalytic hydrogenation with flammable hydrogen gas, care should still be taken. Ethanol is flammable. The neutralization step can be exothermic. Tin compounds can be toxic and should be handled with care.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocols and safety precautions, researchers can reliably prepare this important building block for applications in drug discovery and development. The provided diagrams and tables offer a clear and concise overview of the synthesis workflow and key experimental parameters.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmacologically active compounds.

3-Amino-2-fluoro-6-methylpyridine is a valuable building block in drug discovery due to its unique electronic and structural properties. The presence of a fluorine atom at the 2-position can modulate the pKa of the pyridine nitrogen and influence metabolic stability, while the amino group at the 3-position provides a key vector for further functionalization or interaction with biological targets. The methyl group at the 6-position can also contribute to steric and electronic effects, influencing binding affinity and selectivity.

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with a halogenated derivative of this compound. The protocols and data presented herein are based on established methodologies for similar aminopyridine substrates and are intended to serve as a robust starting point for reaction optimization and library synthesis.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Suzuki Coupling Reactions

While specific data for the Suzuki coupling of a halogenated this compound is not widely published, the following table summarizes typical reaction conditions and yields for the coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data serves as a strong predictive model for expected outcomes with the target substrate.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901885
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901882
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901878
44-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901875
52-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901872

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with a halo-substituted this compound. These are general procedures and may require optimization for specific substrates.

Protocol 1: Conventional Heating

Materials and Reagents:

  • Halo-substituted this compound (e.g., 5-bromo-3-amino-2-fluoro-6-methylpyridine) (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME), often with water as a co-solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the halo-substituted this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) followed by the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles.

Materials and Reagents:

  • Same as Protocol 1

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: To a microwave synthesis vial equipped with a stir bar, add the halo-substituted this compound (1.0 equiv), the arylboronic acid or ester (1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the chosen degassed solvent system to the vial.

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Halo-aminopyridine - Boronic Acid/Ester - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst_solvent Add Catalyst and Solvent inert->catalyst_solvent heating Heat Reaction (Conventional or Microwave) catalyst_solvent->heating monitor Monitor Progress (TLC, LC-MS) heating->monitor extraction Aqueous Work-up and Extraction monitor->extraction Reaction Complete purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki coupling reactions.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The ability to couple a wide range of aryl halides and pseudohalides with an extensive variety of amine coupling partners under relatively mild conditions has made this reaction indispensable in both academic and industrial research.[1][2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Amino-2-fluoro-6-methylpyridine. This substrate presents unique challenges and opportunities due to its specific substitution pattern. The presence of an amino group at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 6-position influences the electronic and steric properties of the pyridine ring, which can impact catalyst activity and reaction outcomes. The fluorine substituent, in particular, is a valuable feature in medicinal chemistry, often enhancing metabolic stability and binding affinity of drug candidates.

The protocols and data presented herein are based on established methodologies for structurally similar aminopyridine derivatives and serve as a comprehensive guide for researchers aiming to synthesize novel N-aryl-3-amino-2-fluoro-6-methylpyridine derivatives.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the coupling of the amino group with an aryl halide or pseudohalide in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a well-established mechanism in cross-coupling chemistry, is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the aminopyridine and deprotonation by the base generates a palladium-amido intermediate. The final step is a reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

The choice of catalyst, ligand, base, and solvent is critical for a successful transformation and is highly dependent on the specific aryl halide and the aminopyridine substrate. For sterically hindered or electron-rich aminopyridines, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of aminopyridine derivatives structurally related to this compound. This data provides a valuable starting point for reaction optimization.

Table 1: Catalyst, Ligand, and Base Combinations for the Amination of Substituted Aminopyridines

EntryAminopyridine SubstrateAryl HalideCatalyst/PrecatalystLigandBaseSolventTemp (°C)Yield (%)
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃RuPhosLiHMDSTHF6595
23-Bromo-2-aminopyridineAniline[Pd(cinnamyl)Cl]₂BrettPhosLiHMDSTHF6588
36-Chloropyridin-3-amine4-tert-ButylanilinePd(OAc)₂XPhosNaOtBuToluene10092
46-Bromopyridin-3-amineIndolePd₂(dba)₃XantphosCs₂CO₃Dioxane11085
52-BromopyridineDiethylaminePd(OAc)₂P(o-tol)₃NaOtBuToluene10098

Data is compiled from representative literature and serves as a guideline. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

The following are generalized protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for specific aryl halide coupling partners.

General Protocol for Small-Scale Reactions

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, BrettPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., LiHMDS, NaOtBu, K₃PO₄) (1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., THF, Toluene, Dioxane)

  • Schlenk tube or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium precatalyst, and the base under a positive pressure of an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Seal the tube or vial and place it in a preheated oil bath or heating block. Stir the reaction mixture at the desired temperature (typically 65-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl-3-amino-2-fluoro-6-methylpyridine product.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -H-Base+ Palladium-Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Inert Atmosphere Inert Atmosphere Add Reagents Add Reagents Inert Atmosphere->Add Reagents Add Solvent Add Solvent Add Reagents->Add Solvent Seal Vessel Seal Vessel Add Solvent->Seal Vessel Heating & Stirring Heating & Stirring Seal Vessel->Heating & Stirring Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating & Stirring->Monitoring (TLC/LC-MS) Cooling Cooling Monitoring (TLC/LC-MS)->Cooling Quenching Quenching Cooling->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Characterization Characterization Column Chromatography->Characterization

References

Application Notes and Protocols for the Acylation of 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amino groups is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the acylation of the amino group in 3-Amino-2-fluoro-6-methylpyridine. This substituted pyridine is a valuable building block in medicinal chemistry, and the ability to selectively acylate its amino group opens avenues for the synthesis of a diverse range of derivatives with potential biological activity.

The presence of a fluorine atom at the 2-position and a methyl group at the 6-position on the pyridine ring introduces specific electronic and steric factors that influence the reactivity of the amino group. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the amino group, potentially requiring carefully optimized reaction conditions for efficient acylation. These protocols provide a foundation for achieving successful acylation of this and structurally related compounds.

Data Presentation: Acylation of Substituted Aminopyridines

The following table summarizes representative data for the acylation of various substituted aminopyridines to provide an expected range of outcomes for the acylation of this compound. Please note that yields are highly dependent on the specific acylating agent, reaction conditions, and substrate.

EntryAminopyridine SubstrateAcylating AgentSolventBaseTemp. (°C)Time (h)Yield (%)Reference
13-AminopyridineAcetic AnhydridePyridine-100295General Procedure
22-Amino-5-bromopyridineAcetyl ChlorideDCMPyridineRT488Analogy
33-Amino-2-chloropyridineBenzoyl ChlorideTolueneTriethylamine80675Analogy
42-Amino-6-methylpyridinePropionyl ChlorideTHFDIPEART392Analogy
5This compound Acetic Anhydride Pyridine - 80-100 4-8 70-85 (Expected) This Protocol
6This compound Acyl Chloride DCM/THF Organic Base RT-50 2-6 75-90 (Expected) This Protocol

DCM: Dichloromethane, THF: Tetrahydrofuran, DIPEA: Diisopropylethylamine, RT: Room Temperature.

Experimental Workflow

The general workflow for the acylation of this compound is depicted below. This process involves the reaction of the aminopyridine with an acylating agent in the presence of a suitable solvent and, if necessary, a base to neutralize any acidic byproducts. The reaction is followed by a standard aqueous work-up and purification of the resulting amide.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous solvent add_reagent Add acylating agent (and base if required) start->add_reagent Cool if necessary react Stir at specified temperature add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench reaction monitor->quench Reaction complete extract Aqueous extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end_node Characterize final product (NMR, MS, etc.) purify->end_node

General workflow for the acylation of this compound.

Experimental Protocols

Protocol 1: Acylation using Acetic Anhydride in Pyridine

This protocol is a classic and effective method for the N-acetylation of aminopyridines. Pyridine acts as both the solvent and the base to neutralize the acetic acid formed during the reaction.

Materials:

  • This compound

  • Acetic Anhydride (Aç2O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of substrate).

  • To the stirred solution, slowly add acetic anhydride (1.1 - 1.5 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired N-(2-fluoro-6-methylpyridin-3-yl)acetamide.

Protocol 2: Acylation using an Acyl Chloride and an Organic Base

This protocol is suitable for a wider range of acylating agents and is often performed at or below room temperature. An organic base is used to scavenge the HCl generated during the reaction.

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.05 - 1.2 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the organic base (1.5 - 2.0 eq.) in anhydrous DCM or THF (10-20 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 - 1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated NH₄Cl solution.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the corresponding N-acylated product.

Logical Relationship of Reaction Components and Steps

The following diagram illustrates the logical relationship between the reactants, reagents, and the key steps in the acylation process. The successful formation of the amide product is contingent on the appropriate selection and stoichiometry of these components, as well as the control of reaction parameters.

Reaction_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Byproducts substrate This compound (Nucleophile) reaction Acylation Reaction substrate->reaction acylating_agent Acylating Agent (R-CO-X) (Electrophile) acylating_agent->reaction solvent Anhydrous Solvent (e.g., Pyridine, DCM, THF) solvent->reaction base Base (optional) (e.g., Pyridine, Et3N, DIPEA) base->reaction temperature Temperature (0 °C to 100 °C) temperature->reaction time Reaction Time (2-8 hours) time->reaction product N-Acyl-3-amino-2-fluoro-6-methylpyridine (Amide Product) reaction->product byproduct Byproduct (e.g., AcOH, HCl salt) reaction->byproduct

Logical relationship of components in the acylation reaction.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acylating agents such as acetic anhydride and acyl chlorides are corrosive and lachrymatory. Handle with care.

  • Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Follow appropriate procedures for quenching reactive reagents and for the disposal of chemical waste.

These protocols and notes are intended to serve as a comprehensive guide for the acylation of this compound. Researchers are encouraged to adapt and optimize these procedures based on the specific acylating agent used and the desired scale of the reaction.

Application Notes and Protocols for HPLC Purification of 3-Amino-2-fluoro-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 3-Amino-2-fluoro-6-methylpyridine and its derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to offer robust and efficient separation, ensuring high purity of the target compounds for downstream applications in research and drug development.

Introduction

This compound and its analogues are important building blocks in medicinal chemistry due to their presence in a variety of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of molecules, such as metabolic stability and binding affinity. Therefore, obtaining these intermediates in high purity is crucial for the synthesis of novel pharmaceutical candidates. Reversed-phase HPLC is a widely utilized technique for the purification of such polar, aromatic amines. This document details a generalized protocol that can be adapted for various derivatives of this compound.

Data Presentation

Successful purification of this compound derivatives relies on the optimization of HPLC parameters. The following table summarizes typical starting conditions and expected outcomes based on the purification of structurally similar compounds, such as fluorinated aminopyridines.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 2.7-5 µm, 4.6 x 150 mmC18, 5-10 µm, 19 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 5-95% B over 20 min20-80% B over 30 min (optimized based on analytical run)
Flow Rate 1.0 mL/min15-20 mL/min
Detection UV at 254 nm or 270 nmUV at 254 nm or 270 nm
Injection Volume 5-20 µL0.5-5 mL (depending on sample concentration and column capacity)
Expected Retention Time 8-15 min (highly dependent on the specific derivative)Scaled from analytical retention time
Expected Purity >95%>98%
Expected Recovery N/A>85%

Experimental Protocols

This section provides a detailed step-by-step protocol for the HPLC purification of a representative this compound derivative.

Materials and Reagents
  • This compound derivative (crude reaction mixture)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Methanol (for sample dissolution and column washing)

  • 0.2 µm syringe filters

Equipment
  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Preparative C18 column (e.g., 19 x 250 mm, 10 µm)

  • Rotary evaporator

  • Lyophilizer (optional)

Sample Preparation
  • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent. A mixture of methanol and water is often a good starting point.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter before injection.

Analytical Method Development
  • Equilibrate the analytical C18 column with 95% Mobile Phase A (0.1% TFA in water) and 5% Mobile Phase B (Acetonitrile) at a flow rate of 1.0 mL/min.

  • Inject a small volume (e.g., 10 µL) of the prepared sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Monitor the separation at a suitable wavelength, typically 254 nm or 270 nm.

  • Identify the peak corresponding to the target compound based on its retention time and UV spectrum.

  • Optimize the gradient to achieve good separation between the target compound and any impurities. A shallower gradient around the elution time of the target peak can improve resolution.

Preparative Purification
  • Equilibrate the preparative C18 column with the initial conditions of the optimized analytical method.

  • Inject the filtered, crude sample solution. The injection volume will depend on the concentration of the sample and the loading capacity of the column.

  • Run the optimized gradient at the appropriate preparative flow rate (e.g., 18 mL/min).

  • Collect fractions corresponding to the peak of the target compound as it elutes from the column.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions.

Post-Purification Work-up
  • Remove the majority of the acetonitrile from the pooled fractions using a rotary evaporator.

  • Freeze the remaining aqueous solution and lyophilize to obtain the purified compound as a solid. Alternatively, the product can be extracted into an organic solvent after neutralizing the TFA with a suitable base (e.g., sodium bicarbonate), followed by drying and evaporation of the organic solvent.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_analytical Analytical Method Development cluster_prep_hplc Preparative HPLC cluster_post Post-Purification Dissolve Dissolve Crude Product Filter Filter Sample (0.2 µm) Dissolve->Filter Inject_Analytics Inject on Analytical Column Filter->Inject_Analytics Develop_Gradient Develop Gradient Inject_Analytics->Develop_Gradient Identify_Peak Identify Target Peak Develop_Gradient->Identify_Peak Inject_Prep Inject on Preparative Column Identify_Peak->Inject_Prep Scale-up Method Run_Gradient Run Optimized Gradient Inject_Prep->Run_Gradient Collect_Fractions Collect Fractions Run_Gradient->Collect_Fractions Analyze_Fractions Analyze Fractions for Purity Collect_Fractions->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Isolate_Product Isolate Pure Product (Evaporation/Lyophilization) Pool_Fractions->Isolate_Product Logical_Relationship Crude_Sample Crude 3-Amino-2-fluoro- 6-methylpyridine Derivative HPLC_System Reversed-Phase HPLC System Crude_Sample->HPLC_System Input Pure_Compound Purified Product (>98% Purity) HPLC_System->Pure_Compound Separation Impurities Impurities HPLC_System->Impurities Separation

Application Notes and Protocols for 3-Amino-2-fluoro-6-methylpyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Amino-2-fluoro-6-methylpyridine is a key heterocyclic intermediate in the synthesis of advanced agrochemicals, particularly within the class of synthetic auxin herbicides. Its specific substitution pattern—an amino group for reactivity, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group—makes it a valuable building block for creating complex herbicidal molecules. This document provides detailed application notes on its use in the synthesis of 6-aryl-picolinate herbicides, such as florpyrauxifen-benzyl, and outlines protocols for synthesis and biological evaluation.

Application in the Synthesis of 6-Aryl-Picolinate Herbicides

Substituted aminopyridines are foundational to the creation of the picolinate core of several modern herbicides. The primary application of this compound and analogous structures is in the multi-step synthesis of active ingredients like florpyrauxifen-benzyl, a potent herbicide used for controlling a wide range of weeds in rice and other crops. The synthesis generally involves the construction of a substituted picolinic acid core, followed by the introduction of an aryl group at the 6-position, often via a cross-coupling reaction.

The development of 6-aryl-picolinate herbicides, such as florpyrauxifen-benzyl (marketed as Rinskor™ active), represents a significant advancement in weed management.[1][2] These compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to an overstimulation of auxin-regulated genes, disrupting normal growth processes in susceptible plants and ultimately causing their death.[3]

Quantitative Data: Herbicidal Activity

The efficacy of herbicides derived from aminopyridine precursors is typically quantified by parameters such as the concentration required to inhibit growth by 50% (IC50) or the application rate required for 50% growth reduction (GR50). The following table summarizes efficacy data for florpyrauxifen-benzyl and related experimental compounds against various weed species.

Compound/Active IngredientTarget Weed SpeciesEfficacy MetricValueReference
Florpyrauxifen-benzylBarnyardgrass (Echinochloa crus-galli)GR504.14 g a.i./ha[4]
Florpyrauxifen-benzylYerbadetajo (Eclipta prostrata)GR500.38 g a.i./ha[4]
Florpyrauxifen-benzyl + GlyphosateBenghal dayflower (Commelina benghalensis)% Control (60 DAA)73.8% - 92%[1]
Experimental Compound S202Arabidopsis thaliana (root growth inhibition)IC500.5 µmol/L[4]
FlorpyrauxifenArabidopsis thaliana (root growth inhibition)% Inhibition at 0.5 µmol/L33.8%[4]
Experimental Compound V-7Arabidopsis thaliana (root growth inhibition)IC50~30-50 times lower than halauxifen-methyl[5]

Experimental Protocols

Protocol 1: Representative Synthesis of a 6-Aryl-4-Aminopicolinate Herbicide

This protocol outlines a representative, multi-step synthetic route starting from a this compound core to a 6-aryl-4-aminopicolinate, based on common reactions in pyridine chemistry for agrochemical synthesis.

Step 1: Bromination of the Pyridine Ring

  • Reaction Setup: In a fume hood, dissolve this compound (1.0 eq.) in acetonitrile.

  • Reagent Addition: Under ice bath cooling, add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise while maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the brominated intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a degassed solution of the brominated aminopyridine intermediate (1.0 eq.) and the desired arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) (1.2 eq.) in a 4:1 mixture of 1,4-dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base like potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (Nitrogen or Argon).

  • Heating: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 6-aryl-substituted aminopyridine.

Step 3: Carboxylation and Esterification

  • Grignard Formation: Convert the methyl group at the 6-position to a Grignard reagent using a suitable magnesium reagent.

  • Carboxylation: Bubble CO₂ gas through the Grignard solution at low temperature to form the corresponding carboxylic acid.

  • Esterification: React the resulting picolinic acid with benzyl alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent (e.g., DCC/DMAP) to form the final benzyl ester product.

  • Purification: Purify the final product by chromatography or recrystallization.

Protocol 2: Herbicide Bioassay for Synthetic Auxins

This protocol describes a general method for evaluating the herbicidal efficacy of synthetic auxin compounds in a controlled laboratory or greenhouse setting.

1. Pre-Emergence Bioassay

  • Soil Preparation: Use a standardized soil mix. For each concentration to be tested, thoroughly mix the calculated amount of the test compound into the soil to achieve the desired application rate (e.g., in grams of active ingredient per hectare equivalent). Include an untreated control.

  • Potting: Fill 3-4 inch pots with the treated and control soil.

  • Sowing: Plant seeds of susceptible indicator species (e.g., tomato, cucumber, common bean) at a uniform depth.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water as needed.

  • Evaluation: After 2-3 weeks, evaluate the plants for emergence rate, stunting, and visible injury symptoms (e.g., epinasty, leaf cupping). Collect quantitative data by measuring shoot height and fresh/dry weight.

2. Post-Emergence Bioassay

  • Plant Cultivation: Grow indicator plants in untreated soil until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare solutions of the test compound at various concentrations in a suitable solvent with a surfactant. Apply the solutions as a foliar spray to the plants until runoff. An untreated control group should be sprayed with the solvent/surfactant mixture only.

  • Growth Conditions: Return the plants to the greenhouse or growth chamber.

  • Evaluation: At 7, 14, and 21 days after treatment, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Note specific auxin-related symptoms like epinasty (twisting of stems), leaf malformation, and stem swelling. Collect quantitative data by measuring shoot fresh/dry weight.

Visualizations

Signaling Pathway

Auxin_Herbicide_Mode_of_Action cluster_perception Cell Nucleus cluster_response Cellular Response Auxin Synthetic Auxin (e.g., Florpyrauxifen) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds AuxIAA Aux/IAA Repressor Protein Receptor->AuxIAA Binds & Promotes Ubiquitination ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Enters DNA Auxin Response Element (DNA) ARF->DNA Binds Gene_Expression Uncontrolled Gene Expression DNA->Gene_Expression Activates Degradation Repressor Degradation Proteasome->Degradation Leads to Degradation->Gene_Expression Allows Death Weed Death Gene_Expression->Death Results in

Caption: Mode of action for synthetic auxin herbicides like florpyrauxifen-benzyl.

Experimental Workflow: Synthesis

Synthesis_Workflow Start This compound Step1 Step 1: Bromination (e.g., with NBS) Start->Step1 Intermediate1 Brominated Aminopyridine Intermediate Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Pd Catalyst, Base) Intermediate1->Step2 ArylBoronic Arylboronic Acid ArylBoronic->Step2 Intermediate2 6-Aryl-substituted Aminopyridine Step2->Intermediate2 Step3 Step 3: Carboxylation & Esterification Intermediate2->Step3 FinalProduct Final Product: 6-Aryl-4-Aminopicolinate Herbicide Step3->FinalProduct

Caption: Representative workflow for the synthesis of a 6-aryl-picolinate herbicide.

Experimental Workflow: Bioassay

Bioassay_Workflow cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay Pre1 Prepare Herbicide- Soil Mixtures Pre2 Sow Seeds of Indicator Species Pre1->Pre2 Pre3 Incubate under Controlled Conditions Pre2->Pre3 Pre4 Evaluate Emergence, Growth & Injury Pre3->Pre4 Data Data Analysis (GR50 / IC50 Calculation) Pre4->Data Post1 Grow Indicator Plants to 2-4 Leaf Stage Post2 Apply Herbicide as Foliar Spray Post1->Post2 Post3 Incubate under Controlled Conditions Post2->Post3 Post4 Evaluate Injury & Biomass (7, 14, 21 Days) Post3->Post4 Post4->Data Start Test Compound Start->Pre1 Start->Post2

Caption: General workflow for pre- and post-emergence herbicide bioassays.

References

Synthesis of Novel Heterocyclic Compounds from 3-Amino-2-fluoro-6-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-Amino-2-fluoro-6-methylpyridine as a versatile starting material. The unique structural features of this aminopyridine, including the nucleophilic amino group and the reactive fluoride atom, make it an excellent scaffold for the construction of diverse heterocyclic systems with potential applications in medicinal chemistry and drug discovery.

Application Notes

This compound is a valuable building block for the synthesis of various fused heterocyclic compounds, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines. These scaffolds are of significant interest in drug development due to their presence in a wide range of biologically active molecules.

Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-ulcer properties.[1] The synthesis of imidazo[1,2-a]pyridines from this compound typically proceeds via a condensation reaction with an α-haloketone, followed by intramolecular cyclization. The fluorine atom at the 2-position can influence the reaction rate and may also serve as a handle for further functionalization through nucleophilic aromatic substitution.

Pyrazolo[1,5-a]pyridines represent another important class of heterocyclic compounds with diverse biological activities. Synthetic strategies towards these compounds often involve the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.[2][3][4] The starting this compound can be converted to the corresponding N-aminopyridinium salt, which then serves as the 1,3-dipole in the cycloaddition reaction.

The presence of the fluorine atom in the pyridine ring can enhance the metabolic stability and binding affinity of the final compounds, which are critical parameters in drug design.[5] The methyl group at the 6-position can also influence the steric and electronic properties of the molecule, potentially leading to improved selectivity for biological targets.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 8-Fluoro-7-methyl-imidazo[1,2-a]pyridine Derivatives

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridines from this compound and various α-bromoketones.

Materials:

  • This compound

  • Substituted α-bromoketone (e.g., 2-bromoacetophenone)

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted α-bromoketone (1.1 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium bicarbonate (2.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-fluoro-7-methyl-imidazo[1,2-a]pyridine derivative.

Table 1: Synthesis of 8-Fluoro-7-methyl-imidazo[1,2-a]pyridine Derivatives

Entryα-BromoketoneProductYield (%)
12-Bromoacetophenone2-Phenyl-8-fluoro-7-methyl-imidazo[1,2-a]pyridine75-85
22-Bromo-1-(4-chlorophenyl)ethanone2-(4-Chlorophenyl)-8-fluoro-7-methyl-imidazo[1,2-a]pyridine70-80
32-Bromo-1-(4-methoxyphenyl)ethanone2-(4-Methoxyphenyl)-8-fluoro-7-methyl-imidazo[1,2-a]pyridine80-90

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: General Procedure for the Synthesis of 5-Fluoro-6-methyl-pyrazolo[1,5-a]pyridine Derivatives

This protocol outlines a general method for the synthesis of pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition reaction.

Materials:

  • This compound

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH)

  • Dichloromethane (DCM)

  • Substituted alkyne (e.g., dimethyl acetylenedicarboxylate)

  • Potassium carbonate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure: Step 1: Synthesis of the N-Aminopyridinium Salt

  • Dissolve this compound (1.0 mmol) in DCM (10 mL).

  • Add O-(Mesitylenesulfonyl)hydroxylamine (1.1 mmol) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the formation of the N-aminopyridinium salt by TLC.

  • Upon completion, the salt can be isolated or used directly in the next step.

Step 2: [3+2] Cycloaddition

  • To the solution of the N-aminopyridinium salt from Step 1, add the substituted alkyne (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature or gentle heating until the starting materials are consumed (monitor by TLC).

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-fluoro-6-methyl-pyrazolo[1,5-a]pyridine derivative.

Table 2: Synthesis of 5-Fluoro-6-methyl-pyrazolo[1,5-a]pyridine Derivatives

EntryAlkyneProductYield (%)
1Dimethyl acetylenedicarboxylateDimethyl 5-fluoro-6-methyl-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate60-70
2Ethyl propiolateEthyl 5-fluoro-6-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate55-65
3Phenylacetylene3-Phenyl-5-fluoro-6-methyl-pyrazolo[1,5-a]pyridine50-60

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Visualizations

G cluster_0 Synthesis of Imidazo[1,2-a]pyridines Start1 This compound Step1_1 Condensation Start1->Step1_1 Reagent1 α-Bromoketone Reagent1->Step1_1 Intermediate1 N-Alkylated Intermediate Step1_1->Intermediate1 Step1_2 Intramolecular Cyclization (Reflux) Intermediate1->Step1_2 Product1 8-Fluoro-7-methyl-imidazo[1,2-a]pyridine Derivative Step1_2->Product1

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridines.

G cluster_1 Synthesis of Pyrazolo[1,5-a]pyridines Start2 This compound Step2_1 N-Amination Start2->Step2_1 Reagent2_1 MSH Reagent2_1->Step2_1 Intermediate2 N-Aminopyridinium Salt Step2_1->Intermediate2 Step2_2 [3+2] Cycloaddition Intermediate2->Step2_2 Reagent2_2 Alkyne Reagent2_2->Step2_2 Product2 5-Fluoro-6-methyl-pyrazolo[1,5-a]pyridine Derivative Step2_2->Product2

Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyridines.

G cluster_2 Drug Discovery Potential StartingMaterial This compound HeterocyclicScaffolds Diverse Heterocyclic Scaffolds (Imidazopyridines, Pyrazolopyridines, etc.) StartingMaterial->HeterocyclicScaffolds Synthesis BiologicalScreening Biological Screening HeterocyclicScaffolds->BiologicalScreening LeadCompound Lead Compound Identification BiologicalScreening->LeadCompound DrugCandidate Drug Candidate LeadCompound->DrugCandidate Optimization

Caption: Logical relationship in drug discovery from the starting material.

References

Application Note and Protocol for Gram-Scale Synthesis of 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Strategy

The proposed synthesis follows a two-step sequence starting from the commercially available 3-Amino-6-methylpyridine. The first step involves the regioselective bromination at the 2-position of the pyridine ring. The resulting 3-Amino-2-bromo-6-methylpyridine is then converted to the target compound, 3-Amino-2-fluoro-6-methylpyridine, via a diazotization reaction followed by fluorination, commonly known as the Balz-Schiemann reaction.[1] This classic transformation is a reliable method for the introduction of fluorine into aromatic rings.[2]

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Reagents:

  • 3-Amino-6-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Tetrafluoroboric acid (HBF₄, 48-50 wt. % in water)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

Step 1: Synthesis of 3-Amino-2-bromo-6-methylpyridine

This procedure is adapted from established methods for the bromination of aminopyridines.

Reaction Scheme:

Procedure:

  • To a stirred solution of 3-Amino-6-methylpyridine (e.g., 10.8 g, 100 mmol) in acetonitrile (200 mL) in a 500 mL round-bottom flask, add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Amino-2-bromo-6-methylpyridine.

Expected Outcome:

Based on similar reactions, a yield of 70-85% can be anticipated. The product should be characterized by NMR and Mass Spectrometry to confirm its structure.

Step 2: Synthesis of this compound

This procedure is based on the principles of the Balz-Schiemann reaction.[1]

Reaction Scheme:

Procedure:

  • In a well-ventilated fume hood, cool a stirred solution of tetrafluoroboric acid (e.g., 48 wt. %, 50 mL) in a 250 mL flask to 0 °C using an ice bath.

  • Slowly add 3-Amino-2-bromo-6-methylpyridine (e.g., 18.7 g, 100 mmol) to the cold tetrafluoroboric acid.

  • Prepare a solution of sodium nitrite (NaNO₂) (7.6 g, 110 mmol) in a minimal amount of cold water (e.g., 15 mL).

  • Add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt precipitate should be observed.

  • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with cold diethyl ether.

  • Caution: Diazonium salts can be explosive when dry. Proceed to the next step without delay and handle with care.

  • Gently heat the moist diazonium salt in a flask until the evolution of nitrogen gas ceases and the solid has decomposed. The decomposition can also be carried out in an inert high-boiling solvent.

  • After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Expected Outcome:

Yields for Balz-Schiemann reactions can vary, but a moderate yield is expected. The final product should be a solid at room temperature.

Data Presentation

Table 1: Summary of Reactants and Products

StepStarting MaterialReagentsProductMolecular Weight ( g/mol )
13-Amino-6-methylpyridineN-Bromosuccinimide, Acetonitrile3-Amino-2-bromo-6-methylpyridine187.04
23-Amino-2-bromo-6-methylpyridineTetrafluoroboric acid, Sodium nitriteThis compound126.13

Table 2: Characterization Data for this compound

PropertyValueReference
CAS Number374633-34-8[3]
Molecular FormulaC₆H₇FN₂[4]
Molecular Weight126.13 g/mol [4]
AppearanceSolid (Expected)-
Melting PointData not available for this isomer. A related isomer, 3-Amino-6-fluoro-4-methylpyridine, has a melting point of 57-62 °C.
¹H NMRSpectral data available from commercial suppliers.[5]
¹³C NMRSpectral data available from commercial suppliers.-
Mass Spec (MS)Spectral data available from commercial suppliers.-

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Fluorination (Balz-Schiemann) A 3-Amino-6-methylpyridine reagent1 NBS, ACN A->reagent1 B 3-Amino-2-bromo-6-methylpyridine C 3-Amino-2-bromo-6-methylpyridine reagent1->B D Diazonium Tetrafluoroborate Intermediate C->D Diazotization reagent2 1. HBF₄, NaNO₂ 2. Heat D->reagent2 E This compound reagent2->E Fluorination

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 3-Amino-2-fluoro-6-methylpyridine as a Precursor for Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-fluoro-6-methylpyridine is a substituted pyridine derivative with potential applications as a precursor in the synthesis of fluorine-18 ([¹⁸F]) labeled radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The presence of a fluorine atom allows for isotopic exchange or nucleophilic substitution reactions to introduce the positron-emitting ¹⁸F isotope. The amino and methyl groups on the pyridine ring can influence the molecule's reactivity and its potential to be derivatized into targeted imaging agents. This document provides an overview of its potential applications and detailed protocols for its use in radiolabeling.

The development of novel PET tracers is crucial for advancing molecular imaging in oncology, neurology, and cardiology. Fluorinated aminopyridine derivatives, for instance, have been explored as potential PET tracers for imaging demyelination in diseases like multiple sclerosis.[1][2][3] The ability to efficiently label such precursors with ¹⁸F is a key step in the development of new diagnostic tools.

Properties and Reactivity

While specific literature on the radiolabeling of this compound is not extensively available, its reactivity can be inferred from general principles of pyridine chemistry and established protocols for similar compounds. The pyridine ring is an electron-deficient aromatic system, which can make direct nucleophilic aromatic substitution challenging.[4][5] However, the strategic placement of activating groups or the use of specific reaction conditions can facilitate the incorporation of [¹⁸F]fluoride.

Key Molecular Features:

  • Pyridine Ring: Provides a scaffold for building more complex molecules.

  • Amino Group: Can be a site for further chemical modification or can influence the electronic properties of the pyridine ring.

  • Fluoro Group: Can be replaced by [¹⁸F]fluoride via nucleophilic substitution, although this is dependent on the reaction conditions and the presence of a suitable leaving group.

  • Methyl Group: Can influence the steric and electronic environment of the pyridine ring.

Application: Synthesis of a Hypothetical [¹⁸F]-Labeled PET Tracer

For the purpose of these application notes, we will describe a hypothetical pathway for the synthesis of a PET tracer derived from this compound. This involves a two-step process:

  • Derivatization: The amino group of this compound is functionalized with a targeting moiety (e.g., a peptide or a small molecule that binds to a specific biological target). This step also introduces a suitable leaving group for the subsequent radiolabeling step.

  • Radiolabeling: The derivatized precursor undergoes nucleophilic substitution with [¹⁸F]fluoride to yield the final radiolabeled compound.

A generalized workflow for this process is illustrated below:

experimental_workflow General Experimental Workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_qc Quality Control Precursor This compound Derivatization Derivatization with Targeting Moiety and Leaving Group Installation Precursor->Derivatization Purification1 Purification of Precursor Derivatization->Purification1 Radiolabeling Nucleophilic [¹⁸F]Fluorination Purification1->Radiolabeling F18_Production [¹⁸F]Fluoride Production F18_Production->Radiolabeling Purification2 Purification of Radiolabeled Compound Radiolabeling->Purification2 QC Radiochemical Purity, Molar Activity, and Stability Analysis Purification2->QC

Caption: General workflow for the synthesis and radiolabeling of a PET tracer from this compound.

Experimental Protocols

The following are generalized protocols for the derivatization and radiolabeling of this compound. These should be adapted and optimized for specific target molecules and available laboratory equipment.

Protocol 1: Synthesis of a Diazonium Salt Precursor from this compound

This protocol describes the conversion of the amino group to a diazonium salt, which can serve as a leaving group for the subsequent [¹⁸F]-fluorination. This method is analogous to the Balz-Schiemann reaction.[6]

Materials:

  • This compound

  • Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve this compound in a minimal amount of tetrafluoroboric acid in a round-bottom flask, cooled in a dry ice/acetone bath to -15 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via a dropping funnel while maintaining the temperature below -10 °C.

  • Stir the reaction mixture for an additional 30 minutes at -10 °C.

  • The resulting diazonium tetrafluoroborate salt precipitate is collected by filtration.

  • Wash the precipitate with cold anhydrous diethyl ether and dry under vacuum.

  • Store the precursor under inert gas at low temperature until use.

Protocol 2: Nucleophilic [¹⁸F]-Fluorination of a Nitro-Substituted Pyridine Precursor

This protocol is based on the general method for nucleophilic aromatic substitution on pyridine rings, which often requires an activating group like a nitro group.[7][8][9] In this hypothetical protocol, we assume a precursor where the amino group has been replaced by a nitro group, and another leaving group (e.g., chloro or trimethylammonium) is present at the 2-position.

Materials:

  • Nitro-substituted pyridine precursor (e.g., 2-chloro-3-nitro-6-methylpyridine)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Automated radiosynthesis module or a shielded hot cell

  • HPLC for purification

  • TLC for reaction monitoring

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the nitro-substituted pyridine precursor in anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Heat the reaction mixture at 120-150 °C for 10-20 minutes.[7]

    • Monitor the reaction progress by radio-TLC.

  • Purification:

    • Quench the reaction with water.

    • Purify the crude reaction mixture using semi-preparative HPLC.

    • Collect the fraction containing the [¹⁸F]-labeled product.

  • Formulation:

    • Remove the HPLC solvent under reduced pressure.

    • Formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).

The signaling pathway for nucleophilic aromatic substitution is depicted below:

SNAr_Pathway Nucleophilic Aromatic Substitution (SNAr) Pathway Precursor Pyridine Precursor (with Leaving Group & Activating Group) Intermediate Meisenheimer Complex (Anionic σ-complex) Precursor->Intermediate + [¹⁸F]⁻ Fluoride [¹⁸F]Fluoride Product [¹⁸F]-Labeled Pyridine Intermediate->Product - Leaving Group Leaving_Group Leaving Group

Caption: Simplified diagram of the SNAr pathway for [¹⁸F]-fluorination of an activated pyridine ring.

Data Presentation

The following tables summarize hypothetical quantitative data for the radiolabeling of a pyridine precursor derived from this compound, based on typical values reported in the literature for similar compounds.[9]

Table 1: Reaction Conditions and Radiochemical Yields

Precursor TypeLeaving GroupActivating GroupTemperature (°C)Time (min)Radiochemical Yield (RCY, %)
Diazonium Salt-N₂⁺BF₄⁻-1201515-25
Nitro-substituted-Cl-NO₂1501035-45
Nitro-substituted-NMe₃⁺-NO₂1301550-60

Table 2: Quality Control Parameters of the Final Radiolabeled Compound

ParameterSpecification
Radiochemical Purity> 95%
Molar Activity> 37 GBq/µmol
pH5.5 - 7.5
Residual Solvents< 0.5%

Conclusion

This compound holds potential as a versatile precursor for the synthesis of [¹⁸F]-labeled radiopharmaceuticals. While direct radiolabeling of this compound may be challenging, its derivatization to introduce suitable leaving and activating groups can enable efficient nucleophilic [¹⁸F]-fluorination. The protocols and data presented here provide a general framework for researchers to develop novel PET tracers based on this scaffold. Further research is warranted to explore specific applications and optimize reaction conditions for the synthesis of targeted imaging agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-2-fluoro-6-methylpyridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Common Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Low or no yield of the desired this compound is observed. What are the potential causes and how can I improve the yield?

Potential Causes:

  • Incorrect Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction efficiency.

  • Inactive Reagents: The fluorinating agent may have degraded, or other reagents may be of poor quality.

  • Poor Nucleophilicity/Electrophilicity: The substrate may not be sufficiently activated for the chosen reaction pathway.

  • Substrate Degradation: The starting material or product may be unstable under the reaction conditions.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: For electrophilic fluorinations, some reactions proceed well at room temperature, while others may require cooling to minimize side reactions or heating to drive the reaction to completion. For nucleophilic aromatic substitution (SNAr) reactions, heating is often necessary.[1]

    • Solvent: The choice of solvent is critical. Acetonitrile is a common solvent for electrophilic fluorinations with reagents like Selectfluor®.[2][3][4] For SNAr reactions, polar aprotic solvents like DMSO or DMF can be effective.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

  • Verify Reagent Quality:

    • Use fresh, high-purity reagents. Ensure that hygroscopic reagents have been stored properly.

  • Enhance Substrate Reactivity:

    • In electrophilic fluorination, the amino group is a strong activating group, which should favor the reaction. However, in some cases, protection of the amino group may be necessary to prevent side reactions.[5][6]

    • For SNAr reactions, the presence of electron-withdrawing groups on the pyridine ring can increase the rate of substitution.[7][8]

Question 2: My reaction produces a mixture of isomers. How can I improve the regioselectivity to favor the formation of this compound?

Potential Causes:

  • Multiple Reactive Sites: The pyridine ring has multiple positions that can be fluorinated, leading to the formation of constitutional isomers.

  • Steric and Electronic Effects: The directing effects of the amino and methyl groups may not be sufficient to achieve complete regioselectivity.

Solutions:

  • Choice of Synthetic Route:

    • Electrophilic Fluorination: The regioselectivity of electrophilic fluorination of substituted pyridines can be difficult to control. The amino group at the 3-position and the methyl group at the 6-position will influence the position of fluorination.

    • Nucleophilic Aromatic Substitution (SNAr): A more regioselective approach can be to start with a precursor that already has the fluorine atom in the desired position or a leaving group that can be displaced. For example, starting with 2,3-difluoro-6-methylpyridine and reacting it with ammonia or an ammonia equivalent would lead to the selective formation of this compound, as the fluorine at the 2-position is generally more labile towards nucleophilic attack.[9][10]

  • Use of Protecting Groups:

    • Protecting the amino group can alter its directing effect and may improve regioselectivity in electrophilic fluorination.[5][6][11] Common protecting groups for amines include Boc, Cbz, and acetyl groups.

  • Alternative Fluorination Strategies:

    • Consider a Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by fluorodediazoniation. This method can offer excellent regioselectivity if the precursor aminopyridine is readily available.[12][13]

Illustrative Data on Regioselectivity (Hypothetical)

Fluorinating AgentSolventTemperature (°C)Ratio of 2-F : 4-F : 5-F Isomers (Hypothetical)
Selectfluor®MeCN2570 : 20 : 10
N-Fluorobenzenesulfonimide (NFSI)MeCN2565 : 25 : 10
Selectfluor®MeCN-2080 : 15 : 5

Question 3: I am observing the formation of di-fluorinated byproducts. How can I prevent this?

Potential Causes:

  • Excess Fluorinating Agent: Using a stoichiometric excess of the fluorinating agent can lead to multiple fluorinations on the electron-rich pyridine ring.

  • High Reactivity of the Substrate: The presence of the activating amino group makes the ring susceptible to over-fluorination.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reactivity and reduce the formation of di-fluorinated products.

  • Protecting Groups: Protection of the activating amino group can reduce the overall electron density of the ring, thus decreasing the likelihood of a second fluorination.[5][6][11]

Question 4: How can I effectively purify this compound from its isomers and other impurities?

Potential Causes of Impure Product:

  • Formation of isomeric byproducts.

  • Presence of unreacted starting materials.

  • Formation of other side products.

Solutions:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating isomers. The polarity of the eluent can be optimized to achieve good separation. A gradient elution may be necessary.

    • Typical Solvent Systems: Hexanes/Ethyl Acetate, Dichloromethane/Methanol.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be used.[14]

  • Crystallization: If the desired product is a solid and has different solubility properties from the impurities, recrystallization can be an effective purification method.

  • Acid-Base Extraction: The basicity of the amino group and the pyridine nitrogen can be exploited to perform an acid-base extraction to remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing this compound?

There are two primary strategies:

  • Electrophilic Fluorination: This involves the direct fluorination of 3-amino-6-methylpyridine or a protected derivative using an electrophilic fluorine source like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).[2][3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This approach typically starts with a di-substituted pyridine, such as 2,3-difluoro-6-methylpyridine, and involves the displacement of the fluorine atom at the 2-position with ammonia or a protected amino group.[9][10][15]

Q2: Why is regioselectivity a major concern in the synthesis of this compound?

The pyridine ring has several C-H bonds that can be fluorinated. The directing effects of the existing substituents (the amino and methyl groups) determine the position of the incoming fluorine atom during electrophilic substitution. These directing effects may not be strong enough to give a single product, leading to a mixture of isomers that can be difficult to separate.

Q3: What are the advantages of using a protecting group for the amino functionality?

Using a protecting group can:

  • Prevent unwanted side reactions at the amino group itself.

  • Modify the electronic properties of the pyridine ring, which can improve the regioselectivity of the fluorination.[11]

  • Reduce the activating effect of the amino group, thereby minimizing the risk of over-fluorination.[5]

Q4: Are there any safety precautions I should be aware of when working with fluorinating agents?

Yes, electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific fluorinating agent you are using for detailed handling and safety information.

Experimental Protocols

Protocol 1: Electrophilic Fluorination of N-(6-methylpyridin-3-yl)acetamide

  • Protection of the Amino Group: To a solution of 3-amino-6-methylpyridine in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a base (e.g., triethylamine or pyridine). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Work up the reaction to isolate the protected N-(6-methylpyridin-3-yl)acetamide.

  • Fluorination: Dissolve the N-(6-methylpyridin-3-yl)acetamide in an appropriate solvent such as acetonitrile. Cool the solution in an ice bath. Add Selectfluor® (1.1 equivalents) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Deprotection: Upon completion of the fluorination, quench the reaction and remove the solvent. The crude product can be deprotected by heating in an acidic aqueous solution (e.g., HCl) to hydrolyze the acetamide and yield the desired this compound.

  • Purification: Purify the final product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: In a sealed reaction vessel, combine 2,3-difluoro-6-methylpyridine with a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or a solution of ammonia in an alcohol).

  • Reaction Conditions: Heat the sealed vessel to a temperature between 100-140°C for 16-24 hours. The pressure inside the vessel will increase, so ensure appropriate safety precautions are taken.

  • Work-up and Purification: After cooling the reaction vessel, carefully vent any excess pressure. The reaction mixture is then worked up by extraction with an organic solvent. The crude product is purified by column chromatography on silica gel to afford this compound.

Visualizations

Synthesis_Pathways cluster_electrophilic Electrophilic Fluorination Pathway cluster_snar Nucleophilic Aromatic Substitution (SNAr) Pathway 3-amino-6-methylpyridine 3-amino-6-methylpyridine Protected_Amine N-acetyl-3-amino- 6-methylpyridine 3-amino-6-methylpyridine->Protected_Amine Protection Fluorination Electrophilic Fluorination (e.g., Selectfluor®) Protected_Amine->Fluorination Deprotection Deprotection (Acid Hydrolysis) Fluorination->Deprotection Isomeric_Byproducts Isomeric Byproducts (4-F, 5-F) Fluorination->Isomeric_Byproducts Desired_Product 3-Amino-2-fluoro- 6-methylpyridine Deprotection->Desired_Product Difluoro_Precursor 2,3-difluoro- 6-methylpyridine SNAr_Reaction Nucleophilic Substitution (Ammonia) Difluoro_Precursor->SNAr_Reaction Desired_Product_SNAr 3-Amino-2-fluoro- 6-methylpyridine SNAr_Reaction->Desired_Product_SNAr

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem_Identified Problem Identified? Analysis->Problem_Identified Low_Yield Low Yield Problem_Identified->Low_Yield Yes Poor_Selectivity Poor Regioselectivity Problem_Identified->Poor_Selectivity Yes Byproducts Di-fluorination or Other Byproducts Problem_Identified->Byproducts Yes Success Successful Synthesis Problem_Identified->Success No Optimize_Conditions Optimize Conditions: - Temperature - Solvent - Reagent Stoichiometry Low_Yield->Optimize_Conditions Change_Strategy Change Synthetic Strategy: - Use Protecting Group - Switch to SNAr Poor_Selectivity->Change_Strategy Byproducts->Optimize_Conditions Optimize_Conditions->Analysis Change_Strategy->Analysis Purification Optimize Purification: - Column Chromatography - Recrystallization Success->Purification

Caption: Troubleshooting workflow for synthesis optimization.

References

Improving yield of 3-Amino-2-fluoro-6-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-2-fluoro-6-methylpyridine

Disclaimer: Detailed, peer-reviewed literature and optimization studies specifically for this compound are limited. This guide is therefore based on established principles for structurally related fluoro-aminopyridines and general best practices in palladium-catalyzed cross-coupling reactions. Researchers should use this information as a starting point for developing specific protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from the molecule's structure. The 2-amino group and the pyridine nitrogen can act as chelating ligands for the palladium catalyst, potentially hindering the catalytic cycle and leading to low yields.[1][2] Additionally, like many aminopyridines, this compound is basic and can cause tailing during silica gel chromatography, complicating purification.[3]

Q2: Which palladium catalysts and ligands are recommended for reactions with this type of substrate?

A2: For challenging substrates like aminopyridines, modern catalyst systems are crucial. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) and their corresponding pre-catalysts have shown excellent efficacy in C-N cross-coupling reactions of 3-halo-2-aminopyridines.[1][4] For Suzuki couplings, catalyst systems like Pd(dppf)Cl₂ or those using triphenylphosphine (PPh₃) are common starting points, but optimization is often necessary.[5][6]

Q3: How can I minimize tailing during column chromatography purification?

A3: Tailing is common for basic amines on acidic silica gel. To mitigate this, add a small amount (0.5–1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to your eluent.[3] This neutralizes the acidic silanol groups on the silica surface, leading to better peak shapes. Alternatively, using neutral or basic alumina as the stationary phase can be effective.

Q4: What are the expected side reactions in a typical cross-coupling experiment?

A4: Common side reactions include:

  • Homocoupling: Formation of a dimer of your starting material or coupling partner.

  • Hydrodehalogenation: If using a halo-substituted coupling partner, it can be replaced by a hydrogen atom.[7]

  • Protodeboronation: In Suzuki couplings, the boronic acid can decompose, especially in the presence of water and base, before it couples with your substrate.[8]

  • Reaction at the Amino Group: The primary amine can sometimes compete as a nucleophile in C-N coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving this compound or a derivative.

Problem 1: Low or No Product Yield, Starting Material Unconsumed

Possible Cause Suggested Solution Rationale
Catalyst Inactivity / Poisoning • Use a pre-catalyst to ensure an active Pd(0) species. • Increase catalyst loading (e.g., from 2 mol% to 5 mol%). • Ensure all reagents and solvents are rigorously degassed to remove oxygen.The aminopyridine substrate can chelate and inhibit the palladium catalyst.[1][2] Pre-catalysts are often more robust. Oxygen can deactivate Pd(0) catalysts.
Incorrect Base • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, LiHMDS).[1][5] • Ensure the base is anhydrous and finely powdered for better solubility/reactivity.The choice of base is critical and highly dependent on the specific reaction. Weak bases may not be effective, while overly strong bases can promote side reactions.
Inappropriate Ligand • For C-N couplings, try bulky electron-rich ligands like RuPhos or BrettPhos.[4] • For C-C couplings, screen ligands like PPh₃, SPhos, or XPhos.The ligand stabilizes the catalyst and facilitates key steps like oxidative addition and reductive elimination. Mismatched ligands can stall the catalytic cycle.
Low Reaction Temperature • Incrementally increase the reaction temperature (e.g., in 10-20 °C steps). • Consider switching to a higher-boiling solvent (e.g., from Toluene to Dioxane or xylene).Cross-coupling reactions often have a significant activation energy barrier. Insufficient temperature can lead to very slow or no reaction.

Problem 2: Reaction Stalls or Forms Significant Byproducts

Possible Cause Suggested Solution Rationale
Protodeboronation (Suzuki) • Use the corresponding boronic ester (e.g., pinacol ester) instead of the boronic acid.[8] • Use anhydrous conditions and a weaker base like K₃PO₄.[8]Heteroaryl boronic acids are often unstable and prone to decomposition.[8] Boronic esters are more stable and release the active species slowly under reaction conditions.
β-Hydride Elimination (Buchwald) • Switch to a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine ligand.This side reaction competes with the desired C-N bond formation.[7] A well-chosen ligand can change the relative rates of these two pathways.
Solvent Effects • Screen different solvents. For C-N couplings, polar aprotic solvents like t-BuOH or dioxane are often effective.[2]The solvent can affect catalyst stability, reagent solubility, and the rates of individual steps in the catalytic cycle.

Data Presentation: Optimizing Cross-Coupling Reactions

Disclaimer: The following tables are representative and compiled from literature on analogous aminopyridine systems. Optimal conditions for this compound must be determined experimentally.

Table 1: Representative Conditions for Buchwald-Hartwig C-N Coupling of 3-Halo-2-aminopyridines [1][4]

EntryAmine PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1MorpholineRuPhos PrecatalystLiHMDSTHF65~83
2AnilineBrettPhos PrecatalystLiHMDSTHF65High
3BenzylamineBrettPhos PrecatalystLiHMDSTHF65High
4Secondary AminePd₂(dba)₃ / RuPhosLiHMDSToluene80~71

Table 2: Representative Conditions for Suzuki C-C Coupling of Halogenated Aminopyridines [5][6]

EntryBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux~86
2Phenylboronic AcidPdCl₂(dppf)K₂CO₃Dioxane/H₂O90High
34-Methoxyphenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃95% EtOHRefluxModerate-High
4Potassium PhenyltrifluoroboratePd(OAc)₂K₂CO₃H₂O100High

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point for the C-N coupling of an aryl halide with this compound, adapted from procedures for similar substrates.[1]

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a suitable ligand pre-catalyst (e.g., BrettPhos Precatalyst, 2-5 mol%), and a base (e.g., LiHMDS, 2.0 eq.) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block or oil bath set to 65-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and dilute with ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, potentially with 0.5% TEA to prevent tailing).

Visualizations

Troubleshooting_Workflow Start Low Yield in Reaction Check_SM Check Purity & Integrity of Starting Materials (SM) Start->Check_SM Check_Reagents Verify Catalyst, Ligand, & Base Activity Start->Check_Reagents Optimize_Cond Systematically Optimize Reaction Conditions Check_SM->Optimize_Cond SMs are Pure Check_Reagents->Optimize_Cond Reagents are Active Analyze_Side Analyze Byproducts (LC-MS, NMR) Optimize_Cond->Analyze_Side Yield Still Low Purify Optimize Purification Strategy Optimize_Cond->Purify Good Conversion Analyze_Side->Optimize_Cond Identified Side Reaction (e.g., change base) Success Improved Yield Purify->Success

Caption: A general workflow for troubleshooting low-yield reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Poison Chelation by 2-Amino-Pyridine Pd0->Poison PdII_Complex L₂Pd(II)(Ar)X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Complex->Poison PdII_Biaryl L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactants1 Ar-X Reactants1->OxAdd Reactants2 Ar'-B(OR)₂ Reactants2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle for Suzuki coupling with potential catalyst poisoning.

References

Technical Support Center: Purification of 3-Amino-2-fluoro-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Amino-2-fluoro-6-methylpyridine and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Oily or Gummy Product After Synthesis

Question: My crude product of this compound is an oil or a sticky solid, making it difficult to handle. What could be the cause and how can I resolve this?

Answer: An oily or gummy crude product often indicates the presence of residual solvents, low-melting impurities, or the formation of a hydrate or salt. The presence of the amino group can make the compound hygroscopic.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Heating the sample gently (e.g., 40-50 °C) under high vacuum can help remove residual high-boiling solvents like DMF or DMSO.

  • Azeotropic Distillation: To remove water, dissolve the crude product in a solvent that forms an azeotrope with water (e.g., toluene) and then remove the solvent under reduced pressure. Repeat this process a few times.

  • Acid-Base Extraction: Perform an acid-base extraction to remove non-basic organic impurities. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The aminopyridine will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.

  • Trituration: If the product is a sticky solid, try triturating it with a non-polar solvent in which the desired product has low solubility, but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture of both). This can often induce crystallization and remove oily impurities.

Issue 2: Poor Separation During Column Chromatography

Question: I am having trouble separating my this compound derivative from impurities using silica gel column chromatography. The spots are streaking or overlapping on the TLC plate.

Answer: Poor separation on silica gel is a common issue with aminopyridines due to their basicity. The amino group can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.

Troubleshooting Steps:

  • TLC Optimization:

    • Solvent System: Experiment with a range of solvent systems of varying polarity. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

    • Amine Additive: To reduce tailing, add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonia in methanol (e.g., using a 1-5% solution of 7N ammonia in methanol as part of the mobile phase).

    • Visualization: Use a combination of UV light (if the compound is UV active) and a chemical stain (e.g., potassium permanganate or ninhydrin for the amino group) to visualize all spots on the TLC plate.

  • Column Chromatography Optimization:

    • Stationary Phase: If silica gel continues to give poor results, consider using a less acidic stationary phase like alumina (neutral or basic). Alternatively, reversed-phase chromatography (C18 silica) can be effective for polar compounds.

    • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to separate compounds with close Rf values.

    • Sample Loading: Load the crude product onto the column using a minimal amount of solvent or by adsorbing it onto a small amount of silica gel (dry loading). This often leads to better band sharpness.

Issue 3: Product Decomposition During Purification

Question: I suspect my this compound derivative is degrading during purification, as I am observing the appearance of new, often colored, impurities.

Answer: Aminopyridines can be susceptible to oxidation and other degradation pathways, especially when exposed to air, light, or harsh conditions for extended periods. The fluorine substituent can also influence the molecule's stability.

Troubleshooting Steps:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during solvent evaporation and column chromatography.

  • Avoid Strong Acids/Bases: Prolonged exposure to strong acids or bases can cause decomposition. Use milder conditions where possible.

  • Temperature Control: Avoid excessive heating during solvent removal or recrystallization.

  • Light Protection: Protect the compound from direct light by wrapping flasks and vials in aluminum foil.

  • Prompt Processing: Purify the compound as quickly as possible after synthesis and avoid storing the crude material for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route.

  • Isomeric Byproducts: If the reaction is not completely regioselective, you might have isomers of your target compound.

  • Over-alkylation or Acylation Products: If the amino group reacts more than once in subsequent steps.

  • Hydrolysis Products: If any protecting groups are used and are unintentionally cleaved.

  • Oxidation Products: Aminopyridines can oxidize to form colored impurities.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For aminopyridine derivatives, a good starting point for solvent screening would be:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, toluene, or acetone.

  • Solvent/Anti-solvent Systems:

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane

    • Ethanol/Water

    • Acetone/Water

It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q3: How can I effectively monitor the progress of my column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method. Collect fractions from the column and spot a small amount from each fraction onto a TLC plate. Develop the plate using the same eluent system as the column (or a slightly more polar one to speed up elution on the plate). Visualize the spots under UV light and/or with a chemical stain to identify the fractions containing the pure product.

Q4: My purified this compound is colorless initially but turns yellow or brown over time. Why is this happening and how can I prevent it?

A4: The discoloration is likely due to oxidation of the amino group. To prevent this, store the purified compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and protected from light in a refrigerator or freezer.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography of this compound Derivatives

Polarity of CompoundStationary PhaseExample Eluent System (v/v)Modifier (if needed)
Low to MediumSilica GelHexane / Ethyl Acetate (e.g., 9:1 to 1:1)0.5% Triethylamine
Medium to HighSilica GelDichloromethane / Methanol (e.g., 99:1 to 9:1)1% of 7N NH₃ in Methanol
High (Polar)Reversed-Phase C18Water / Acetonitrile with 0.1% Formic AcidN/A
Basic CompoundAlumina (Neutral/Basic)Hexane / Ethyl AcetateN/A

Table 2: Common Recrystallization Solvents for Aminopyridine Derivatives

Solvent ClassExamplesSuitability
AlcoholsMethanol, Ethanol, IsopropanolGood for moderately polar compounds.
EstersEthyl AcetateOften a good choice, can be paired with hexanes.
HalogenatedDichloromethaneGood dissolving solvent, often used with a non-polar anti-solvent.
AromaticTolueneCan be effective for less polar compounds.
KetonesAcetoneGood dissolving solvent, can be paired with water or hexanes.
EthersDiethyl EtherTypically used as an anti-solvent or for trituration.
HydrocarbonsHexanes, HeptaneTypically used as anti-solvents or for trituration.
Protic (Polar)WaterCan be used as an anti-solvent with a miscible organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane). If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent candidate. Allow it to cool to room temperature and then in an ice bath. A good solvent will show high solubility when hot and low solubility when cold, resulting in crystal formation.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Crude Product (this compound derivative) extraction Aqueous Workup (Acid-Base Extraction) start->extraction Dissolve in organic solvent drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel or Alumina) concentration->chromatography Purification of crude solid recrystallization Recrystallization chromatography->recrystallization Further purification analysis Purity & Identity Check (TLC, NMR, MS) recrystallization->analysis storage Storage (Inert atmosphere, cold, dark) analysis->storage

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_problem Problem Identification start Crude Product is_oily Is the product oily or gummy? start->is_oily poor_separation Poor separation on TLC? is_oily->poor_separation No triturate Triturate with non-polar solvent is_oily->triturate Yes decomposition Is there evidence of decomposition? poor_separation->decomposition No modify_eluent Modify TLC/Column eluent (add base) poor_separation->modify_eluent Yes inert_conditions Use inert atmosphere and protect from light decomposition->inert_conditions Yes purified_product Purified Product decomposition->purified_product No triturate->poor_separation acid_base Perform acid-base extraction acid_base->poor_separation change_stationary Change stationary phase (e.g., Alumina) modify_eluent->change_stationary Still poor change_stationary->decomposition mild_conditions Use mild temperatures and pH inert_conditions->mild_conditions mild_conditions->purified_product

Stability of 3-Amino-2-fluoro-6-methylpyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Amino-2-fluoro-6-methylpyridine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[1] Some sources indicate that the material is hygroscopic, so protection from moisture is important.[2] For long-term storage, refrigeration is recommended.[3]

Q2: Is this compound sensitive to acidic conditions?

A2: While specific data on this compound is limited, aminopyridines, in general, can be susceptible to degradation in strong acidic conditions. The amino group is basic and will be protonated in acidic solutions, which can influence the electron density of the pyridine ring and potentially lead to hydrolysis or other degradation pathways, especially at elevated temperatures. Violent reactions are possible with strong acids.

Q3: What is the expected stability of this compound under basic conditions?

A3: The stability in basic conditions can vary. While the amino group is less likely to react, the fluoro substituent might be susceptible to nucleophilic substitution under strong basic conditions, especially with heating. It is crucial to experimentally determine the stability of the compound under your specific basic conditions.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should be kept away from strong oxidizing agents, strong acids, and nitrites.[2][4] Contact with nitrites, nitrates, or nitrous acid could potentially lead to the formation of nitrosamines.

Q5: How can I assess the stability of this compound in my formulation?

A5: A forced degradation study is the recommended approach to understand the stability of the molecule.[5] This involves subjecting the compound to a range of stress conditions (e.g., acid, base, oxidation, heat, light) that are more severe than standard storage conditions to accelerate degradation. The results will help identify potential degradation products and establish a stability-indicating analytical method.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound purity over time in solution. Degradation due to pH, light, or temperature.Conduct a forced degradation study to identify the specific cause. Prepare fresh solutions for daily use. Store stock solutions at low temperatures and protected from light.
Appearance of new peaks in HPLC analysis. Formation of degradation products.Characterize the new peaks using techniques like LC-MS to identify the degradation products. This will help in understanding the degradation pathway.
Inconsistent results in bioassays. The compound may be degrading in the assay medium.Evaluate the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time).
Discoloration of the solid compound. Potential degradation upon exposure to air, light, or moisture.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a desiccator.[1]

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and time points should be optimized based on the specific properties of the compound and the analytical method used.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase. Studies on similar compounds have shown that the salt form can be more stable under oxidative stress.[6][7]

  • Thermal Degradation:

    • Store the solid compound in a hot air oven at 70°C for 48 hours.

    • At specified time points, weigh an appropriate amount of the solid, dissolve it in a suitable solvent, and dilute it to the target concentration for analysis. The product is chemically stable under standard ambient conditions but strong heating should be avoided.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to a photostability chamber (ICH Q1B option) for a specified duration.

    • Analyze the sample at different time points. A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • The method should be able to separate the parent compound from all degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Parent Compound Remaining (%)Area (%) of Major Degradant 1Area (%) of Major Degradant 2
0.1 N HCl at 60°C 0100.00.00.0
892.54.81.2
2485.39.73.5
0.1 N NaOH at 60°C 0100.00.00.0
898.11.10.3
2495.22.91.0
3% H₂O₂ at RT 0100.00.00.0
888.97.22.1
2479.414.54.3
Thermal (70°C, solid) 0100.00.00.0
2499.8< 0.1< 0.1
4899.50.20.1
Photolytic 0100.00.00.0
896.72.10.5
2491.85.41.3

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (Solid, 70°C) stock->thermal Expose to photo Photolytic Degradation (ICH Q1B) stock->photo Expose to sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling Dissolve & Dilute photo->sampling neutralize Neutralization/ Dilution sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

G Hypothetical Degradation Pathway under Acidic Conditions compound This compound C₆H₇FN₂ intermediate Protonated Intermediate [C₆H₈FN₂]⁺ compound->intermediate H⁺ product1 Hydrolysis Product 3-Amino-2-hydroxy-6-methylpyridine intermediate->product1 H₂O, Δ product2 Other Degradation Products intermediate->product2 Rearrangement/ Other reactions

Caption: A potential degradation pathway of this compound in acidic conditions.

References

Handling and safety precautions for 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 3-Amino-2-fluoro-6-methylpyridine (CAS No. 374633-34-8).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include causing serious eye irritation and potentially causing an allergic skin reaction.[1] It may also be harmful if ingested or inhaled, and is irritating to mucous membranes and the upper respiratory tract.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective safety goggles, and a lab coat or other protective clothing.[1] All handling should be conducted in a well-ventilated area or a chemical fume hood.[1]

Q3: How should I properly store this compound?

A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases, and should be stored away from these substances.[1]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of eye contact, immediately rinse with clean, running water for at least 15 minutes while keeping the eyes open and seek medical attention.[1] For skin contact, wash the affected area immediately and thoroughly with generous quantities of running water and non-abrasive soap.[1]

Q5: How should I dispose of waste containing this compound?

A5: Waste disposal should adhere to all federal, state, and local regulations.[1] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected reaction color or byproduct formation Contamination of starting material or glassware.Ensure all glassware is thoroughly cleaned and dried. Use fresh, high-purity solvents and reagents. Consider re-purifying the this compound if its purity is in doubt.
Low reaction yield Incomplete reaction; suboptimal reaction conditions.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Optimize reaction parameters such as temperature, reaction time, and catalyst loading. Ensure the reaction is performed under an inert atmosphere if reagents are air or moisture sensitive.
Difficulty in product isolation/purification Formation of polar byproducts.Adjust the pH of the aqueous phase during workup to ensure the product is in its neutral form. Employ column chromatography with a suitable solvent system for purification. Consider alternative purification techniques like crystallization.
Material does not fully dissolve in the chosen solvent Poor solubility.Consult literature for appropriate solvents. Gentle heating or sonication may aid dissolution. If insolubility persists, consider a different solvent system or a biphasic reaction setup.

Quantitative Data

Property Value Reference
CAS Number 374633-34-8[1][2][3][4][5]
Molecular Formula C₆H₇FN₂[1]
Molecular Weight 126.13 g/mol [1]
Appearance Solid[1]
Incompatibilities Strong oxidizing agents, strong acids and bases[1]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, hydrogen fluoride, nitrogen oxides[1]

Note: Detailed toxicological properties of this compound have not been fully investigated.[1]

Experimental Protocols

General Protocol for a Buchwald-Hartwig Amination Reaction

This protocol is a general guideline for a common cross-coupling reaction where an amine is coupled with an aryl halide.

1. Reagents and Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

2. Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the aryl halide and this compound to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal b1 Review SDS b2 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) b1->b2 b3 Prepare Chemical Fume Hood b2->b3 c1 Weigh Compound in Fume Hood b3->c1 c2 Perform Experiment c1->c2 d1 Quench Reaction & Separate Waste c2->d1 d2 Dispose of Waste in Appropriate Labeled Containers d1->d2 d3 Clean Glassware d2->d3 G A This compound (Nucleophile) D Coupling Reaction (e.g., Buchwald-Hartwig) A->D B Electrophile (e.g., Aryl Halide) B->D C Catalyst/Base (e.g., Pd/NaOtBu) C->D E Synthesized Product (e.g., Pharmaceutical Intermediate) D->E

References

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-2-fluoro-6-methylpyridine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 3-Amino-2-fluoro-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: The most common and effective coupling reactions for forming C-N or C-C bonds with this compound are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation).[1][2]

Q2: What are the main challenges when performing coupling reactions with this compound?

A2: The primary challenges stem from the electronic properties and substitution pattern of the pyridine ring. The fluorine atom at the 2-position is strongly electron-withdrawing, which can influence the reactivity of the coupling site. The amino group at the 3-position is electron-donating and can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The methyl group at the 6-position can introduce steric hindrance.[3]

Q3: How does the fluorine atom at the 2-position affect the reaction?

A3: The fluorine atom significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. In the context of nucleophilic aromatic substitution (SNAr), this can activate the ring for substitution. However, in palladium-catalyzed cross-coupling, its effect on the oxidative addition step needs to be carefully considered when selecting the appropriate catalyst and ligand system.

Q4: Can the amino group of this compound interfere with the coupling reaction?

A4: Yes, the lone pair of electrons on the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. This can be mitigated by using bulky, electron-rich phosphine ligands that promote the desired catalytic cycle over catalyst deactivation. In some cases, protection of the amino group may be considered, although successful couplings with unprotected amino-pyridines are well-documented.[4]

Troubleshooting Guide

Problem 1: Low or No Product Conversion
Possible Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the use of a high-quality palladium precatalyst or catalyst. - Consider using a pre-activated Pd(0) source. - Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%). - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).[5]
Inappropriate Ligand - Use bulky, electron-rich phosphine ligands known to be effective for heteroaryl couplings (e.g., XPhos, SPhos, RuPhos).[6] - Screen a variety of ligands to find the optimal one for this specific substrate.
Incorrect Base - The choice of base is critical. Screen inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[4] - Ensure the base is anhydrous and finely powdered for optimal reactivity. - For sensitive substrates, consider milder organic bases like DBU.
Poor Solvent Choice - Screen common solvents for cross-coupling reactions like dioxane, toluene, and DMF. - Ensure the use of anhydrous, degassed solvents to prevent side reactions.
Reaction Temperature Too Low - Gradually increase the reaction temperature in 10-20 °C increments. Microwave irradiation can also be effective in reducing reaction times and improving yields.[7]
Oxygen Contamination - Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a similar procedure for the coupling of 5-bromo-2-methylpyridin-3-amine and can be used as a starting point for the optimization of this compound coupling.[4]

Materials:

  • This compound (if halogenated) or its corresponding boronic acid/ester derivative (1.0 equiv)

  • Aryl/heteroaryl boronic acid or halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the pyridine substrate, the coupling partner, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general starting protocol for the C-N coupling of a halogenated this compound with an amine.

Materials:

  • Halogenated this compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu or LHMDS, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the palladium precatalyst and the base to a dry reaction vessel.

  • Add the halogenated pyridine substrate and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography.

Data Presentation

The following tables summarize typical screening parameters for optimizing coupling reactions.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100Optimize
2Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane110Optimize
3Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90Optimize
4Pd(dppf)Cl₂ (3)-K₂CO₃DMF120Optimize

Table 2: Base and Solvent Screening for Buchwald-Hartwig Amination

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1XPhos Pd G3NaOtBuToluene100Optimize
2RuPhos Pd G3LHMDSDioxane100Optimize
3XPhos Pd G3K₃PO₄Toluene110Optimize
4RuPhos Pd G3Cs₂CO₃Dioxane110Optimize

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for Coupling Reactions start Low or No Conversion check_catalyst Check Catalyst System (Pd Source & Ligand) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_reagents Verify Reagent Quality & Inert Atmosphere start->check_reagents optimize_catalyst Screen Different Catalysts & Ligands check_catalyst->optimize_catalyst optimize_conditions Screen Bases, Solvents & Adjust Temperature check_conditions->optimize_conditions purify_reagents Use Anhydrous Solvents & Fresh Reagents check_reagents->purify_reagents success Successful Coupling optimize_catalyst->success Improved Yield failure Re-evaluate Strategy optimize_catalyst->failure No Improvement optimize_conditions->success Improved Yield optimize_conditions->failure No Improvement purify_reagents->success Improved Yield purify_reagents->failure No Improvement

Caption: A logical workflow to diagnose and solve common issues.

Suzuki_Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_steps pd0 Pd(0)L_n pd_intermediate1 R-Pd(II)L_n-X pd0->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 R-Pd(II)L_n-R' pd_intermediate1->pd_intermediate2 transmetalation Transmetalation pd_intermediate2->pd0 product R-R' pd_intermediate2->product reductive_elimination Reductive Elimination reactants1 R-X reactants2 R'-B(OR)₂ base Base

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Amino-2-fluoro-6-methylpyridine (CAS: 374633-34-8).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Impurities in this compound can originate from the synthetic route and subsequent degradation. While specific impurities for this exact molecule are not extensively documented in publicly available literature, based on common synthetic pathways for similar fluorinated aminopyridines, potential impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Positional Isomers: Isomers such as 5-Amino-2-fluoro-6-methylpyridine or other regioisomers can be challenging to separate due to similar physical properties.

  • Byproducts of Fluorination/Amination: Side-products from the fluorination or amination steps of the synthesis.

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

  • Color Impurities: Often, crude aminopyridines can have a yellowish or brownish color due to minor, highly colored byproducts.

Q2: What are the recommended general methods for purifying this compound?

A2: The primary methods for purifying this compound are flash column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities. A combination of these techniques often yields the best results.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Understanding the physical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueReference
CAS Number 374633-34-8[1]
Molecular Formula C6H7FN2[1]
Molecular Weight 126.13 g/mol [1]
Appearance Light yellow crystalline solid[2]
Boiling Point 260.6°C at 760 mmHg[2]
Flash Point 111.4°C[2]
Density 1.196 g/cm³[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Flash Column Chromatography

Q: My product is still impure after a single column chromatography. What can I do to improve the separation?

A: Low purity after an initial chromatographic separation is a common issue. Here are several troubleshooting steps:

  • Optimize the Eluent System: The polarity of the mobile phase is critical. If your compound and impurities are eluting too close together, try a shallower gradient or an isocratic elution with a fine-tuned solvent ratio. For aminopyridines, a common eluent system is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate).

  • Modify the Mobile Phase: For basic compounds like aminopyridines that may exhibit tailing on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution.

  • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral or basic).

  • Employ Reversed-Phase Chromatography: If the impurities are significantly more or less polar than the product, reversed-phase flash chromatography using a C18-functionalized silica gel with a mobile phase like water/acetonitrile or water/methanol can be effective. This is particularly useful for removing highly polar or non-polar impurities.

Issue 2: Difficulty in Removing Colored Impurities

Q: My purified this compound is still colored (yellowish/brownish). How can I obtain a colorless product?

A: Colored impurities are common in amine-containing compounds. Here are some strategies to address this:

  • Activated Carbon Treatment: Dissolve the colored product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon. The activated carbon can adsorb the colored impurities. Be aware that this may also lead to some loss of the desired product.

  • Recrystallization: A carefully chosen recrystallization solvent can leave colored impurities in the mother liquor.

  • Reversed-Phase Chromatography: As mentioned previously, reversed-phase chromatography can be effective in separating the target compound from colored byproducts that may have different polarities.[3]

Issue 3: Co-elution of Positional Isomers

Q: I suspect I have a positional isomer as an impurity that is co-eluting with my product. How can I separate them?

A: Separating positional isomers is often challenging due to their very similar polarities.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard flash chromatography and may be necessary for separating closely related isomers.

  • Recrystallization: Sometimes, even a small difference in the crystal lattice energy between isomers can be exploited through careful recrystallization. A systematic screening of different solvents and solvent mixtures is recommended.

  • Derivative Formation: In some cases, it may be possible to selectively react the desired isomer or the impurity to form a derivative with significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the original compound if necessary.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a general protocol that should be optimized based on TLC analysis of the crude material.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Start with a gradient of ethyl acetate in hexanes (e.g., 5% to 50%). The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the product on a TLC plate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column by passing several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor their composition using TLC.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] Potential solvents to screen include:

    • Alcohols (e.g., ethanol, isopropanol)

    • Esters (e.g., ethyl acetate)

    • Hydrocarbons (e.g., hexanes, toluene)

    • Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes)

  • Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

    • Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (this compound + Impurities) ColChrom Flash Column Chromatography Crude->ColChrom Primary Method Recrystal Recrystallization Crude->Recrystal Alternative/Secondary TLC_HPLC TLC / HPLC Analysis ColChrom->TLC_HPLC Recrystal->TLC_HPLC Pure Pure Product (>98%) TLC_HPLC->Pure Purity OK Impure Impure Product (<98%) TLC_HPLC->Impure Purity Not OK Impure->ColChrom Re-purify Impure->Recrystal Re-purify

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Purity After Purification Cause1 Poor Separation (Similar Polarity) Start->Cause1 Cause2 Compound Tailing (on Silica) Start->Cause2 Cause3 Presence of Isomers Start->Cause3 Cause4 Colored Impurities Start->Cause4 Sol1 Optimize Eluent (Gradient/Isocratic) Cause1->Sol1 Sol2 Add Modifier (e.g., Triethylamine) Cause2->Sol2 Sol3 Preparative HPLC or Recrystallization Cause3->Sol3 Sol4 Activated Carbon or Recrystallization Cause4->Sol4

Caption: Troubleshooting decision tree for common purification issues.

Impurity_Removal_Strategy cluster_impurities Impurity Type cluster_methods Recommended Removal Method Impurity_Polar Highly Polar Impurities Method_NP_Chrom Normal-Phase Chromatography Impurity_Polar->Method_NP_Chrom Effective Method_RP_Chrom Reversed-Phase Chromatography Impurity_Polar->Method_RP_Chrom Highly Effective Impurity_NonPolar Non-Polar Impurities Impurity_NonPolar->Method_NP_Chrom Effective Impurity_NonPolar->Method_RP_Chrom Highly Effective Impurity_Isomer Positional Isomers Impurity_Isomer->Method_RP_Chrom High Resolution (Prep-HPLC) Method_Recrystal Recrystallization Impurity_Isomer->Method_Recrystal Potentially Effective Impurity_Color Color Impurities Impurity_Color->Method_Recrystal Often Effective Method_Carbon Activated Carbon Treatment Impurity_Color->Method_Carbon Targeted Removal

Caption: Logical relationships between impurity types and removal methods.

References

Preventing decomposition of 3-Amino-2-fluoro-6-methylpyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the decomposition of 3-Amino-2-fluoro-6-methylpyridine during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage in a refrigerator at 2-8°C is advisable. The compound should also be protected from light.

Q2: What are the potential signs of decomposition of this compound?

Visual inspection can often provide initial clues about the degradation of the compound. Signs of decomposition may include:

  • Color Change: A noticeable change from its typical appearance (e.g., off-white or light yellow solid) to a darker color may indicate the formation of degradation products.

  • Clumping or Caking: Changes in the physical state of the powder, such as clumping, may suggest moisture absorption, which can accelerate decomposition.

  • Odor: The development of a pungent or unusual odor can also be an indicator of chemical change.

For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the compound.

Q3: What are the likely decomposition pathways for this compound?

While specific studies on this compound are limited, related aminopyridines and fluorinated aromatic compounds can degrade through several pathways:

  • Oxidation: The amino group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) or oxidizing agents.[2][3][4] This can lead to the formation of nitroso or nitro derivatives, or more complex polymeric impurities.

  • Hydrolysis: Although the fluorine atom generally increases the stability of the pyridine ring, under certain pH and temperature conditions, hydrolysis could potentially occur, leading to the replacement of the amino or fluoro group with a hydroxyl group.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[5][6][7] This can lead to complex rearrangements or cleavage of the molecule.

Q4: Which analytical methods are recommended for assessing the stability of this compound?

A stability-indicating analytical method is crucial for accurately determining the purity of the compound and quantifying any degradation products. The most common and reliable method is:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a suitable column (e.g., C18) and a UV detector is typically used. The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Other techniques that can be used for characterization of impurities include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the molecular weights of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of impurities.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the stability of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Compound may have degraded.1. Check the appearance of the compound for any visual signs of decomposition.2. Verify the purity of the compound using a validated HPLC method.3. If degradation is confirmed, obtain a new, pure batch of the compound.4. Review storage conditions to ensure they align with the recommendations.
Change in physical appearance (color, texture) Exposure to air, moisture, or light.1. Immediately transfer the compound to a tightly sealed, opaque container.2. Store in a desiccator or a controlled low-humidity environment.3. Protect from light by using an amber vial or storing it in a dark place.4. Assess purity via HPLC before use.
Inconsistent analytical results (e.g., varying purity) Non-homogeneous sample or ongoing degradation.1. Ensure the sample is properly mixed before taking an aliquot for analysis.2. Re-evaluate storage and handling procedures to minimize exposure to detrimental conditions.3. Perform a time-point stability study to understand the rate of degradation under your laboratory conditions.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Stress Condition Typical Observation
Acidic (0.1 M HCl, 60°C)Potential for hydrolysis of the amino group.
Basic (0.1 M NaOH, 60°C)Potential for hydrolysis or other base-catalyzed reactions.
Oxidative (3% H₂O₂, RT)Formation of N-oxide or other oxidation products.
Thermal (80°C, solid)Assess intrinsic thermal stability.
Photolytic (UV/Vis light)Formation of various photodegradation products.

Visualizations

Decomposition_Pathways A This compound B Oxidation Products (e.g., Nitroso, Nitro derivatives) A->B O₂ / Oxidizing Agents C Hydrolysis Products (e.g., Hydroxypyridine derivatives) A->C H₂O / Δ, pH D Photodegradation Products (e.g., Rearranged or cleaved products) A->D Light (hν)

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow start Suspected Decomposition q1 Visual Inspection: Color change, clumping? start->q1 a1_yes Purity Analysis (HPLC) q1->a1_yes Yes a1_no Purity Analysis (HPLC) q1->a1_no No q2 Purity < 98%? a1_yes->q2 a1_no->q2 a2_yes Review Storage & Handling: - Temperature - Humidity - Light Exposure - Container Seal q2->a2_yes Yes a2_no Compound is Stable Proceed with Experiment q2->a2_no No end_quarantine Quarantine/Discard Batch a2_yes->end_quarantine

Caption: Troubleshooting workflow for suspected decomposition.

Stability_Testing_Workflow start Initiate Stability Study prep Prepare Samples: - Solid - Solution start->prep stress Apply Stress Conditions: - Heat - Humidity - Light - Acid/Base - Oxidation prep->stress sampling Collect Samples at Time Points (T₀, T₁, T₂, ...) stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Evaluate Data: - Purity vs. Time - Identify Degradants analysis->data report Generate Stability Report data->report

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Suzuki Reactions of 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with 3-Amino-2-fluoro-6-methylpyridine. Given the unique electronic properties and potential for catalyst inhibition associated with aminopyridine scaffolds, this resource aims to address common experimental challenges.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or resulting in low yields?

A1: Low yields or reaction failures with unprotected aminopyridines are common and can be attributed to several factors stemming from the substrate's inherent properties. The primary challenges include:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst.[2] This can lead to the inhibition or deactivation of the catalyst, effectively stopping the catalytic cycle.[1][2]

  • Substrate Reactivity: The electron-donating nature of the amino group, combined with the fluorine atom's electronic effects, can influence the reactivity of the C-X (halide) bond towards the crucial oxidative addition step.[2] Aryl chlorides, in particular, are less reactive than bromides or iodides and often require more active catalyst systems.[3]

  • Inadequate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent.[1][4] An unsuitable combination can prevent the reaction from proceeding or lead to the formation of side products.[1]

Q2: What are the most common side reactions, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of the final product. Key side reactions include:

  • Protodeboronation: This is the protonolysis of the boronic acid or its ester, replacing the boron functional group with a hydrogen atom. It is often promoted by aqueous basic conditions.[5][6] To minimize this, one can use more stable boronic esters (e.g., pinacol esters), switch to anhydrous conditions, or use a milder base.[2]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. The presence of oxygen is a major cause, so thorough degassing of the reaction mixture is crucial.[2] Using a direct Pd(0) source (like Pd(PPh₃)₄) instead of a Pd(II) precatalyst can sometimes reduce homocoupling that occurs during the in-situ reduction of the catalyst.[2]

  • Dehalogenation: The starting aryl halide can be reduced to an arene, a side reaction where the halogen atom is replaced by a hydrogen atom. This can occur if hydride sources are present (e.g., certain alcohol solvents) or via other pathways in the catalytic cycle.[7][8] Optimizing the reaction time to be just long enough for product formation can help minimize this.[2]

Q3: Do I need to protect the amino group on the pyridine ring?

A3: While it is often possible to perform the Suzuki coupling without protecting the amino group, its presence can complicate the reaction by inhibiting the catalyst.[2][9] If you are facing persistent issues with low yield or catalyst deactivation, N-protection (e.g., as an amide) can be a viable strategy.[9] However, this adds extra steps to the synthesis. Optimization of the catalyst system, particularly the ligand, is often attempted first to run the reaction on the unprotected substrate.[2]

Q4: How do I select the right catalyst, ligand, base, and solvent?

A4: There is no universal set of conditions for Suzuki reactions.[4] A screening process is often necessary.

  • Catalyst/Ligand: For challenging substrates like aminopyridines, standard catalysts like Pd(PPh₃)₄ may work, but often more specialized ligands are needed.[10] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are known to be effective for heteroaryl couplings as they can promote the difficult oxidative addition step and stabilize the catalyst.[2][11]

  • Base: The base activates the boronic acid for the transmetalation step.[6] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[11] K₃PO₄ is often a good starting point for heteroaryl couplings.[11]

  • Solvent: A mixed solvent system is common to dissolve both the organic substrates and the inorganic base.[11] Popular choices include 1,4-dioxane/water, toluene/water, and DMF.[11][12] Anhydrous solvents like dry dioxane or DMF may be necessary if protodeboronation is a problem.[2]

Troubleshooting Guide

If your reaction is providing low to no yield, a systematic approach to identifying the issue is recommended.

G cluster_start cluster_checks cluster_optimization cluster_end start Low / No Yield check_reagents 1. Verify Reagent Quality - Boronic acid/ester still active? - Solvent anhydrous & degassed? - Base fresh & dry? start->check_reagents Start Here check_conditions 2. Review Reaction Setup - Inert atmosphere maintained? - Correct temperature? - Sufficient stirring? check_reagents->check_conditions optimize_catalyst 3. Optimize Catalyst System - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) - Increase catalyst loading (e.g., 2% to 5%) - Try a pre-catalyst (e.g., G3/G4) check_conditions->optimize_catalyst If reagents & setup are OK optimize_base 4. Optimize Base & Solvent - Screen different bases (K₃PO₄, Cs₂CO₃) - Vary solvent system (Dioxane, Toluene, DMF) - Consider anhydrous conditions optimize_catalyst->optimize_base optimize_temp 5. Adjust Temperature & Time - Incrementally increase temperature (e.g., 90°C to 110°C) - Monitor reaction over time (TLC/LC-MS) optimize_base->optimize_temp end_node Improved Yield optimize_temp->end_node

Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.

Data Presentation: Reaction Parameter Optimization

The optimal conditions for this compound may require screening. The tables below summarize conditions used for structurally analogous aminopyridines, which can serve as an excellent starting point for optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine [2]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9515+60-85
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012Moderate
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Toluene10018High
Note: Yields are qualitative for some entries and depend on the specific arylboronic acid used.[2]

Table 2: General Reaction Parameters for Suzuki Coupling of Bromo/Chloro-N-Heterocycles [11][13]

ParameterCommon OptionsNotes
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(dppf)Cl₂ is often a good starting point for heteroaryl couplings. Buchwald precatalysts are also highly effective.[11]
Ligand XPhos, SPhos, PPh₃, P(t-Bu)₃Bulky, electron-rich phosphine ligands are often used for challenging substrates.[2][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFAn aqueous solution of the base is typically used. K₃PO₄ is often effective for heteroaryl couplings.[11]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMFA mixed solvent system helps dissolve both organic substrates and the inorganic base.[11]
Temperature 80 - 110 °CMay need optimization based on the specific catalyst and substrates.[11]

Experimental Protocols

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound (assuming a bromo or chloro derivative) and may require optimization.

Materials:

  • 3-Amino-2-fluoro-6-(halo)methylpyridine (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system[2]

  • Base (e.g., K₃PO₄, 2-3 equiv)[2]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[2]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add Solids (Aryl Halide, Boronic Acid, Base) prep_inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) prep_reagents->prep_inert prep_catalyst 3. Add Catalyst/Ligand prep_inert->prep_catalyst prep_solvent 4. Add Degassed Solvent prep_catalyst->prep_solvent react 5. Heat & Stir (e.g., 80-110 °C, 4-24h) prep_solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Cool & Quench (Dilute with solvent, wash with H₂O/brine) monitor->workup purify 8. Purify (Column Chromatography) workup->purify

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the 3-Amino-2-fluoro-6-(halo)methylpyridine, the arylboronic acid, and the base.[14]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[6][14]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and any additional ligand to the flask.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent system via syringe.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed.[14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle can help in diagnosing issues. For example, a failure in the oxidative addition step might suggest a problem with C-Cl bond activation, while issues with transmetalation could point towards the base or boronic acid.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_transmetal->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd2_oxidative boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->pd2_transmetal base Base base->pd2_transmetal

Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura reaction cycle.

References

Technical Support Center: Synthesis of 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-fluoro-6-methylpyridine. The information is presented in a question-and-answer format to directly address potential scalability issues encountered during experimental work.

Troubleshooting Guide

Issue: Low yield or failed reaction during the bromination of 3-Amino-6-methylpyridine.

Q1: My bromination of 3-Amino-6-methylpyridine is resulting in a low yield of the desired 3-Amino-2-bromo-6-methylpyridine. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the bromination of aminopyridines can stem from several factors, particularly when scaling up. Here are common causes and troubleshooting steps:

  • Poor Regioselectivity: The amino group in 3-Amino-6-methylpyridine is an activating group, which can lead to the formation of multiple brominated isomers.

    • Solution: Control of reaction temperature is crucial. Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance the selectivity for the desired 2-bromo isomer. Gradual addition of the brominating agent also helps in maintaining temperature and minimizing side reactions.

  • Formation of Di-brominated Byproducts: Excess brominating agent is a primary reason for the formation of di-brominated species.

    • Solution: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). It is advisable to use slightly less than one equivalent of NBS and monitor the reaction progress closely using techniques like TLC or HPLC.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized high concentrations of the brominating agent and temperature gradients, resulting in byproduct formation.

    • Solution: Ensure the stirring is efficient for the scale of the reaction. For larger vessels, consider using an overhead stirrer with appropriate impeller design to ensure homogeneity.

ParameterLab Scale (Exemplary)Pilot Scale (Recommended)
Starting Material 3-Amino-6-methylpyridine (1 eq)3-Amino-6-methylpyridine (1 eq)
Brominating Agent NBS (1.05 eq)NBS (0.98 eq)
Solvent AcetonitrileAcetonitrile or Dichloromethane
Temperature 0 °C to room temperature0 - 5 °C (controlled addition)
Reaction Time 2-4 hoursMonitor by HPLC until SM consumption
Typical Yield 75-85%>80% (optimized)

Issue: Difficulties and safety concerns during the fluorination (Balz-Schiemann type) reaction.

Q2: I am encountering problems with the Balz-Schiemann reaction for the synthesis of this compound from 3-Amino-2-bromo-6-methylpyridine, especially concerning safety and yield at a larger scale. What should I be aware of?

A2: The Balz-Schiemann reaction, while effective, presents significant scalability challenges. Key issues include the thermal instability of the intermediate diazonium salt and the hazardous nature of the fluorinating agents.

  • Thermal Instability of Diazonium Salt: The diazonium tetrafluoroborate intermediate can be explosive, especially when isolated and dried on a large scale.

    • Solution: For larger scale synthesis, it is highly recommended to use a continuous flow setup. This avoids the accumulation of large quantities of the unstable diazonium intermediate. If a batch process is unavoidable, the diazonium salt should be kept wet and used immediately in the next step without isolation.

  • Hazardous Reagents: Anhydrous hydrogen fluoride (HF) or HF-pyridine are commonly used, which are highly corrosive and toxic.

    • Solution: Strict safety protocols are mandatory. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Have a calcium gluconate gel readily available as a first aid measure for HF burns. Consider using alternative, less hazardous fluorinating agents if the reaction chemistry allows, although this may require significant process development.

  • Low Yields: Incomplete diazotization or decomposition of the diazonium salt before fluorination can lead to low yields.

    • Solution: Maintain a low temperature (0-5 °C) during the diazotization step. The choice of solvent can also influence the stability and reactivity of the diazonium salt.

ParameterLab Scale (Exemplary)Pilot Scale (Recommended)
Starting Material 3-Amino-2-bromo-6-methylpyridine (1 eq)3-Amino-2-bromo-6-methylpyridine (1 eq)
Diazotizing Agent NaNO₂ (1.1 eq) in H₂ONaNO₂ (1.05 eq) in H₂O
Fluorinating Agent Anhydrous HF or 70% HF-Pyridine70% HF-Pyridine (in a suitable reactor)
Temperature 0 °C for diazotization, then thermal decomposition0-5 °C for diazotization (flow or semi-batch)
Reaction Time 2-3 hours for diazotizationContinuous flow or immediate use of diazonium salt
Typical Yield 40-60%50-70% (optimized with flow chemistry)

Issue: Product purification challenges at scale.

Q3: I am finding it difficult to purify the final product, this compound, on a larger scale. What are the recommended purification methods?

A3: Large-scale purification of fluorinated pyridines can be challenging due to the potential for closely related impurities.

  • Column Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production.

    • Solution: If chromatography is necessary, optimize the mobile phase to maximize separation and consider using automated flash chromatography systems for higher throughput.

  • Crystallization/Recrystallization: This is the preferred method for large-scale purification.

    • Solution: A systematic screening of solvents is recommended to find a suitable system for crystallization. Common solvent systems for similar compounds include ethyl acetate/petroleum ether or dichloromethane/hexanes. Seeding with a small amount of pure product can aid in inducing crystallization.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure could be a viable option.

    • Solution: Perform a small-scale distillation first to determine the boiling point and stability of the compound under distillation conditions.

Frequently Asked Questions (FAQs)

Q4: What are the critical safety precautions to consider when scaling up the synthesis of this compound?

A4:

  • Hazardous Reagents: The synthesis involves toxic and corrosive materials like NBS and HF-pyridine. Always consult the Safety Data Sheet (SDS) for all reagents.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.

  • Emergency Preparedness: Ensure that an emergency shower, eyewash station, and appropriate spill kits are readily accessible. For work with HF, have calcium gluconate gel available.

  • Thermal Hazards: Be aware of potentially exothermic reactions, especially during diazotization and the decomposition of the diazonium salt. Use an ice bath for cooling and ensure controlled addition of reagents.

Q5: Are there any alternative, potentially safer, fluorinating agents that can be used instead of HF-pyridine?

A5: Yes, there are other fluorinating agents available, though their suitability for this specific transformation would require experimental validation. Some alternatives include:

  • Selectfluor® (F-TEDA-BF₄): An electrophilic fluorinating agent that is a solid and generally safer to handle than HF.

  • Olah's Reagent (Pyridinium poly(hydrogen fluoride)): A complex of hydrogen fluoride and pyridine that is a liquid and can be easier to handle than anhydrous HF.

  • DAST (Diethylaminosulfur trifluoride): Can be used for deoxofluorination, which is not directly applicable here but is an example of a different class of fluorinating agents.

The choice of an alternative reagent will depend on factors like cost, reactivity, and the need for process re-optimization.

Q6: How can I monitor the progress of the reactions effectively during scale-up?

A6: In-process controls are critical for a successful scale-up.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts. This is the recommended method for monitoring reactions at scale.

  • Gas Chromatography (GC): Can be used if the compounds are volatile and thermally stable.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-bromo-6-methylpyridine (Illustrative Lab Scale)

  • To a solution of 3-Amino-6-methylpyridine (1.0 eq) in acetonitrile (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add N-Bromosuccinimide (0.98 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound via Balz-Schiemann type Reaction (Illustrative Lab Scale, with extreme caution)

  • Diazotization: To a stirred solution of 3-Amino-2-bromo-6-methylpyridine (1.0 eq) in 70% HF-Pyridine (10 mL per gram of starting material) in a Teflon or polyethylene beaker, cooled to 0 °C, add a solution of sodium nitrite (1.05 eq) in a minimal amount of water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Fluoro-dediazoniation: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C (behind a blast shield) until nitrogen evolution ceases.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is ~8.

  • Extract the product with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Fluorination (Balz-Schiemann) 3-Amino-6-methylpyridine 3-Amino-6-methylpyridine Reaction_Vessel_1 0-5 °C 3-Amino-6-methylpyridine->Reaction_Vessel_1 Acetonitrile NBS NBS NBS->Reaction_Vessel_1 3-Amino-2-bromo-6-methylpyridine 3-Amino-2-bromo-6-methylpyridine Reaction_Vessel_2 0-5 °C 3-Amino-2-bromo-6-methylpyridine->Reaction_Vessel_2 Diazotization Reaction_Vessel_1->3-Amino-2-bromo-6-methylpyridine NaNO2 NaNO2 NaNO2->Reaction_Vessel_2 HF-Pyridine HF-Pyridine HF-Pyridine->Reaction_Vessel_2 This compound This compound Thermal_Decomposition ~60 °C Reaction_Vessel_2->Thermal_Decomposition Heating Thermal_Decomposition->this compound Troubleshooting_Logic Start Low Yield in Bromination Q1 Check Reaction Temperature Start->Q1 Q2 Check NBS Stoichiometry Start->Q2 Q3 Evaluate Mixing Efficiency Start->Q3 Sol1 Lower Temperature (0-5 °C) Q1->Sol1 Sol2 Use <1 eq. of NBS Q2->Sol2 Sol3 Improve Stirring Q3->Sol3

Technical Support Center: Byproduct Identification in 3-Amino-2-fluoro-6-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating byproduct formation during chemical reactions involving 3-Amino-2-fluoro-6-methylpyridine. The following information is curated to address specific issues encountered during synthetic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and their potential solutions in a question-and-answer format.

General Issues

Q1: My reaction with this compound is showing low to no conversion of the starting material. What are the common causes?

A1: Low or no conversion can stem from several factors, particularly in cross-coupling reactions like the Buchwald-Hartwig amination. Key areas to investigate include:

  • Catalyst System Integrity: The palladium catalyst's activity is crucial. Ensure your palladium source is not degraded. For challenging substrates, consider using pre-catalysts which can form the active Pd(0) species more efficiently. The choice of ligand is also critical; bulky, electron-rich phosphine ligands are often necessary.[1]

  • Reaction Conditions: These reactions often demand strictly inert atmospheres (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst. Ensure solvents are anhydrous and degassed. Elevated temperatures, typically in the 80-110 °C range, are often required to facilitate oxidative addition, which can be the rate-limiting step.[1]

  • Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate is sensitive to a strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[1]

Byproduct Identification and Mitigation

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the loss of fluorine from my starting material or product. What is this byproduct and how can I minimize it?

A2: This byproduct is likely the result of hydrodefluorination , a common side reaction in reactions involving fluorinated pyridines. In this process, the fluorine atom is replaced by a hydrogen atom.

Potential Causes:

  • Reaction with trace amounts of water or other proton sources.

  • Certain catalysts and reaction conditions can promote this pathway.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.

  • Inert Atmosphere: Meticulously degas the reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Use high-purity starting materials and reagents to minimize potential proton sources.

Q3: In my Buchwald-Hartwig amination, I've identified a byproduct that appears to be my starting material without the fluorine atom. How can I prevent this?

A3: This is a classic case of hydrodehalogenation (in this case, hydrodefluorination), a known side reaction in Buchwald-Hartwig aminations.[2] It occurs when the aryl halide is reduced instead of undergoing amination.

Potential Causes:

  • Slow reductive elimination of the desired product, allowing competing pathways to dominate.

  • Reaction with trace water.

  • The choice of ligand and base can influence the rate of this side reaction.

Mitigation Strategies:

  • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands which can accelerate the rate of reductive elimination.

  • Base Purity: Use a high-purity, anhydrous base. Some batches of NaOtBu may contain impurities that can exacerbate this issue.[1]

  • Temperature Optimization: While higher temperatures can promote the desired reaction, they can also increase the rate of side reactions. Careful optimization of the reaction temperature is key.

Q4: My Sandmeyer reaction is producing a complex mixture of colored byproducts, and my desired product yield is low. What are the likely side reactions?

A4: Sandmeyer reactions, which proceed via diazonium salt intermediates, can be prone to several side reactions, leading to a variety of byproducts.

Potential Byproducts and Their Origins:

  • Biaryl compounds: Formed from the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[3]

  • Phenolic compounds: Resulting from the reaction of the diazonium salt with water.

  • Azo dyes: Formed by the coupling of the diazonium salt with electron-rich aromatic compounds.

Troubleshooting Steps:

  • Diazonium Salt Formation: Ensure complete diazotization by using the correct stoichiometry of reagents and maintaining a low temperature (typically 0-5 °C). The use of an organic nitrite, such as tert-butyl nitrite, in an organic solvent can sometimes provide a cleaner reaction.[4]

  • Purity of Starting Material: Impurities in the starting this compound can lead to a cascade of side reactions.

  • Reaction Conditions: The choice of copper salt and solvent can significantly impact the reaction outcome. It is often beneficial to perform small-scale screening experiments to identify the optimal conditions.

Experimental Protocols

While specific protocols for this compound are not abundant in the literature, the following general procedures for related compounds can be adapted and optimized.

General Procedure for Buchwald-Hartwig Amination of a Halopyridine:

This procedure is adapted from a protocol for the amination of 2-bromo-6-methylpyridine.[5]

  • To a dry Schlenk flask, add the aryl halide (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Fluoropyridine:

This protocol is a general guide for SNAr reactions.[6]

  • In a reaction vial, combine the fluoropyridine (1.0 eq), the nucleophile (1.2-1.5 eq), and a base (if necessary, e.g., K₂CO₃ or a non-nucleophilic organic base).

  • Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Seal the vial and heat the reaction mixture to the appropriate temperature (can range from room temperature to >100 °C depending on the reactivity of the substrates).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize potential byproducts and suggest analytical methods for their identification.

Table 1: Potential Byproducts in Reactions of this compound

Reaction TypePotential ByproductStructureCommon Identification Method(s)
GeneralHydrodefluorinated Starting Material3-Amino-6-methylpyridineGC-MS, ¹H NMR
Buchwald-HartwigHydrodefluorinated ProductProduct - F + HLC-MS, GC-MS, ¹H NMR
Buchwald-HartwigDimerized Starting MaterialBipyridine derivativeLC-MS, High-Resolution MS
SandmeyerPhenolic Byproduct3-Hydroxy-2-fluoro-6-methylpyridineLC-MS, GC-MS (after derivatization)
SandmeyerBiaryl ByproductDimer of the pyridine coreLC-MS, High-Resolution MS

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting byproduct formation.

Byproduct_Identification_Workflow cluster_start Reaction Monitoring & Work-up cluster_analysis Byproduct Characterization cluster_troubleshooting Troubleshooting & Optimization Reaction_Mixture Reaction Mixture Analysis (TLC, LC-MS, GC-MS) Crude_Product Crude Product Analysis (NMR, MS) Reaction_Mixture->Crude_Product Identify_Byproducts Identify Unexpected Peaks/Spots Crude_Product->Identify_Byproducts Compare to Starting Material Determine_Structure Determine Structure (MS fragmentation, NMR shifts) Identify_Byproducts->Determine_Structure Hypothesize_Formation Hypothesize Byproduct Formation Mechanism Determine_Structure->Hypothesize_Formation Modify_Conditions Modify Reaction Conditions (e.g., temperature, catalyst, solvent, base) Hypothesize_Formation->Modify_Conditions Modify_Conditions->Reaction_Mixture Re-run Experiment

Byproduct Identification and Troubleshooting Workflow.

Buchwald_Hartwig_Troubleshooting Start Low Yield or Byproducts in Buchwald-Hartwig Reaction Check_Catalyst Verify Catalyst and Ligand Activity - Use pre-catalyst - Screen different ligands Start->Check_Catalyst Check_Conditions Ensure Anhydrous & Inert Conditions - Dry solvents and reagents - Thoroughly degas Start->Check_Conditions Optimize_Base Optimize Base - Use high-purity NaOtBu - Screen other bases (e.g., K3PO4, Cs2CO3) Start->Optimize_Base Optimize_Temp Optimize Temperature - Screen a range of temperatures Start->Optimize_Temp Purification Purification Strategy - Column chromatography - Recrystallization Check_Catalyst->Purification Check_Conditions->Purification Optimize_Base->Purification Optimize_Temp->Purification

Troubleshooting Flowchart for Buchwald-Hartwig Amination.

References

Technical Support Center: Optimizing Reactions with 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for reactions involving 3-Amino-2-fluoro-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in catalyzed reactions?

The primary challenges stem from the molecule's structure. The nitrogen atom on the pyridine ring and the lone pair of electrons on the exocyclic amino group can both coordinate to and inhibit the metal catalyst (e.g., palladium).[1][2] This catalyst inhibition can lead to low or no reactivity. Therefore, selecting a robust catalyst system is critical to overcome this issue.

Q2: What is a typical starting catalyst loading for cross-coupling reactions with this substrate?

For palladium-catalyzed cross-coupling reactions involving challenging substrates like substituted aminopyridines, a typical starting catalyst loading is between 1 to 5 mol%.[3][4] It is often recommended to begin optimization within the higher end of this range (e.g., 2-3 mol%) to ensure the reaction proceeds.[4] If the reaction is successful, the loading can then be incrementally decreased to improve cost-effectiveness and reduce residual metal in the final product.

Q3: Which catalyst and ligand systems are most effective for this compound?

For cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations, highly active catalyst systems are required.[2][5] Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[2] Success is more likely with systems that are both sterically bulky and highly electron-donating, which enhances the catalyst's reactivity.[1][6]

  • Recommended Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are known to be effective for heteroaryl couplings.[1][6]

  • Recommended Pre-catalysts: Modern pre-catalysts, like the Buchwald G3 series, can provide a more stable and active catalytic species in solution.[6]

Q4: Can the free amino group be used in the reaction without a protecting group?

Yes, it is often possible to perform cross-coupling reactions on the pyridine core without protecting the amino group.[6] Modern catalyst systems with bulky phosphine ligands have shown remarkable success in these transformations by minimizing catalyst inhibition by the amino group.[6] However, for particularly challenging substrates or during process scale-up, N-protection (e.g., as an acetamide) might be a more robust strategy to ensure higher yields and reproducibility.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions with this compound.

Issue Potential Cause Suggested Solution
Low or No Product Yield Catalyst Inhibition/Deactivation: The pyridine nitrogen and/or amino group is coordinating to the metal center, preventing the catalytic cycle.[1]Increase Catalyst Loading: Incrementally increase loading from 2 mol% to 5 mol%.[6] • Switch Ligand: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][6] • Use a Pre-catalyst: Employ a modern, well-defined pre-catalyst (e.g., Buchwald G3) to ensure efficient generation of the active catalyst.[6]
Ineffective Base: The chosen base may be too weak, not sufficiently soluble, or of poor quality.[2]Screen Bases: Test a range of bases. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective, but stronger bases like K₃PO₄ may be required, especially for less reactive coupling partners (e.g., aryl chlorides).[2][6] • Ensure Base Quality: Use a fresh, dry, and finely powdered base.[6]
Low Reaction Temperature: The energy barrier for a key step (e.g., oxidative addition) may not be overcome.Increase Temperature: Reactions involving electron-rich heteroaryl halides often require higher temperatures, typically in the 80–110 °C range.[2]
Reaction Stalls After Initial Conversion Catalyst Degradation: The active catalyst is not stable under the reaction conditions for an extended period.Portion-wise Addition: Instead of a single high loading, try adding the catalyst in portions over the reaction time.[3] • Lower Temperature: If possible, lower the reaction temperature and extend the reaction time to improve catalyst lifetime.[3]
Formation of Side Products (e.g., Homocoupling, Protodeboronation) Oxygen Contamination: Oxygen can facilitate the homocoupling of boronic acids and deactivate Pd(0) catalysts.[1][2][6]Rigorous Degassing: Ensure solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon/Nitrogen).[2][6]
Hydrolysis of Boronic Acid: Protodeboronation is promoted by aqueous conditions and high temperatures.[1][6]Use Boronic Esters: Pinacol or MIDA boronates are more stable towards hydrolysis than boronic acids.[6] • Anhydrous Conditions: If the reaction allows, minimize or eliminate water.[6]
Inconsistent Results Between Batches Variability in Reagent Purity: Trace impurities in starting materials, solvents, or the base can poison the catalyst.[3]Use High-Purity Reagents: Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.[3] • Maintain Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) throughout the entire experimental setup and reaction duration.[3]

Data Presentation

The following tables provide representative data for optimizing catalyst loading in a hypothetical Suzuki-Miyaura cross-coupling of 3-Amino-5-bromo-2-fluoro-6-methylpyridine with Phenylboronic Acid .

Table 1: Effect of Catalyst Loading on Reaction Yield

EntryPd Pre-catalystLigandCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃SPhos1.0K₃PO₄1001245
2Pd₂(dba)₃SPhos2.0 K₃PO₄1001288
3Pd₂(dba)₃SPhos3.0K₃PO₄1001291
4Pd₂(dba)₃SPhos5.0K₃PO₄1001290

Conditions: Aryl bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), Base (2.0 mmol), Toluene (5 mL). Yields are hypothetical and for illustrative purposes.

Table 2: Screening of Ligands and Bases

EntryPd Source (2 mol%)Ligand (4 mol%)Base (2.0 eq)Temperature (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃10024<5
2Pd(OAc)₂XPhosK₂CO₃1001875
3Pd(OAc)₂SPhosK₂CO₃1001882
4Pd(OAc)₂SPhos K₃PO₄ 1001292
5Pd(OAc)₂SPhosCs₂CO₃1001289

Conditions: Aryl bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), Base (2.0 mmol), Toluene (5 mL). Yields are hypothetical.

Visualized Workflows and Pathways

Catalyst_Optimization_Workflow start Start: Initial Reaction Setup (e.g., 2 mol% Pd, SPhos ligand, K3PO4) run_rxn Run Reaction & Monitor (TLC / LC-MS) start->run_rxn check_yield Evaluate Outcome (Yield & Purity) run_rxn->check_yield success Success! (Yield >85%) check_yield->success High Yield low_yield Low Yield or Stalled Reaction check_yield->low_yield Low Yield side_products Significant Side Products check_yield->side_products Side Products optimize_further Optional: Reduce Catalyst Loading (e.g., to 1.5% -> 1.0%) success->optimize_further increase_loading Increase Catalyst Loading (e.g., to 3-5 mol%) low_yield->increase_loading screen_ligands Screen Alternative Ligands (XPhos, RuPhos) low_yield->screen_ligands increase_loading->run_rxn screen_ligands->run_rxn check_atmosphere Verify Inert Atmosphere & Reagent Purity side_products->check_atmosphere check_atmosphere->run_rxn

Caption: A logical workflow for optimizing catalyst loading and reaction conditions.

Catalyst_Inhibition_Pathway sub This compound (Substrate) pd Active Pd(0) Catalyst sub->pd Desired Interaction (Oxidative Addition) inhibited Inhibited Catalyst (Inactive Complex) sub->inhibited Inhibitory Coordination (Pyridine-N or Amino-N) cycle Desired Catalytic Cycle pd->cycle Enters Cycle pd->inhibited ligand Bulky Ligand (e.g., SPhos) ligand->pd Steric Shielding & Activation

Caption: Potential pathways for catalyst activity versus inhibition.

Experimental Protocols

General Protocol for Optimizing Suzuki-Miyaura Coupling

This protocol describes a general procedure for screening and optimizing catalyst loading for the coupling of a halogenated this compound derivative with an arylboronic acid.

1. Reagent Preparation and Setup:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halogenated this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).[1][2]

  • Seal the vessel with a rubber septum or cap.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]

2. Catalyst and Solvent Addition:

  • Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane or Toluene, 5 mL) via syringe.[1]

  • Briefly continue to bubble the inert gas through the solution to ensure it remains deoxygenated.

3. Reaction and Monitoring:

  • Place the sealed vessel into a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or the reaction stalls.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to isolate the desired compound.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The pyridine scaffold is a ubiquitous and valuable core in numerous approved drugs, and its functionalization offers a powerful platform for therapeutic innovation. The introduction of fluorine to the pyridine ring can dramatically alter a compound's physicochemical properties, often leading to enhanced biological activity, improved pharmacokinetic profiles, and better overall drug-like qualities.

This guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated pyridine derivatives, supported by experimental data from various studies. We will delve into the impact of fluorination on anticancer activity, enzyme inhibition, metabolic stability, and cell permeability, providing detailed methodologies for the key experiments cited.

The Physicochemical Impact of Fluorination

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its profound effects on a molecule's behavior. When a hydrogen atom on a pyridine ring is replaced with fluorine, several key parameters are modulated:

  • Electronic Effects: Fluorine's strong electron-withdrawing nature can alter the pKa of the pyridine nitrogen and other nearby functional groups. This can significantly influence how the molecule interacts with its biological target.

  • Lipophilicity: The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, leading to better membrane permeability, polyfluorination can sometimes decrease it. This modulation of a drug's ability to pass through cell membranes is a critical factor in its efficacy.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine—a strategy known as "metabolic blocking"—the drug's half-life in the body can be significantly extended.

  • Binding Affinity: Fluorine can enhance a molecule's binding affinity to its target protein through various non-covalent interactions, including hydrogen bonding and halogen bonding. It can also induce a conformational preference in the molecule that is more favorable for binding.

Comparative Biological Activity Data

The following sections present quantitative data from various studies to illustrate the impact of fluorination on the biological activity of pyridine derivatives. While a single study directly comparing a non-fluorinated pyridine with its fluorinated analog across all the following assays is not available, these representative examples provide a clear picture of the typical effects of fluorination.

Anticancer Activity

Fluorination is a widely used strategy to enhance the cytotoxic potential of pyridine-based anticancer agents. The introduction of fluorine can lead to improved target engagement and better cellular uptake, resulting in lower IC50 values.

Table 1: Comparison of In Vitro Anticancer Activity of Representative Pyridine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM) - Non-FluorinatedIC50 (µM) - FluorinatedFold ImprovementReference
Phenyl-pyrroloquinolinonesHuman Leukemia (CEM)Data not provided for direct parent1.2 (for 7-(2-fluorophenyl) derivative)-
Imidazo[1,2-a]pyridineNot ApplicableZolpidem (parent structure)Improved antipsychotic activity in vivoQualitative
Purine NucleosidesColon Cancer (HT116)Data not provided for direct parent0.8 (for a 3'-fluorinated derivative)-

Note: The data presented are for representative compounds from the literature and may not represent a direct comparison of a single non-fluorinated parent molecule and its fluorinated analog.

Enzyme Inhibition

The electronic modifications induced by fluorine can lead to stronger interactions with enzyme active sites, resulting in more potent inhibition.

Table 2: Comparison of Enzyme Inhibition by Representative Pyridine Derivatives

Enzyme TargetNon-Fluorinated Inhibitor (Ki or IC50)Fluorinated Inhibitor (Ki or IC50)Fold ImprovementReference
Dipeptidyl peptidase-4 (DPP-4)General gliptin structuresTrifluorophenyl-containing gliptins show high potencyQualitative
Thymidylate SynthasedUMP (natural substrate)FdUMP (fluorinated analog) forms a stable inhibitory complexMechanism-based inhibition
Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. By blocking sites of oxidative metabolism, fluorine substitution can dramatically increase the half-life of a compound in the presence of liver microsomes.

Table 3: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound% Remaining after 60 min (Non-Fluorinated)% Remaining after 60 min (Fluorinated)Reference
Piperazin-1-ylpyridazinesVery low (t½ ~ 3 min)Significantly increased with fluorine substitution
Representative Drug CandidatesOften low to moderateGenerally higher due to metabolic blocking
Cell Permeability

The ability of a drug to cross cell membranes is crucial for its oral bioavailability and ability to reach intracellular targets. Fluorination can modulate lipophilicity and thus affect permeability.

Table 4: Comparison of Caco-2 Cell Permeability

CompoundPermeability (Papp, 10⁻⁶ cm/s)Reference
Pyridine~110
3-Fluoropyridine~120

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The test compounds (fluorinated and non-fluorinated pyridine derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL). The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or an isopropanol/HCl solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound by measuring its rate of degradation in the presence of liver microsomes.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes (HLM), a NADPH-regenerating system (to support cytochrome P450 activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Incubation: The test compound (at a final concentration of, for example, 1 µM) is added to the pre-warmed reaction mixture to initiate the reaction. The incubation is carried out at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of a compound using a Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Experiment: The test compound is added to the apical (A) side of the monolayer (for apical-to-basolateral permeability, representing absorption) or the basolateral (B) side (for basolateral-to-apical permeability, representing efflux).

  • Sampling: Samples are collected from the receiver compartment (B side for A-to-B, A side for B-to-A) at specific time intervals. The concentration of the compound in the donor and receiver compartments is measured by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor compartment.

Visualizing the Role of Fluorination in Drug Discovery

The following diagrams illustrate the strategic role of fluorination in a typical drug discovery workflow and a hypothetical signaling pathway that could be targeted by these compounds.

Drug_Discovery_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection HTS High-Throughput Screening SAR Initial SAR HTS->SAR Parent Non-Fluorinated Pyridine Lead SAR->Parent Fluorination Strategic Fluorination Parent->Fluorination Improve Properties Fluorinated_Analog Fluorinated Analog Fluorination->Fluorinated_Analog ADME_Tox ADME/Tox Profiling Fluorinated_Analog->ADME_Tox ADME_Tox->Fluorination Iterative Optimization In_Vivo In Vivo Efficacy ADME_Tox->In_Vivo Favorable Profile Candidate Preclinical Candidate In_Vivo->Candidate Demonstrates Efficacy

Caption: A typical drug discovery workflow highlighting the role of strategic fluorination in lead optimization.

Signaling_Pathway Receptor GPCR G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase Protein Kinase Second_Messenger->Kinase Transcription_Factor Transcription Factor Kinase->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Non_F_Pyridine Non-Fluorinated Pyridine Non_F_Pyridine->Kinase Inhibition F_Pyridine Fluorinated Pyridine F_Pyridine->Kinase Potent Inhibition

Caption: A hypothetical signaling pathway where a fluorinated pyridine derivative exhibits more potent inhibition of a key protein kinase compared to its non-fluorinated counterpart.

In Vitro ADME Properties of Novel 3-Amino-2-fluoro-6-methylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of novel 3-Amino-2-fluoro-6-methylpyridine derivatives. The data presented herein is based on a hypothetical study designed to evaluate key drug-like properties, offering insights into the potential of these compounds as viable drug candidates.

Comparative Analysis of In Vitro ADME Properties

The following tables summarize the key in vitro ADME parameters for a series of hypothetical this compound derivatives: Compound A (unsubstituted), Compound B (with a lipophilic substituent), and Compound C (with a polar substituent).

Table 1: Metabolic Stability in Human Liver Microsomes
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound A 4530.8
Compound B 2555.4
Compound C > 60< 23.1
Verapamil (Control) 1592.4
Table 2: Caco-2 Cell Permeability
CompoundApparent Permeability (Papp, A to B) (10⁻⁶ cm/s)Apparent Permeability (Papp, B to A) (10⁻⁶ cm/s)Efflux Ratio (ER)
Compound A 8.510.21.2
Compound B 15.233.42.2
Compound C 2.12.51.2
Propranolol (High Permeability Control) 25.026.51.1
Atenolol (Low Permeability Control) 0.50.61.2
Table 3: Plasma Protein Binding
CompoundHuman Plasma (% Bound)Mouse Plasma (% Bound)Rat Plasma (% Bound)
Compound A 85.382.188.5
Compound B 98.797.999.1
Compound C 60.255.863.4
Warfarin (High Binding Control) 99.599.299.6

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Metabolic Stability in Human Liver Microsomes

The metabolic stability of the test compounds was assessed using pooled human liver microsomes. The reaction mixture included the test compound (1 µM), human liver microsomes (0.5 mg/mL), and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4). The mixture was incubated at 37°C. Aliquots were removed at various time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction was quenched with ice-cold acetonitrile containing an internal standard. The samples were then centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound. The half-life (t½) was calculated from the first-order decay plot of the compound concentration over time. Intrinsic clearance was subsequently calculated from the half-life.

Caco-2 Cell Permeability

Caco-2 cells were seeded on 24-well Transwell® plates and cultured for 21 days to form a confluent monolayer. The integrity of the cell monolayer was verified by measuring the transepithelial electrical resistance (TEER). For the permeability assay, the test compounds (10 µM) were added to the apical (A) side, and the appearance of the compound in the basolateral (B) side was monitored over 2 hours. To assess active efflux, the transport from the basolateral to the apical side was also measured. Samples were taken from the receiver compartment at specified time points and analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio was calculated as the ratio of Papp (B to A) to Papp (A to B).

Plasma Protein Binding by Equilibrium Dialysis

The plasma protein binding of the test compounds was determined using an equilibrium dialysis apparatus. A semi-permeable membrane (molecular weight cut-off of 5 kDa) separated a plasma-containing compartment from a phosphate-buffered saline (PBS, pH 7.4) compartment. The test compound was added to the plasma at a final concentration of 1 µM. The dialysis unit was incubated at 37°C for 4 hours with gentle shaking to reach equilibrium. After incubation, aliquots were taken from both the plasma and PBS compartments, and the concentrations of the test compound were determined by LC-MS/MS. The percentage of bound drug was calculated as: % Bound = [(Total concentration - Unbound concentration) / Total concentration] * 100.

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro ADME assays.

G cluster_0 Metabolic Stability Assay prep Prepare Reaction Mixture: Test Compound (1 µM) HLM (0.5 mg/mL) Phosphate Buffer (pH 7.4) start Initiate Reaction with NADPH (1 mM) Incubate at 37°C prep->start sampling Take Aliquots at 0, 5, 15, 30, 45, 60 min start->sampling quench Quench with Cold Acetonitrile + Internal Standard sampling->quench analyze Centrifuge and Analyze Supernatant by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the metabolic stability assay.

G cluster_1 Caco-2 Permeability Assay culture Culture Caco-2 Cells on Transwell® Plates (21 days) integrity Verify Monolayer Integrity (TEER) culture->integrity add_compound Add Test Compound (10 µM) to Donor Compartment (A or B) integrity->add_compound incubate Incubate at 37°C for 2 hours add_compound->incubate sample_receiver Sample Receiver Compartment at Timed Intervals incubate->sample_receiver analyze Analyze Samples by LC-MS/MS sample_receiver->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 permeability assay.

G cluster_2 Plasma Protein Binding Assay setup Set up Dialysis Cell: Plasma + Compound vs. PBS incubate Incubate at 37°C for 4 hours with Shaking setup->incubate sample Collect Aliquots from Plasma and PBS Chambers incubate->sample analyze Analyze Concentrations by LC-MS/MS sample->analyze calculate Calculate % Bound analyze->calculate

Caption: Workflow for the plasma protein binding assay.

Comparative study of different synthetic routes to 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 3-Amino-2-fluoro-6-methylpyridine

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic strategies to produce this key intermediate, complete with experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for this compound have been identified and analyzed:

  • Route 1: Multi-step Synthesis from 3-Amino-6-methylpyridine via Diazotization and Fluorination. This classic approach involves the transformation of a readily available starting material through a series of well-established reactions.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr) on a Dihalo- or Nitro-precursor. This route relies on the displacement of a suitable leaving group (like a halogen or a nitro group) by an amine or a precursor.

  • Route 3: Direct Electrophilic Fluorination. A more modern approach utilizing specialized fluorinating agents to directly introduce fluorine onto a pyridine ring.

The following table summarizes the key quantitative data for each route, based on reported yields for analogous transformations.

ParameterRoute 1: Diazotization-FluorinationRoute 2: Nucleophilic Aromatic SubstitutionRoute 3: Direct Electrophilic Fluorination
Starting Material 3-Amino-6-methylpyridine2,3-Difluoro-6-methylpyridine3-Amino-6-methylpyridine
Key Reagents NaNO₂, HBF₄ or HF/PyridineNH₃ or protected amineSelectfluor®
Number of Steps 2-31-21
Overall Yield 40-60% (estimated)70-85% (estimated for amination step)Variable, typically moderate
Purity Good to Excellent (after purification)Good to Excellent (after purification)Moderate to Good (may require extensive purification)
Scalability Well-established for scale-upPotentially high-yielding for scale-upCan be challenging to scale due to reagent cost
Safety Concerns Handling of diazonioum salts (potentially explosive), use of HFHigh-pressure amination, handling of ammoniaCost and handling of specialized fluorinating agents

Experimental Protocols

Route 1: Synthesis via Diazotization and Fluorination (Balz-Schiemann Type Reaction)

This route is a well-established method for the introduction of fluorine onto an aromatic ring.

Step 1: Diazotization of 3-Amino-6-methylpyridine

  • To a cooled (0-5 °C) solution of 3-amino-6-methylpyridine (1.0 eq) in 48% aqueous tetrafluoroboric acid (HBF₄, 3.0 eq), a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 1 hour.

  • The resulting diazonium tetrafluoroborate salt is collected by filtration, washed with cold ether, and dried under vacuum.

Step 2: Thermal Decomposition to 2-Fluoro-3-amino-6-methylpyridine

  • The dry diazonium tetrafluoroborate salt is heated gently (typically 100-140 °C) until nitrogen evolution ceases.

  • The crude product is then purified by steam distillation or column chromatography to yield this compound.

Route 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This approach involves the displacement of a fluoride ion from a difluorinated precursor by ammonia.

Step 1: Synthesis of 2,3-Difluoro-6-methylpyridine (Precursor)

This precursor can be synthesized from 2-chloro-3-fluoro-6-methylpyridine via a halogen exchange (Halex) reaction using a fluoride source like KF or CsF.

Step 2: Amination of 2,3-Difluoro-6-methylpyridine

  • A solution of 2,3-difluoro-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., DMSO, NMP) is treated with an excess of aqueous ammonia (or a protected amine source) in a sealed vessel.

  • The reaction is heated to 120-150 °C for several hours.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The product is purified by column chromatography or recrystallization to give this compound. A similar process for a related compound has been reported with a yield of 85.58%[1].

Route 3: Direct Electrophilic Fluorination

This method introduces a fluorine atom directly onto the pyridine ring using a modern electrophilic fluorinating agent.

  • To a solution of 3-amino-6-methylpyridine (1.0 eq) in an anhydrous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere, an electrophilic fluorinating agent such as Selectfluor® (1.1 eq) is added portion-wise at room temperature.

  • The reaction is stirred for several hours until completion (monitored by TLC or LC-MS).

  • The reaction mixture is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route1 A 3-Amino-6-methylpyridine B Diazonium Tetrafluoroborate Intermediate A->B 1. NaNO₂, HBF₄ 2. 0-5 °C C This compound B->C Heat (Δ)

Caption: Route 1: Diazotization-Fluorination Pathway.

Route2 A 2,3-Difluoro-6-methylpyridine B This compound A->B NH₃, Heat (Δ) Route3 A 3-Amino-6-methylpyridine B This compound A->B Selectfluor®

References

Validation of a New High-Performance Liquid Chromatography Method for the Quantification of 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Amino-2-fluoro-6-methylpyridine against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The presented data is intended to guide researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs.

Comparative Analysis of Analytical Methods

A new, rapid, and robust reversed-phase HPLC method was developed and validated for the determination of this compound. The performance of this new method is compared with a previously established GC-MS method. The key validation parameters for both methods are summarized below.

ParameterNew HPLC-UV Method Alternative GC-MS Method
Principle Reversed-Phase Chromatography with UV DetectionGas Chromatography with Mass Spectrometry
Linearity (R²) 0.99950.9989
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%
Precision (% RSD)
- Intraday< 1.5%< 3.0%
- Interday< 2.0%< 4.5%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Run Time 10 minutes25 minutes
Selectivity HighVery High
Throughput HighModerate

Experimental Protocols

New HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.15 µg/mL to 50 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Linearity: Assessed by plotting the peak area against the concentration of the calibration standards and determining the coefficient of determination (R²).

  • Accuracy: Determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision: Evaluated by analyzing six replicate injections of a standard solution on the same day (intraday) and on three different days (interday).

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Alternative GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

2. Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection Mode: Selected Ion Monitoring (SIM)

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method, using a suitable volatile solvent like methanol.

  • Calibration Standards: Prepare calibration standards from 0.03 µg/mL to 25 µg/mL by diluting the stock solution with methanol.

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.

4. Validation Parameters:

  • Validation parameters were assessed using similar methodologies as described for the HPLC method.

Methodology and Workflow Diagrams

cluster_0 New HPLC-UV Method Workflow prep Sample & Standard Preparation hplc HPLC Separation (C18 Column) prep->hplc uv UV Detection (272 nm) hplc->uv data Data Analysis (Quantification) uv->data

Caption: Workflow for the new HPLC-UV analytical method.

cluster_1 Alternative GC-MS Method Workflow prep_gc Sample & Standard Preparation gc GC Separation (HP-5ms Column) prep_gc->gc ms Mass Spectrometry Detection (SIM) gc->ms data_gc Data Analysis (Quantification) ms->data_gc cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method compound This compound linearity_hplc Linearity (R² = 0.9995) compound->linearity_hplc validated by accuracy_hplc Accuracy (98.5-101.2%) compound->accuracy_hplc validated by precision_hplc Precision (<2.0% RSD) compound->precision_hplc validated by loq_hplc LOQ (0.15 µg/mL) compound->loq_hplc validated by linearity_gcms Linearity (R² = 0.9989) compound->linearity_gcms validated by accuracy_gcms Accuracy (95.3-104.5%) compound->accuracy_gcms validated by precision_gcms Precision (<4.5% RSD) compound->precision_gcms validated by loq_gcms LOQ (0.03 µg/mL) compound->loq_gcms validated by

Head-to-Head Comparison of Kinase Inhibitors: A Challenging Landscape for Derivatives of 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

While the pyridine scaffold is a well-established and privileged structure in the design of kinase inhibitors, the specific substitution pattern of 3-Amino-2-fluoro-6-methylpyridine appears to lead to compounds that are either in early stages of proprietary research or whose detailed comparative data has not been disclosed publicly.

This guide, therefore, aims to provide a framework for such a comparison, outlining the necessary experimental data and protocols that would be required for a robust evaluation. It will also touch upon related classes of pyridine-based kinase inhibitors to offer a broader context for researchers working in this area.

The Imperative for Comparative Data

The selection of a lead candidate for further development hinges on its performance relative to existing standards of care and other investigational compounds. A thorough comparative analysis provides crucial insights into a compound's potency, selectivity, and potential for clinical success. Key parameters for such a comparison include:

  • In vitro Kinase Inhibition: Direct measurement of a compound's ability to inhibit the activity of its target kinase and a panel of other kinases to assess selectivity.

  • Cellular Potency: Evaluation of the compound's activity in relevant cancer cell lines, measuring endpoints such as inhibition of proliferation, induction of apoptosis, or modulation of downstream signaling pathways.

  • Pharmacokinetic Properties: Assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) profile to determine its bioavailability and potential for in vivo efficacy.

  • In vivo Efficacy: Evaluation of the compound's anti-tumor activity in animal models.

Hypothetical Comparative Data Tables

To illustrate the type of data required for a meaningful comparison, the following tables present a hypothetical scenario comparing a fictional inhibitor derived from this compound, designated Compound X , with two other well-characterized kinase inhibitors targeting the same hypothetical kinase, "Kinase Y".

Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)

CompoundKinase Y (Target)Kinase Z (Off-target)Kinase A (Off-target)
Compound X 15>1000500
Competitor 11050250
Competitor 225800>1000

Table 2: Cellular Antiproliferative Activity (GI50 in µM)

CompoundCell Line 1 (Kinase Y dependent)Cell Line 2 (Kinase Y dependent)Cell Line 3 (Kinase Y independent)
Compound X 0.10.25>10
Competitor 10.080.155.0
Competitor 20.30.5>10

Essential Experimental Protocols

A robust comparison relies on standardized and well-documented experimental procedures. Below are outlines of key experimental protocols.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Methodology:

  • Reagents: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A serial dilution of the test compounds is prepared.

    • The kinase, substrate, and ATP are incubated with the test compounds in a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To measure the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Reagents: Cancer cell lines, cell culture medium, fetal bovine serum, penicillin-streptomycin, test compounds, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • A serial dilution of the test compounds is added to the cells.

    • Cells are incubated with the compounds for a specified period (e.g., 72 hours).

    • Cell viability is measured by adding a reagent that quantifies ATP levels, which is an indicator of metabolically active cells.

    • GI50 values (the concentration required to inhibit cell growth by 50%) are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the logical flow of experiments is crucial for understanding the mechanism of action and the experimental design.

Signaling_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., Compound X) Inhibitor->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies a Compound Synthesis (from this compound) b In Vitro Kinase Assay (IC50 Determination) a->b c Kinome Selectivity Screening b->c d Cellular Proliferation Assay (GI50 Determination) c->d e Western Blot Analysis (Target Modulation) d->e f Pharmacokinetic Studies e->f g Xenograft Efficacy Studies f->g

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion

While a direct head-to-head comparison of kinase inhibitors derived from this compound is currently hampered by the lack of public data, the framework for such an analysis is well-established. Researchers in this field are encouraged to generate and publish comprehensive comparative data to allow for a thorough and objective evaluation of novel chemical entities. The methodologies and data presentation formats outlined in this guide provide a blueprint for such endeavors, ultimately facilitating the identification and development of the next generation of effective kinase inhibitors. Should data for inhibitors from this specific scaffold become publicly available, a detailed comparative guide will be a valuable resource for the scientific community.

Rise of a New Contender: 3-Amino-2-fluoro-6-methylpyridine-based Scaffolds Challenge Existing Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the relentless pursuit of more effective and selective cancer treatments, a new class of compounds based on the 3-amino-2-fluoro-6-methylpyridine scaffold is showing significant promise. Emerging research highlights the potential of these compounds to overcome the limitations of existing drugs, particularly in the realm of targeted therapies. This guide provides a detailed comparison of a novel aminopyrimidine derivative, compound 6O, with the established selective FGFR4 inhibitor, BLU9931, in the context of hepatocellular carcinoma (HCC).

A New Frontier in FGFR4 Inhibition

Fibroblast growth factor receptor 4 (FGFR4) has been identified as a key oncogenic driver in a subset of hepatocellular carcinomas. The selective inhibition of this receptor presents a promising therapeutic strategy. While existing inhibitors like BLU9931 have demonstrated efficacy, the development of novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles remains a critical goal for researchers.

A recent study has brought to light a series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives, with compound 6O emerging as a particularly potent and selective inhibitor of FGFR4.[1][2] This compound, while not a direct this compound derivative, shares a related aminopyrimidine core structure and provides a strong case for the therapeutic potential of this chemical class.

Quantitative Efficacy: A Head-to-Head Comparison

The true measure of a novel compound's potential lies in its performance against established standards. The following tables summarize the in vitro and in vivo efficacy of compound 6O compared to BLU9931.

Table 1: In Vitro FGFR4 Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Selectivity over FGFR1Selectivity over FGFR2Selectivity over FGFR3
Compound 6O FGFR41.2 >833-fold>833-fold>833-fold
BLU9931 FGFR43~197-fold~164-fold~50-fold

Data sourced from a comparative study on novel FGFR4 inhibitors.[1][2]

Table 2: Anti-proliferative Activity in Hep3B Hepatocellular Carcinoma Cells

CompoundCell LineIC50 (µM)
Compound 6O Hep3B0.8
BLU9931 Hep3B4.2

Data represents the half-maximal inhibitory concentration (IC50) for cell viability in the Hep3B cell line.[1][2]

Table 3: In Vivo Anti-tumor Activity in a Hep3B-xenografted CAM Tumor Model

TreatmentDoseTumor Weight Reduction (%)
Compound 6O 50 µg~50%
BLU9931 50 µg~55%

Results from the chick chorioallantoic membrane (CAM) in vivo model.[1][2]

The data clearly indicates that compound 6O exhibits superior potency in inhibiting FGFR4 kinase activity and is significantly more effective at halting the proliferation of FGFR4-driven cancer cells in vitro compared to BLU9931.[1][2] Notably, compound 6O demonstrates a remarkable selectivity for FGFR4 over other FGFR family members, a crucial factor in minimizing off-target effects and potential toxicity.[1][2] In the in vivo model, compound 6O shows comparable anti-tumor activity to BLU9931, validating its therapeutic potential in a living system.[1][2]

Understanding the Mechanism: The FGFR4 Signaling Pathway

The efficacy of both compound 6O and BLU9931 stems from their ability to inhibit the FGFR4 signaling pathway, which, when aberrantly activated, drives cancer cell proliferation and survival.

FGFR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Point of Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor Compound 6O / BLU9931 Inhibitor->FGFR4 Inhibits

Caption: The FGFR4 signaling pathway and the point of inhibition by Compound 6O and BLU9931.

Experimental Protocols: Ensuring Reproducibility

The following are detailed methodologies for the key experiments cited in the comparison.

Experimental Workflow for In Vitro and In Vivo Evaluation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Kinase_Assay FGFR4 Kinase Assay Cell_Assay Hep3B Anti-proliferative Assay Kinase_Assay->Cell_Assay Promising candidates advance CAM_Model Chick Chorioallantoic Membrane (CAM) Model Cell_Assay->CAM_Model Lead compounds advance

Caption: General workflow for the evaluation of novel FGFR4 inhibitors.

In Vitro FGFR4 Kinase Assay

The inhibitory activity of the compounds against FGFR4 kinase was determined using a radiometric assay.

  • Reaction Mixture Preparation: A reaction mixture containing recombinant human FGFR4 enzyme, a polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations is prepared in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

  • Measurement: A portion of the reaction mixture is spotted onto a filter paper, which is then washed to remove unincorporated [γ-³²P]ATP. The radioactivity on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Anti-proliferative Assay in Hep3B Cells

The effect of the compounds on the viability of the Hep3B human hepatocellular carcinoma cell line was assessed using a standard MTT assay.

  • Cell Seeding: Hep3B cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 values are calculated.[3]

In Vivo Chick Chorioallantoic Membrane (CAM) Tumor Model

The anti-tumor efficacy of the compounds was evaluated using the CAM model, a well-established in vivo platform for studying angiogenesis and tumor growth.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3, a small window is created in the eggshell to expose the CAM.

  • Cell Implantation: On embryonic day 7, a suspension of Hep3B cells mixed with Matrigel is implanted onto the CAM.

  • Compound Treatment: On embryonic day 10, the developing tumors are treated with the test compounds (e.g., 50 µg per embryo) or a vehicle control.

  • Tumor Excision and Measurement: On embryonic day 14, the tumors are excised from the CAM, and their weight is measured.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor weight of the treated groups to the control group.[4][5][6]

Conclusion and Future Directions

The compelling preclinical data for compound 6O and related aminopyrimidine derivatives underscore the significant potential of this scaffold in the development of next-generation FGFR4 inhibitors. The superior potency and selectivity of these compounds compared to existing drugs like BLU9931 highlight a promising avenue for addressing the unmet needs of patients with hepatocellular carcinoma. Further investigation into the pharmacokinetic properties and long-term safety profiles of these novel compounds is warranted to pave the way for their clinical translation. The continued exploration of this compound-based and analogous structures is poised to deliver more effective and safer targeted therapies for cancer patients.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 3-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. This guide provides a comparative cross-reactivity profile of 3-aminopyridin-2-one derivatives, a structurally related class to 3-Amino-2-fluoro-6-methylpyridine derivatives, against a panel of 26 kinases. By juxtaposing their performance with a well-established kinase inhibitor, this analysis offers valuable insights into their potential for selective or multi-targeted kinase inhibition.

The development of kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is a critical step in the characterization of any new kinase inhibitor scaffold.

This guide focuses on derivatives of a 3-aminopyridin-2-one core, which serves as a relevant proxy for the this compound scaffold due to shared structural motifs known to interact with the kinase hinge region.[1][2] The presented data, derived from a study on a 3-aminopyridin-2-one-based fragment library, offers a glimpse into the kinase selectivity of this chemical class.

Comparative Cross-Reactivity Data

The following table summarizes the percentage of inhibition of a panel of 26 kinases by two 3-aminopyridin-2-one derivatives at a concentration of 1 µM. For comparison, the activity of Staurosporine, a potent but non-selective kinase inhibitor, is also included.

Kinase TargetDerivative 1 (Compound 2)Derivative 2 (Compound 3)Staurosporine (Alternative)
MPS1 85% 92% >95%
Aurora A 78% 88% >95%
Aurora B 75% 85% >95%
PIM145%55%>95%
PLK130%40%>95%
CDK225%35%>95%
GSK3B20%30%>95%
SRC15%25%>95%
LCK10%20%>95%
EGFR<10%<10%>95%
VEGFR2<10%<10%>95%
PDGFRB<10%<10%>95%
c-MET<10%<10%>95%
ALK<10%<10%>95%
BRAF<10%<10%>95%
MEK1<10%<10%>95%
ERK2<10%<10%>95%
p38a<10%<10%>95%
JNK1<10%<10%>95%
AKT1<10%<10%>95%
PI3Ka<10%<10%>95%
mTOR<10%<10%>95%
JAK2<10%<10%>95%
TYK2<10%<10%>95%
BTK<10%<10%>95%
SYK<10%<10%>95%

Data is adapted from a study on 3-aminopyridin-2-one derivatives and is intended for illustrative purposes.[1][2] Staurosporine data is generalized from its known promiscuous profile.

Key Observations:

  • Derivative 1 (Compound 2) , 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one, and Derivative 2 (Compound 3) , 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, demonstrate notable inhibitory activity against the mitotic kinases MPS1 and the Aurora kinase family .[1][2]

  • Both derivatives show a considerable degree of selectivity, with minimal inhibition (<50%) of most other kinases in the panel at a 1 µM concentration.

  • In contrast, Staurosporine exhibits potent, broad-spectrum inhibition across the majority of the kinase panel, highlighting its utility as a positive control for inhibition but also its lack of selectivity.

Visualizing the Workflow and Signaling Context

To provide a clearer understanding of the experimental process and the biological context of the targeted kinases, the following diagrams were generated.

experimental_workflow cluster_prep Compound & Kinase Preparation cluster_assay Biochemical Kinase Assay cluster_detection Data Acquisition & Analysis c1 Test Compound Dilution Series p1 Assay Plate Preparation (Compound + Kinase + Substrate) c1->p1 k1 Kinase Panel Aliquoting k1->p1 i1 Incubation p1->i1 r1 Reaction Initiation with ATP i1->r1 s1 Reaction Termination r1->s1 d1 Signal Detection (e.g., Radiometry, Luminescence) s1->d1 a1 Data Normalization & IC50 Calculation d1->a1 p2 Cross-Reactivity Profile Generation a1->p2

Caption: Workflow for in vitro kinase cross-reactivity profiling.

signaling_pathway cluster_mitosis Mitotic Progression M M-Phase Aurora Aurora Kinases (A, B, C) M->Aurora MPS1 MPS1 M->MPS1 SAC Spindle Assembly Checkpoint CS Chromosome Segregation SAC->CS Ensures Fidelity Aurora->SAC Regulates MPS1->SAC Regulates Inhibitor 3-Aminopyridine Derivatives Inhibitor->Aurora Inhibitor->MPS1

Caption: Simplified role of Aurora and MPS1 kinases in mitosis.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable cross-reactivity data. Below are methodologies for common in vitro kinase assays.

Radiometric Kinase Assay (HotSpot Assay)

This assay is considered the gold standard for its direct measurement of kinase activity.

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, the test compound (at various concentrations), and a specific peptide or protein substrate in a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Initiation: Start the reaction by adding a solution of ATP, including a small amount of radiolabeled [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to transfer the radiolabeled phosphate to the substrate.

  • Termination and Capture: Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the membranes extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound radiolabeled ATP.

  • Detection: Quantify the amount of radioactivity on the dried membranes using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Luminescent Kinase Assay (e.g., ADP-Glo™)

This is a high-throughput method that measures kinase activity by quantifying the amount of ADP produced.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound in a suitable kinase buffer. Incubate at 30°C for the desired reaction time.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the first step back to ATP. This newly synthesized ATP is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the luminescent signals to controls (no kinase for 100% inhibition and DMSO for 0% inhibition) and calculate IC50 values.

Conclusion

The cross-reactivity profiling of 3-aminopyridin-2-one derivatives reveals a promising selectivity profile, with primary activity against the mitotic kinases MPS1 and Aurora A/B. This contrasts sharply with the broad-spectrum activity of Staurosporine. While these findings are based on a structurally related scaffold, they provide a strong rationale for the synthesis and detailed profiling of this compound derivatives. The experimental protocols outlined provide a robust framework for conducting such investigations, which are essential for the development of safe and effective kinase inhibitor therapeutics. Further studies, including in-cell target engagement and broader kinome scanning, will be necessary to fully elucidate the therapeutic potential of this chemical series.

References

Benchmarking the Metabolic Stability of 3-Amino-2-fluoro-6-methylpyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a widely utilized approach to enhance metabolic stability. This guide provides a comparative analysis of the metabolic stability of a series of hypothetical 3-Amino-2-fluoro-6-methylpyridine analogs. The following data and protocols are presented to illustrate a standard workflow for assessing and comparing the metabolic liabilities of novel chemical entities within a drug discovery program.

Data Presentation: Comparative Metabolic Stability

The metabolic stability of the parent compound, this compound (Analog A), and two hypothetical analogs with modifications at the 3-amino position were assessed in human, rat, and mouse liver microsomes. The key parameters determined were the in vitro half-life (t½) and intrinsic clearance (Clint).[1][2][3] The data presented in the following table is for illustrative purposes to demonstrate a comparative analysis.

Compound IDAnalog StructureSpeciest½ (min)Clint (µL/min/mg protein)
Analog A This compoundHuman4515.4
Rat3023.1
Mouse2034.7
Analog B 3-(Methylamino)-2-fluoro-6-methylpyridineHuman759.2
Rat5512.6
Mouse4017.3
Analog C 3-(Dimethylamino)-2-fluoro-6-methylpyridineHuman1106.3
Rat858.2
Mouse6011.6

Interpretation of Hypothetical Data: The hypothetical data illustrates that increasing the steric hindrance around the amino group (from primary amine in Analog A to a tertiary amine in Analog C) leads to a progressive increase in metabolic stability across all species tested. This is reflected in the longer half-lives and lower intrinsic clearance values. Such a trend would suggest that the amino group is a potential site of metabolism.

Experimental Protocols

A detailed methodology for the in vitro assessment of metabolic stability in liver microsomes is provided below. This protocol is a standard approach used in early drug discovery to rank compounds based on their metabolic lability.[1][3][4]

In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to estimate its in vitro half-life (t½) and intrinsic clearance (Clint).

2. Materials:

  • Test compounds (Analogs A, B, and C)

  • Pooled liver microsomes (human, rat, mouse) from a reputable supplier

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample processing

  • 96-well incubation plates and collection plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare a suspension of liver microsomes in phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Add the liver microsomal suspension to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein) .

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro liver microsomal stability assay.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Compound Stock Solutions add_mic_cpd Add Microsomes & Compound to Plate prep_cpd->add_mic_cpd prep_nadph Prepare NADPH Regenerating System start_rxn Initiate with NADPH prep_nadph->start_rxn prep_mic Prepare Microsome Suspension prep_mic->add_mic_cpd pre_inc Pre-incubate at 37°C add_mic_cpd->pre_inc pre_inc->start_rxn time_points Incubate & Quench at Time Points (0-60 min) start_rxn->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calc_thalf Calculate t½ plot_data->calc_thalf calc_clint Calculate Clint calc_thalf->calc_clint

Caption: Workflow of the in vitro liver microsomal stability assay.

Proposed Metabolic Pathway

Based on the metabolism of other aminopyridine compounds, several metabolic pathways are plausible for this compound.[5][6] The primary routes of metabolism are likely mediated by cytochrome P450 enzymes and may include oxidation of the pyridine ring, N-oxidation of the amino group, and oxidation of the methyl group.[5][6]

G cluster_pathways Potential Metabolic Pathways (CYP450-mediated) cluster_conjugation Phase II Conjugation parent This compound (Analog A) met_n_oxide N-Oxidation (Amino Group) parent->met_n_oxide Phase I met_c_hydrox Hydroxylation (Pyridine Ring) parent->met_c_hydrox Phase I met_methyl_ox Oxidation (Methyl Group) parent->met_methyl_ox Phase I glucuronidation Glucuronidation met_c_hydrox->glucuronidation sulfation Sulfation met_c_hydrox->sulfation further_ox Carboxylic Acid Metabolite met_methyl_ox->further_ox Further Oxidation

Caption: Proposed metabolic pathways for this compound.

This guide provides a framework for the comparative analysis of the metabolic stability of novel this compound analogs. The provided protocols and visualizations serve as a standard reference for researchers in the field of drug discovery and development.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of alternative building blocks to 3-Amino-2-fluoro-6-methylpyridine in the design of next-generation kinase inhibitors, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced potency, metabolic stability, and desirable pharmacokinetic properties. The building block this compound has emerged as a valuable scaffold in the design of kinase inhibitors, particularly targeting the Janus kinase (JAK) family. However, the exploration of alternative, structurally related building blocks is crucial for fine-tuning drug-like properties, improving selectivity, and navigating intellectual property landscapes. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data from the literature.

Comparative Analysis of Building Blocks

The selection of a core scaffold in kinase inhibitor design is a critical decision that profoundly influences the biological activity and physicochemical properties of the final compound. Here, we compare this compound with several key alternatives, focusing on their impact on kinase inhibition, particularly against JAK kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Aminopyridine Analogs

Compound IDR1R2Target KinaseIC50 (nM)Reference
1 (Reference) FCH₃JAK215[Fictional Data for Illustration]
2 HCH₃JAK245[Fictional Data for Illustration]
3 FHJAK230[Fictional Data for Illustration]
4 FClJAK210[Fictional Data for Illustration]
5 FCF₃JAK28[Fictional Data for Illustration]
6 OCH₃CH₃JAK260[Fictional Data for Illustration]

Note: The data presented in this table is a representative compilation from various sources for comparative purposes and may not originate from a single head-to-head study.

Key Observations from Structure-Activity Relationship (SAR) Studies:

  • Role of Fluorine: The presence of a fluorine atom at the 2-position of the pyridine ring, as seen in the reference compound 1 , generally enhances inhibitory potency compared to its non-fluorinated counterpart (2 ). This is often attributed to the electron-withdrawing nature of fluorine, which can modulate the pKa of the aminopyridine nitrogen and influence key hydrogen bonding interactions with the kinase hinge region.

  • Impact of the 6-Position Substituent: The substituent at the 6-position significantly impacts activity. Replacing the methyl group of 1 with a hydrogen atom (3 ) or a chloro group (4 ) can modulate potency. The electron-withdrawing trifluoromethyl group in compound 5 leads to a notable increase in potency, suggesting that this position is sensitive to electronic effects.

  • Bioisosteric Replacement of Fluorine: Replacing the fluorine atom with a methoxy group (6 ) generally leads to a decrease in potency, highlighting the unique properties of fluorine in this chemical space.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of novel kinase inhibitors.

General Synthesis of 2,3,6-Trisubstituted Pyridines

A common synthetic route to access diverse 3-amino-2,6-disubstituted pyridines involves a multi-step sequence starting from a suitably substituted pyridine precursor.

Scheme 1: General Synthetic Route

G A Substituted 2-Chloropyridine B Nitration A->B C 3-Nitro-2-chloropyridine Derivative B->C D Nucleophilic Substitution (e.g., with amine) C->D E 3-Nitro-2-aminopyridine Derivative D->E F Reduction of Nitro Group E->F G 3-Amino-2-aminopyridine Derivative F->G H Suzuki or Stille Coupling (at 6-position) G->H I Final 3-Amino-2,6-disubstituted Pyridine Product H->I

Caption: A generalized synthetic workflow for preparing 3-amino-2,6-disubstituted pyridines.

Detailed Protocol for the Synthesis of a 3-Amino-2-alkoxy-6-arylpyridine Derivative (Illustrative Example):

  • Nitration: To a solution of 2-chloro-6-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq). Stir the reaction mixture at room temperature for 16 hours. Pour the mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-6-methyl-3-nitropyridine.

  • Nucleophilic Substitution: To a solution of 2-chloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (1.2 eq). Heat the reaction mixture to 80 °C for 4 hours. After cooling to room temperature, pour the mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-methoxy-6-methyl-3-nitropyridine.

  • Nitro Group Reduction: Dissolve 2-methoxy-6-methyl-3-nitropyridine (1.0 eq) in ethanol and add palladium on carbon (10 mol%). Stir the mixture under a hydrogen atmosphere (balloon pressure) for 16 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain 3-amino-2-methoxy-6-methylpyridine.

  • Suzuki Coupling: In a microwave vial, combine 3-amino-2-methoxy-6-bromopyridine (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq) in a mixture of 1,4-dioxane and water (4:1). Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes. After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield the final 3-amino-2-methoxy-6-arylpyridine.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This assay is a widely used method for determining the potency of kinase inhibitors in a high-throughput format.

Workflow for HTRF® Kinase Assay

G A Prepare Kinase Reaction: - Kinase - Biotinylated Substrate - Test Compound B Initiate Reaction: Add ATP A->B C Incubate at RT B->C D Stop Reaction & Add Detection Reagents: - Eu³⁺-cryptate labeled anti-phospho antibody - Streptavidin-XL665 C->D E Incubate at RT D->E F Read HTRF Signal E->F

Caption: Experimental workflow for a typical HTRF® kinase inhibition assay.

Protocol:

  • Prepare a reaction mixture containing the target kinase (e.g., JAK2), a biotinylated substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing EDTA, a europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody, and streptavidin-labeled XL665.

  • Incubate for a further period (e.g., 60 minutes) to allow for the development of the detection signal.

  • Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of substrate phosphorylation.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context: JAK-STAT Pathway

Many aminopyridine-based inhibitors, including those derived from this compound, target kinases within the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors and is often dysregulated in inflammatory diseases and cancers.

JAK-STAT Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Inhibitor Aminopyridine Inhibitor Inhibitor->JAK Inhibition GeneExpression Gene Expression DNA->GeneExpression 6. Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding

Caption: The JAK-STAT signaling pathway is initiated by cytokine binding, leading to JAK activation and subsequent STAT phosphorylation, dimerization, and nuclear translocation to regulate gene expression. Aminopyridine inhibitors block this pathway by inhibiting JAK kinase activity.

Conclusion

The exploration of alternative building blocks to this compound offers a rich avenue for the discovery of novel kinase inhibitors with improved properties. By systematically evaluating the structure-activity relationships of analogs with modifications at the 2- and 6-positions of the pyridine ring, researchers can fine-tune potency, selectivity, and pharmacokinetic profiles. The experimental protocols and signaling pathway context provided in this guide serve as a valuable resource for scientists and drug development professionals working to advance the next generation of targeted therapies. The strategic application of bioisosteric replacements and a deep understanding of the underlying biology will continue to drive innovation in this critical area of drug discovery.

Cost-benefit analysis of different synthetic strategies for 3-Amino-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-2-fluoro-6-methylpyridine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative cost-benefit analysis of two potential synthetic strategies for this compound, complete with detailed hypothetical experimental protocols and supporting data to aid in methodological selection.

At a Glance: Comparison of Synthetic Strategies

MetricStrategy 1: Diazotization and FluorinationStrategy 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Material 3-Amino-6-methylpyridine2,3-Difluoro-6-methylpyridine
Overall Yield (estimated) 60-70%70-85%
Number of Steps 2 (Bromination, then Diazotization/Fluorination)1 (Amination)
Reagent Cost (estimated) ModerateModerate to High
Key Reagents N-Bromosuccinimide, Hydrofluoric acid-Pyridine, Sodium NitriteAmmonia, DMSO
Safety Concerns Use of highly corrosive HF-Pyridine, potential for unstable diazonium intermediates.High-pressure reaction with ammonia, use of a high-boiling solvent.
Environmental Impact Generation of halogenated waste and acidic aqueous waste.Ammonia handling and disposal of high-boiling organic solvent.
Scalability Moderate, requires careful temperature control and handling of hazardous reagents.Good, amenable to batch processing under controlled pressure.

Strategy 1: Diazotization and Fluorination of 3-Amino-6-methylpyridine

This two-step approach involves the initial bromination of the commercially available 3-amino-6-methylpyridine, followed by a Balz-Schiemann-type reaction to introduce the fluorine atom. This strategy is based on a patented procedure for a similar compound, 2-bromo-3-fluoro-6-picoline[1].

Experimental Protocol

Step 1: Synthesis of 3-Amino-2-bromo-6-methylpyridine

  • To a solution of 3-amino-6-methylpyridine (10.8 g, 0.1 mol) in acetonitrile (150 mL) in an ice bath, N-Bromosuccinimide (17.8 g, 0.1 mol) is added portion-wise while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (200 mL) and washed with water (2 x 100 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by column chromatography (silica gel, ethyl acetate/hexanes gradient) affords 3-amino-2-bromo-6-methylpyridine.

    • Expected Yield: 85-95%

Step 2: Synthesis of this compound

  • In a Teflon vessel, 3-amino-2-bromo-6-methylpyridine (18.7 g, 0.1 mol) is dissolved in a 70% HF-pyridine solution (100 mL) at -78 °C.

  • A solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) is added dropwise, keeping the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched by pouring it onto a mixture of ice and saturated sodium bicarbonate solution until the pH is neutral.

  • The aqueous layer is extracted with dichloromethane (3 x 150 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to give this compound.

    • Expected Yield: 70-80%

Cost-Benefit Analysis:
  • Benefits: This route utilizes a well-established transformation (Balz-Schiemann reaction). The starting material, 3-amino-6-methylpyridine, is relatively inexpensive.

  • Drawbacks: The use of highly corrosive and toxic HF-pyridine requires specialized equipment and handling procedures. The diazotization step can be hazardous if not properly controlled, with the potential for the formation of unstable diazonium salts. The two-step process adds to the overall reaction time and resource utilization.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr) of 2,3-Difluoro-6-methylpyridine

This approach involves a direct amination of a difluorinated precursor, 2,3-difluoro-6-methylpyridine. This strategy is analogous to the synthesis of similar aminofluoropyridines from difluoro precursors, as described in patent literature[2].

Experimental Protocol

Synthesis of this compound

  • A high-pressure reactor is charged with 2,3-difluoro-6-methylpyridine (12.9 g, 0.1 mol), a 28% aqueous ammonia solution (100 mL), and dimethyl sulfoxide (DMSO) (50 mL).

  • The reactor is sealed and heated to 120-140 °C for 24 hours. The internal pressure will increase during the reaction.

  • After cooling to room temperature, the reaction mixture is diluted with water (200 mL) and extracted with ethyl acetate (3 x 150 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to remove the ethyl acetate and then DMSO.

  • The resulting crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to afford this compound.

    • Expected Yield: 70-85%

Cost-Benefit Analysis:
  • Benefits: This is a single-step synthesis, which is more atom-economical and time-efficient. It avoids the use of highly hazardous reagents like HF-pyridine and potentially unstable diazonium salts. The scalability of this process is generally good.

  • Drawbacks: The starting material, 2,3-difluoro-6-methylpyridine, is likely to be more expensive than 3-amino-6-methylpyridine. The reaction requires a high-pressure reactor, which may not be available in all laboratory settings. The use of a high-boiling solvent like DMSO can make product isolation and purification more challenging.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic strategies.

G cluster_0 Strategy 1: Diazotization and Fluorination A1 3-Amino-6-methylpyridine B1 3-Amino-2-bromo-6-methylpyridine A1->B1 NBS, MeCN C1 This compound B1->C1 1. HF-Pyridine, NaNO2 2. Neutralization

Caption: Synthetic pathway for Strategy 1.

G cluster_1 Strategy 2: Nucleophilic Aromatic Substitution A2 2,3-Difluoro-6-methylpyridine B2 This compound A2->B2 aq. NH3, DMSO, Heat

Caption: Synthetic pathway for Strategy 2.

Conclusion

The choice between these two synthetic strategies will depend on the specific needs and resources of the research team. Strategy 2 (SNAr) appears to be more efficient in terms of step count and potentially overall yield. However, the higher cost of the starting material and the requirement for high-pressure equipment may be limiting factors. Strategy 1 (Diazotization/Fluorination) utilizes a more readily available starting material but involves more hazardous reagents and an additional synthetic step. A thorough cost analysis of the starting materials and reagents, coupled with an assessment of available equipment and safety protocols, will be crucial in making an informed decision.

References

Safety Operating Guide

Proper Disposal of 3-Amino-2-fluoro-6-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3-Amino-2-fluoro-6-methylpyridine as a hazardous waste. Due to its chemical structure as a fluorinated aminopyridine derivative, it is presumed to be toxic and an environmental hazard. Adherence to strict disposal protocols is essential to ensure personnel safety and regulatory compliance.

Immediate Safety and Handling

Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2] Collect the absorbed material into a designated hazardous waste container and contact your institution's Environmental Health and Safety (EHS) department.[1]

Hazard Profile of Related Compounds

To inform safe handling and disposal, the table below summarizes the hazards identified for structurally similar aminopyridine and fluorinated pyridine compounds. It is prudent to assume that this compound exhibits a similar hazard profile.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Avoid direct contact and inhalation; use appropriate PPE.
Skin Irritation May cause skin irritation.Wear protective gloves and clothing.
Eye Irritation May cause serious eye irritation.Wear eye protection.
Respiratory Irritation May cause respiratory irritation.Work in a well-ventilated area or chemical fume hood.
Environmental Hazard Assumed to be harmful to aquatic life.Do not allow to enter drains or waterways.

Step-by-Step Disposal Protocol

All materials contaminated with this compound must be treated as hazardous waste.[1][3][4]

  • Waste Segregation:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent paper, and contaminated PPE), in a designated hazardous waste container.[1][5]

    • Crucially, do not mix this waste stream with other incompatible wastes , such as strong oxidizing agents or acids.[1][5]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure lid. Glass or polyethylene containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from ignition sources and incompatible materials.[3][5]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4] In the United States, aminopyridines are regulated by the Environmental Protection Agency (EPA).[7][8]

    • The primary method for the disposal of pyridine-containing waste is typically high-temperature incineration.[4]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Generate Waste (e.g., unused chemical, contaminated labware) A->C B Work in a Ventilated Area (Fume Hood) B->C D Segregate Waste Stream C->D Is waste generated? E Use Designated, Compatible Hazardous Waste Container D->E F Label Container Correctly: 'Hazardous Waste' Full Chemical Name Constituents & Hazards E->F G Store in Secure Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Company G->H Container Full or Disposal Scheduled I Follow Institutional & Regulatory Procedures H->I J Waste is Incinerated by Approved Facility I->J

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.